Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQXFYBHGDPZCZ-QTDWSHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose
For researchers, scientists, and professionals in drug development, Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose stands as a crucial synthetic intermediate. Its utility lies in its role as a glycosyl donor, facilitating the introduction of L-fucose moieties into more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in glycobiology and drug discovery.
Core Compound Data
This compound, a derivative of the deoxy sugar L-fucose, is a key building block in carbohydrate chemistry. The benzoyl protecting groups enhance its stability and influence the stereochemical outcome of glycosylation reactions.
| Property | Data |
| CAS Number | 855662-12-3[1][2] |
| Molecular Formula | C₂₇H₂₃BrO₇ |
| Molecular Weight | 539.37 g/mol |
| Synonyms | 6-Deoxy-L-galactopyranosyl Bromide Tribenzoate, 1-Bromo-2,3,4-tri-O-benzoyl-L-fucopyranoside |
| Physical Appearance | Data not available in the searched literature. |
| Melting Point | Data not available in the searched literature. |
| Optical Rotation | Data not available in the searched literature. |
| Solubility | Data not available in the searched literature. |
| ¹H NMR Data | Data not available in the searched literature. |
| ¹³C NMR Data | Data not available in the searched literature. |
Synthesis and Experimental Protocols
General Experimental Protocol for Synthesis
Objective: To synthesize this compound from a suitable L-fucose precursor.
Materials:
-
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
-
Hydrogen bromide (33% in acetic acid)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated sodium bicarbonate solution (ice-cold)
-
Brine (ice-cold)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Preparation of the Precursor: The synthesis would commence with the per-benzoylation of L-fucose to yield 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose. This is a standard procedure in carbohydrate chemistry.
-
Bromination Reaction:
-
Dissolve 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose in a minimal amount of anhydrous dichloromethane in a clean, dry round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 33% hydrogen bromide in acetic acid to the stirred solution.
-
Allow the reaction to proceed at 0°C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with cold dichloromethane.
-
Carefully transfer the mixture to a separatory funnel and wash sequentially with ice-cold water, ice-cold saturated sodium bicarbonate solution, and finally with ice-cold brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, would require optimization for this particular substrate.
Caption: Generalized workflow for the synthesis of this compound.
Application in Glycosylation Reactions
This compound serves as a glycosyl donor for the formation of α-L-fucosidic linkages, which are prevalent in biologically important glycans. The Koenigs-Knorr reaction is a classic method for such glycosylations, typically employing a heavy metal salt as a promoter.
General Experimental Protocol for Glycosylation
Objective: To perform a glycosylation reaction using this compound as the donor and a generic alcohol as the acceptor.
Materials:
-
This compound (Glycosyl Donor)
-
Alcohol Acceptor (e.g., a protected monosaccharide with a free hydroxyl group)
-
Silver triflate or other suitable promoter
-
Anhydrous dichloromethane or other aprotic solvent
-
Molecular sieves (4 Å)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Methodology:
-
Preparation:
-
To a solution of the glycosyl donor and the alcohol acceptor in anhydrous dichloromethane under an inert atmosphere, add freshly activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for a specified time to ensure anhydrous conditions.
-
-
Glycosylation:
-
Cool the mixture to the desired temperature (e.g., -40 °C or 0 °C).
-
Add the promoter (e.g., silver triflate) to the reaction mixture.
-
Allow the reaction to proceed, monitoring its progress by TLC.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine).
-
Filter the reaction mixture through a pad of Celite to remove solids.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: The resulting glycoside can be purified by column chromatography.
Caption: Generalized workflow for a glycosylation reaction using a fucopyranosyl bromide donor.
Role in Drug Development and Signaling Pathways
L-fucose is a terminal sugar on many cell surface glycans and plays a pivotal role in a multitude of biological processes, including cell adhesion, signaling, and immune responses. The aberrant fucosylation of glycans is a hallmark of several diseases, most notably cancer, where it can contribute to metastasis and drug resistance.
This compound, as a precursor to fucosylated structures, is an invaluable tool for researchers studying these processes. It allows for the synthesis of specific fucosylated oligosaccharides and glycoconjugates, which can be used to:
-
Investigate the binding specificity of fucose-binding proteins (lectins).
-
Develop inhibitors of fucosyltransferases, enzymes that are often upregulated in cancer.
-
Synthesize antigens for the development of carbohydrate-based vaccines.
-
Create probes to study the role of fucosylation in cell signaling pathways.
One of the well-studied areas is the role of core fucosylation (the addition of an α-1,6-fucose to the innermost GlcNAc of N-glycans) in modulating growth factor receptor signaling, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: The role of core fucosylation by FUT8 in modulating EGFR signaling.
References
An In-depth Technical Guide to Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of glycobiology and carbohydrate chemistry, the stereoselective synthesis of oligosaccharides is a paramount challenge. The selection of an appropriate glycosyl donor is a critical determinant for the success of a glycosylation reaction, influencing both the yield and the stereochemical outcome of the newly formed glycosidic bond. Among the various glycosyl donors developed, bromo-2,3,4-tri-O-benzoyl-L-fucopyranose has emerged as a valuable reagent for the introduction of L-fucose residues into complex glycans. L-fucose is a deoxyhexose sugar that plays a crucial role in a multitude of biological processes, including cell recognition, inflammation, and cancer metastasis. Consequently, the efficient synthesis of fucosylated oligosaccharides is of significant interest for the development of novel therapeutics and diagnostics.
This technical guide provides a comprehensive overview of the synthesis and application of bromo-2,3,4-tri-O-benzoyl-L-fucopyranose as a glycosyl donor. It details the experimental protocols for its preparation and its use in glycosylation reactions, presents quantitative data on reaction outcomes, and illustrates the underlying chemical principles.
Synthesis of Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose
The preparation of bromo-2,3,4-tri-O-benzoyl-L-fucopyranose typically involves a two-step process: the selective benzoylation of L-fucose to yield the 2,3,4-tri-O-benzoyl-L-fucopyranose precursor, followed by bromination at the anomeric position.
Experimental Protocol: Synthesis of 2,3,4-tri-O-benzoyl-L-fucopyranose (Precursor)
Experimental Protocol: Bromination of 2,3,4-tri-O-benzoyl-L-fucopyranose
The conversion of the hemiacetal precursor to the corresponding glycosyl bromide can be achieved using a variety of brominating agents. A relevant procedure is adapted from the synthesis of similar benzoylated fucosyl bromides.[1][2]
Materials:
-
2,3,4-tri-O-benzoyl-L-fucopyranose
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (B44618) (PPh₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
Dissolve the 2,3,4-tri-O-benzoyl-L-fucopyranose precursor in dry dichloromethane.
-
Add carbon tetrabromide and triphenylphosphine to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude bromo-2,3,4-tri-O-benzoyl-L-fucopyranose is often used in the subsequent glycosylation step without further purification.
Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose in Glycosylation Reactions
Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose serves as an effective glycosyl donor in Koenigs-Knorr type glycosylation reactions.[3] The benzoyl protecting groups at the C-2, C-3, and C-4 positions influence the reactivity and stereoselectivity of the glycosylation. The C-2 benzoyl group can exert a neighboring group participation effect, which typically favors the formation of a 1,2-trans-glycosidic linkage. However, in the case of fucose, which is a deoxy sugar at the C-6 position, the stereochemical outcome is also influenced by other factors, including the promoter, solvent, and the nature of the glycosyl acceptor.
Mechanism of Glycosylation
The glycosylation reaction is typically promoted by a heavy metal salt, such as a mercury(II) or silver salt.[1][3] The promoter activates the glycosyl bromide, leading to the formation of a reactive glycosyl oxocarbenium ion intermediate. The glycosyl acceptor, an alcohol, then attacks this intermediate to form the glycosidic bond. The stereochemistry of the final product is determined by the direction of the nucleophilic attack on the oxocarbenium ion.
Caption: Generalized workflow of a Koenigs-Knorr glycosylation reaction.
Experimental Protocol: Glycosylation using Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose
The following protocol is adapted from the glycosylation reactions of structurally similar 3-O- and 3,4-di-O-benzoylated 2-O-benzyl-L-fucopyranosyl bromides.[1][2]
Materials:
-
Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose (glycosyl donor)
-
Glycosyl acceptor (e.g., a partially protected monosaccharide with a free hydroxyl group)
-
Mercury(II) cyanide (Hg(CN)₂)
-
Mercury(II) bromide (HgBr₂) (catalytic amount)
-
Dry dichloromethane (CH₂Cl₂) or another suitable aprotic solvent
-
Molecular sieves (4 Å)
Procedure:
-
To a stirred suspension of the glycosyl acceptor, mercury(II) cyanide, and activated 4 Å molecular sieves in dry dichloromethane, add a solution of the freshly prepared bromo-2,3,4-tri-O-benzoyl-L-fucopyranose in dry dichloromethane at room temperature under an inert atmosphere (e.g., argon).
-
Add a catalytic amount of mercury(II) bromide to initiate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite and wash the residue with dichloromethane.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the desired fucosylated product.
Quantitative Data on Glycosylation Reactions
The stereoselectivity of glycosylation reactions using benzoylated fucosyl bromides is a critical aspect. The benzoyl group at the O-3 position has been shown to have a more significant impact on promoting α-fucosylation compared to a benzoyl group at the O-4 position.[1][2] This is attributed to the ability of the O-3 benzoyl group to participate in the stabilization of the glycosyl cation.[1][2]
The following table summarizes the results of glycosylation reactions with fucosyl bromide donors structurally related to bromo-2,3,4-tri-O-benzoyl-L-fucopyranose. These data provide an indication of the expected yields and stereoselectivity.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| 3,4-di-O-benzoyl-2-O-benzyl-L-fucopyranosyl bromide | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | Hg(CN)₂ / cat. HgBr₂ | CH₂Cl₂ | 75 | 4:1 | [1][2] |
| 3-O-benzoyl-2,4-di-O-benzyl-L-fucopyranosyl bromide | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | Hg(CN)₂ / cat. HgBr₂ | CH₂Cl₂ | 68 | 9:1 | [1][2] |
Note: The data presented are for closely related analogues and should be considered as indicative for reactions with bromo-2,3,4-tri-O-benzoyl-L-fucopyranose. The actual yields and stereoselectivity will depend on the specific glycosyl acceptor and reaction conditions employed.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the glycosylation reaction is a result of a complex interplay of various factors. The following diagram illustrates the key relationships influencing the formation of either the α- or β-glycosidic bond.
Caption: Factors influencing the stereoselectivity of fucosylation.
Conclusion
Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose is a valuable glycosyl donor for the synthesis of L-fucosylated oligosaccharides. Its preparation from L-fucose involves benzoylation and subsequent bromination. Glycosylation reactions, typically performed under Koenigs-Knorr conditions, are influenced by the benzoyl protecting groups, with the C-3 benzoyl group playing a significant role in directing α-selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in the synthesis of complex carbohydrates with potential therapeutic applications. Further optimization of reaction conditions for specific glycosyl acceptors will be crucial for achieving high yields and desired stereoselectivity in the synthesis of target fucosylated glycans.
References
Applications of Fucosylated Oligosaccharides: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Fucosylated oligosaccharides, a class of complex carbohydrates characterized by the presence of a fucose sugar moiety, are emerging as critical players in a myriad of biological processes. Their diverse structures contribute to a wide range of functions, from mediating cell-cell interactions and modulating the immune system to influencing gut microbiota composition. This technical guide provides an in-depth overview of the core applications of fucosylated oligosaccharides, with a focus on their therapeutic and diagnostic potential. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways.
Prebiotic Effects and Gut Microbiota Modulation
Fucosylated oligosaccharides, particularly 2'-fucosyllactose (B36931) (2'-FL) which is abundant in human milk, are renowned for their prebiotic activity. They selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the proliferation of potential pathogens.[1][2] This modulation of the gut microbiota composition contributes to a healthy gut environment and has systemic benefits.
Quantitative Data on Prebiotic Effects:
| Fucosylated Oligosaccharide | Bacterial Genus/Species | Observation | Study Type | Reference |
| 2'-Fucosyllactose (2'-FL) | Bifidobacterium | Increased relative abundance | In vitro fermentation | [3][4][5] |
| 2'-Fucosyllactose (2'-FL) | Bifidobacterium infantis | Selective utilization | In vitro single strain culture | [3] |
| 2'-Fucosyllactose (2'-FL) | Enterococcus faecalis | Selective utilization | In vitro single strain culture | [3] |
| 2'-Fucosyllactose (2'-FL) | Lactobacillus | Increased abundance | In vitro co-culture | [2] |
| Galactooligosaccharides (GOS) & 2'-FL | Bacteroidota | Increased relative abundance | In vivo (mice) | [6] |
| Galactooligosaccharides (GOS) & 2'-FL | Firmicutes | Decreased relative abundance | In vivo (mice) | [6] |
Experimental Protocol: In Vitro Batch Fermentation for Prebiotic Assessment
This protocol outlines a method for evaluating the prebiotic effect of fucosylated oligosaccharides on the gut microbiota using an in vitro batch fermentation model.
Materials:
-
Fecal samples from healthy donors
-
Anaerobic chamber or jars
-
Basal fermentation medium (e.g., containing peptone, yeast extract, salts)
-
Fucosylated oligosaccharide to be tested (e.g., 2'-FL)
-
Control substrates (e.g., fructooligosaccharides (FOS) as a positive control, no substrate as a negative control)
-
Sterile, anaerobic tubes or vials
-
pH meter
-
Gas chromatograph (for short-chain fatty acid analysis)
-
DNA extraction kit
-
16S rRNA gene sequencing platform
Procedure:
-
Inoculum Preparation:
-
Collect fresh fecal samples and immediately transfer them to an anaerobic chamber.
-
Homogenize the fecal sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline) to create a fecal slurry.
-
-
Fermentation Setup:
-
In the anaerobic chamber, dispense the basal fermentation medium into sterile tubes.
-
Add the fucosylated oligosaccharide or control substrate to the respective tubes to a final concentration (e.g., 1% w/v).
-
Inoculate each tube with the fecal slurry (e.g., 10% v/v).
-
Seal the tubes and incubate at 37°C for a defined period (e.g., 24-48 hours).
-
-
Sample Analysis:
-
pH Measurement: At the end of the fermentation, measure the pH of the culture medium.
-
Short-Chain Fatty Acid (SCFA) Analysis:
-
Centrifuge a portion of the culture to pellet the bacteria.
-
Filter-sterilize the supernatant.
-
Analyze the supernatant for SCFA (acetate, propionate, butyrate) concentrations using gas chromatography.
-
-
Microbiota Composition Analysis:
-
Pellet the bacteria from a portion of the culture.
-
Extract total DNA from the bacterial pellet using a suitable kit.
-
Perform 16S rRNA gene amplification and sequencing to determine the changes in the microbial community composition.
-
-
-
Data Analysis:
-
Compare the changes in pH, SCFA concentrations, and the relative abundance of different bacterial taxa between the fucosylated oligosaccharide group and the control groups.
-
Immune Modulation and Anti-Inflammatory Properties
Fucosylated oligosaccharides play a significant role in modulating both the innate and adaptive immune systems. They can directly interact with immune cells or indirectly exert their effects by influencing the gut microbiota and their metabolites. This has profound implications for the management of inflammatory conditions.
Signaling Pathway: Fucosylated Oligosaccharide-Mediated Inhibition of NF-κB Signaling
Fucosylated oligosaccharides can attenuate inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Impact of 2'-fucosyllactose on adult gut microbiota composition and metabolome based on colonic fermentation and prebiotic quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High doses of the galactooligosaccharides, 2'-fucosyllactose alleviate immunodeficiency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose
This technical guide provides an overview of the known properties of Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose and outlines recommended safety and handling procedures based on general laboratory protocols for potentially hazardous chemical powders.
Physical and Chemical Properties
Limited physical and chemical data for this compound is available. The following table summarizes the known information.
| Property | Value | Source |
| CAS Number | 855662-12-3 | [1] |
| Molecular Formula | C₂₇H₂₃BrO₇ | [1][2] |
| Molecular Weight | 539.37 g/mol | [2] |
| Synonyms | 6-Deoxy-L-galactopyranosyl Bromide Tribenzoate | [1] |
| Purity | >98% | [1] |
| Appearance | No Data Available | [1] |
| Storage Condition | No Data Available | [1] |
Hazard Identification and General Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not identified, the SDS for other brominated organic compounds, such as 2-Bromo-2-nitro-1,3-propanediol, indicate several potential hazards.[3][4] The precautionary statements below are based on these related compounds and should be considered as general guidance.
| Hazard Category | Potential Hazards | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[3][4] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P362 + P364: Take off contaminated clothing and wash it before reuse.[3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[4] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor.[3] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[3][4] | P273: Avoid release to the environment.[4] |
Experimental Protocols: Safe Handling Procedures
The following protocols are recommended for handling this compound and other potentially hazardous chemical powders.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is required.
3.2. Engineering Controls
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible.
3.3. Handling and Storage
-
Handling: Avoid generating dust. Use appropriate tools to handle the solid. Keep containers tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The specific storage temperature is not available, but refrigeration may be advisable for long-term stability.
3.4. Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
-
3.5. Disposal
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter the environment.
Visualizations
The following diagrams illustrate key logical relationships and workflows for the safe handling of chemical reagents.
Caption: Logical workflow for the safe handling of chemical reagents.
Caption: General experimental workflow for using a chemical reagent.
References
Solubility and Application of Benzoylated Fucosyl Bromide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics and primary applications of benzoylated fucosyl bromide, a key intermediate in synthetic carbohydrate chemistry. While precise quantitative solubility data is not extensively documented in publicly available literature, this document synthesizes qualitative solubility information inferred from established reaction protocols. Furthermore, it outlines the principal experimental workflow involving this compound.
Core Properties and Solubility Profile
Benzoylated fucosyl bromide, specifically isomers such as 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide, serves as a crucial glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates. Its reactivity and utility are intrinsically linked to its solubility in various organic solvents, which facilitate its role in glycosylation reactions.
The benzoyl protecting groups render the molecule significantly nonpolar, dictating its solubility in organic media. Based on its frequent use in synthesis protocols, a qualitative assessment of its solubility can be established.
Table 1: Qualitative Solubility of Benzoylated Fucosyl Bromide
| Solvent | Solubility | Rationale / Context of Use |
| Dichloromethane (B109758) (DCM) | Soluble | Frequently used as a primary solvent for the in situ formation of glycosyl bromides and subsequent glycosylation reactions.[1] |
| Toluene | Soluble | Mentioned as a suitable solvent for glycosylation reactions involving glycosyl donors.[2] |
| Diethyl Ether | Soluble | Used as a solvent in glycosylation reactions, though DCM is often preferred.[2] |
| Acetonitrile | Soluble | Employed in studies of glycosyl halide anomerization and displacement reactions.[2][3] |
| Acetone | Soluble | Used as a solvent for displacement reactions of glycosyl bromides under basic conditions.[2] |
| Water | Insoluble | Highly nonpolar nature due to benzoyl groups prevents solubility in water. Reactions are sensitive to water.[4] |
| Alcohols (e.g., Methanol) | Reactive | Alcohols are typically used as glycosyl acceptors (nucleophiles) that react with the fucosyl bromide, rather than as inert solvents.[5] |
Experimental Protocols: The Koenigs-Knorr Glycosylation
The primary application of benzoylated fucosyl bromide is as a glycosyl donor in the Koenigs-Knorr glycosylation reaction. This venerable method remains a cornerstone of carbohydrate synthesis.[6] The general protocol involves the activation of the glycosyl bromide with a promoter, typically a silver salt, to facilitate the formation of a new glycosidic bond with a glycosyl acceptor (an alcohol).
Key Methodological Steps:
-
Preparation of Reactants : The benzoylated fucosyl bromide (glycosyl donor) and the alcohol (glycosyl acceptor) are dissolved in an appropriate anhydrous solvent, most commonly dichloromethane (DCM).[1]
-
Activation : A promoter, such as silver trifluoromethanesulfonate (B1224126) (AgOTf) or silver silicate, is added to the reaction mixture.[1][5] This salt activates the anomeric bromide, facilitating its departure.
-
Nucleophilic Attack : The hydroxyl group of the glycosyl acceptor attacks the electrophilic anomeric carbon of the fucosyl donor.
-
Reaction Quenching and Workup : Once the reaction is complete, it is typically quenched, and the silver salts are filtered off. The organic solution is then washed, dried, and concentrated.
-
Purification : The resulting disaccharide or glycoconjugate is purified from byproducts and unreacted starting materials, usually by column chromatography.
Experimental Workflow Diagram
The logical flow of a typical Koenigs-Knorr glycosylation using benzoylated fucosyl bromide is depicted below. This process illustrates the transformation from starting materials to the final purified glycoside product.
Caption: Workflow for a Koenigs-Knorr Glycosylation Reaction.
Note on Biological Pathways
The user request included a requirement for signaling pathway diagrams. It is critical to note that benzoylated fucosyl bromide is a synthetic intermediate used in organic chemistry laboratories. It is not a biologically active molecule that participates in cellular signaling pathways. Therefore, the concept of a signaling pathway is not applicable to the direct function of this compound. Its role is confined to the chemical synthesis of more complex molecules which may, in turn, be designed to interact with biological systems.
References
- 1. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide | C34H27BrO9 | CID 10556295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
A Technical Guide to the Theoretical Yield of Glycosylation with Fucosyl Bromides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical and practical yields of glycosylation reactions utilizing fucosyl bromides. The document outlines the key factors influencing reaction outcomes, provides detailed experimental protocols for the synthesis of fucosyl bromides and their subsequent use in glycosylation, and presents quantitative data to inform experimental design. Furthermore, reaction mechanisms and experimental workflows are visualized to enhance understanding.
Understanding Glycosylation Yields with Fucosyl Bromides
The theoretical yield of any chemical reaction, including glycosylation, is stoichiometrically 100%. However, in practice, the achievable yield is limited by a multitude of factors. For glycosylation reactions with fucosyl bromides, the actual yield is a complex function of reaction kinetics, thermodynamics, and the stability of reactants and intermediates. Key factors that significantly influence the yield and stereoselectivity of these reactions include the choice of promoter, solvent, temperature, and the nature of the protecting groups on both the fucosyl donor and the glycosyl acceptor.
The classical Koenigs-Knorr reaction, which employs a glycosyl halide as the donor, is a foundational method for forming glycosidic bonds.[1] Modifications to this method, such as the use of various heavy metal salts as promoters, have been developed to improve yields and stereoselectivity.[1]
Data Presentation: Quantitative Yields in Fucosylation Reactions
The following tables summarize quantitative data from various glycosylation reactions involving fucosyl bromides, categorized by the key variables that influence the reaction yield.
Table 1: Influence of Promoter on Glycosylation Yield
| Fucosyl Donor Protecting Groups | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | Reference |
| Per-O-acetyl | 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose | Silver Carbonate | - | 20 | [2] |
| Per-O-acetyl | 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose | Silver Oxide / Iodine | Chloroform | 74 | [2] |
| Per-O-acetyl | (-)-Menthol | Silver Silicate | - | 74-81 | [2] |
| Per-O-acetyl | Methyl α-L-fucopyranoside | Silver(I) Oxide / Diphenylborinate | Acetonitrile | 90 | |
| Per-O-acetyl | 2-(4-methoxybenzyl)cyclohexanol | Cadmium Carbonate | - | 50-60 | [3] |
| - | Various | Iodine Monobromide | - | 35-73 | [2] |
Table 2: Influence of Solvent on Glycosylation Yield
| Fucosyl Donor | Glycosyl Acceptor | Solvent System | Yield (%) | Stereoselectivity (α:β) | Reference |
| L-fucosyl trichloroacetimidate | Tetrasaccharide | CH₂Cl₂-Et₂O (2:3) | 70 | - | [4] |
| Fucosyl donor | Tetrasaccharyl acceptor | Cyclopentyl methyl ether - CH₂Cl₂ | 82 | Single α-anomer | [4] |
Table 3: Influence of Protecting Groups on Glycosylation Outcome
| Donor Protecting Group at C2 | Stereochemical Outcome | Mechanism | Reference |
| Acyl (e.g., Acetyl, Benzoyl) | 1,2-trans | Neighboring group participation | [1][5] |
| Ether (e.g., Benzyl) | Mixture of α and β | No neighboring group participation | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a fucosyl bromide donor and a subsequent glycosylation reaction.
Synthesis of 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl Bromide
This protocol is adapted from procedures for the synthesis of acetylated glycosyl bromides.[6]
Materials:
-
L-fucose pentaacetate
-
Phosphorus tribromide
-
Glacial acetic acid
-
Water/methanol solution (1:2 v/v) for recrystallization
Procedure:
-
Prepare a solution of phosphorus tribromide in glacial acetic acid. This can be achieved by reacting red phosphorus with bromine in glacial acetic acid.
-
React L-fucose pentaacetate with the prepared phosphorus tribromide solution.
-
Stir the reaction mixture at room temperature for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide, is isolated. A reported yield for a similar synthesis is 83.5%.[6]
-
Purify the crude product by recrystallization from a water/methanol solution.
Koenigs-Knorr Type Glycosylation
This protocol describes the glycosylation of methyl α-L-fucopyranoside with a per-O-acetylated glucopyranosyl bromide, which yielded 90% of the disaccharide.
Materials:
-
Methyl α-L-fucopyranoside (acceptor)
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (donor)
-
Silver(I) oxide (promoter)
-
2-Aminoethyl diphenylborinate (catalyst)
-
Acetonitrile (solvent)
-
Dichloromethane
-
Celite
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (eluent)
Procedure:
-
To a solution of methyl α-L-fucopyranoside (1.1 equiv), silver(I) oxide (1.0 equiv), and 2-aminoethyl diphenylborinate (10 mol%) in acetonitrile, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equiv) at room temperature.
-
Stir the mixture for 4 hours. Monitor the reaction by TLC.
-
Filter the reaction mixture through a celite pad and wash the pad with dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired disaccharide.
Visualizing Glycosylation Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key aspects of glycosylation with fucosyl bromides.
The Koenigs-Knorr Reaction Mechanism
This diagram depicts the generally accepted mechanism for the Koenigs-Knorr reaction, highlighting the role of neighboring group participation by an acyl group at the C2 position, which leads to the formation of a 1,2-trans-glycoside.[1][5]
Caption: Mechanism of the Koenigs-Knorr reaction with neighboring group participation.
Experimental Workflow for Glycosylation
This diagram outlines the typical experimental workflow for a glycosylation reaction using a fucosyl bromide donor.
Caption: A typical experimental workflow for a glycosylation reaction.
Factors Influencing Glycosylation Yield
This diagram illustrates the logical relationship between various experimental factors and the final yield and stereoselectivity of the glycosylation reaction.
Caption: Key factors influencing the outcome of glycosylation reactions.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bcc.bas.bg [bcc.bas.bg]
Methodological & Application
Application Notes and Protocols for Glycosylation using Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the glycosylation reaction utilizing bromo-2,3,4-tri-O-benzoyl-L-fucopyranose as a glycosyl donor. This fucosyl bromide is a valuable building block in carbohydrate chemistry, particularly for the synthesis of complex glycoconjugates and potential therapeutic agents. The benzoyl protecting groups influence the stereochemical outcome of the glycosylation, and understanding the reaction mechanism is crucial for successful synthesis.
Application Notes
Donor Reactivity and Stereocontrol:
The bromo-2,3,4-tri-O-benzoyl-L-fucopyranose is a moderately reactive glycosyl donor. The stereochemical outcome of the glycosylation is primarily governed by the presence of the benzoyl group at the C-2 position of the fucose ring. This acyl group acts as a "participating" neighboring group, leading to the formation of a 1,2-trans-glycosidic bond.[1] In the case of L-fucose, this results in the stereoselective formation of a β-L-fucopyranoside .
The proposed mechanism involves the formation of an oxocarbenium ion intermediate upon activation of the anomeric bromide by a promoter. The adjacent C-2 benzoyl group then attacks this intermediate to form a cyclic acyloxonium ion. This intermediate shields the α-face of the anomeric carbon, forcing the incoming nucleophile (glycosyl acceptor) to attack from the β-face, thus ensuring high β-selectivity.
Promoter Selection:
The choice of promoter is critical for the successful activation of the glycosyl bromide. Commonly used promoters for Koenigs-Knorr type glycosylations with acylated glycosyl halides include:
-
Silver(I) Carbonate (Ag₂CO₃): A classic and effective promoter for this reaction.[1]
-
Silver(I) Oxide (Ag₂O): Another widely used insoluble silver salt. Its reactivity can be enhanced with additives.
-
Silver Trifluoromethanesulfonate (B1224126) (AgOTf): A more soluble and often more reactive promoter.[1] It can be used in combination with an acid scavenger.
-
Mercury(II) Cyanide (Hg(CN)₂): A historical but effective promoter, though its toxicity necessitates careful handling and disposal.
For improved reaction rates and yields, a combination of a silver salt (e.g., Ag₂O) with a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), can be employed.[2]
Solvent and Temperature Considerations:
Anhydrous solvents are essential to prevent hydrolysis of the glycosyl bromide and other reaction intermediates. Dichloromethane (B109758) (CH₂Cl₂) and acetonitrile (B52724) are common choices for Koenigs-Knorr reactions. The reaction is typically performed at room temperature, although gentle cooling or heating may be necessary depending on the reactivity of the glycosyl acceptor.
Experimental Protocol: Koenigs-Knorr Glycosylation
This protocol describes a general procedure for the glycosylation of a generic alcohol acceptor (ROH) with bromo-2,3,4-tri-O-benzoyl-L-fucopyranose using silver carbonate as the promoter.
Materials:
-
Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose (Glycosyl Donor)
-
Glycosyl Acceptor (ROH)
-
Silver(I) Carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular Sieves (4 Å, activated)
-
Celite®
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor (1.0 eq.) and freshly activated 4 Å molecular sieves to a flame-dried round-bottom flask. Dissolve the contents in anhydrous dichloromethane.
-
Promoter Addition: To the stirred solution, add silver(I) carbonate (1.5 - 2.0 eq.).
-
Glycosyl Donor Addition: In a separate flask, dissolve bromo-2,3,4-tri-O-benzoyl-L-fucopyranose (1.2 - 1.5 eq.) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The disappearance of the glycosyl donor and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts and molecular sieves. Wash the Celite® pad with additional dichloromethane.
-
Extraction: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure β-L-fucopyranoside.
Data Presentation
The following table summarizes representative data for Koenigs-Knorr glycosylation reactions with per-acylated glycosyl bromides, which are expected to be analogous to the reaction with bromo-2,3,4-tri-O-benzoyl-L-fucopyranose.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methyl α-L-fucopyranoside | Ag₂O, 2-aminoethyl diphenylborinate (cat.) | Acetonitrile | 90 | Not specified | |
| Per-benzoylated glucosyl bromide | A protected monosaccharide | Ag₂O, TMSOTf (cat.) | CH₂Cl₂ | High | Complete β | [2][3] |
| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | A protected monosaccharide | Ag₂O | CH₂Cl₂ | 52 | Predominantly β | [4] |
Visualizations
Glycosylation Signaling Pathway Diagram```dot
// Nodes Donor [label="Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose\n(Glycosyl Donor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acceptor [label="Glycosyl Acceptor\n(ROH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Promoter [label="Promoter\n(e.g., Ag₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Complex [label="Activated Donor Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxocarbenium [label="Oxocarbenium Ion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acyloxonium [label="Acyloxonium Ion Intermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="β-L-Fucopyranoside Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Silver Bromide\n(AgBr)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Promoter -> Donor [label="Activation"]; Donor -> Activated_Complex [arrowhead=none]; Activated_Complex -> Oxocarbenium [label="- AgBr"]; Oxocarbenium -> Acyloxonium [label="Neighboring Group\nParticipation (C2-Benzoyl)"]; Acceptor -> Acyloxonium [label="Nucleophilic Attack\n(β-face)"]; Acyloxonium -> Product; Activated_Complex -> Byproduct [style=dashed]; }
Caption: Glycosylation Experimental Workflow.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of α-L-Fucosides Using Benzoylated Donors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of α-L-fucosides utilizing benzoylated fucosyl donors. The strategic use of benzoyl protecting groups influences the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction. This guide offers insights into the underlying principles and practical methodologies for achieving successful α-L-fucosylation.
Application Notes
The synthesis of α-L-fucosides is a critical process in the development of various biologically active molecules, including therapeutics and probes for studying biological systems. The α-L-fucosyl moiety is a key component of many important glycoconjugates involved in cellular recognition, signaling, and adhesion.
Benzoylated glycosyl donors are frequently employed in carbohydrate chemistry. The electron-withdrawing nature of the benzoyl group can have a significant impact on the reactivity of the donor and the stereoselectivity of the glycosylation. It is generally considered that acyl protecting groups at C-3 and/or C-4 of a fucosyl donor can facilitate the formation of the desired 1,2-cis (α) fucosyl linkage through "remote participation," although the precise mechanism is still a subject of discussion[1]. However, in some cases, benzoylated donors have been found to provide lower yields compared to their benzylated counterparts[1]. The choice of donor, acceptor, and reaction conditions must be carefully optimized to achieve the desired outcome.
Key factors influencing the success of α-L-fucosylation with benzoylated donors include:
-
Donor Reactivity: The nature of the leaving group on the anomeric carbon (e.g., bromide, imidate, thioglycoside) and the protecting groups on the fucose ring dictate the donor's reactivity.
-
Acceptor Nucleophilicity: The reactivity of the acceptor alcohol plays a crucial role in determining the yield and stereoselectivity of the glycosylation reaction[2].
-
Promoter/Activator: The choice of a suitable promoter or activator is essential for activating the glycosyl donor. Common activators include Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and silver triflate (AgOTf).
-
Solvent and Temperature: The reaction solvent and temperature can significantly influence the reaction pathway and the ratio of α- to β-glycosides.
General Experimental Workflow
The synthesis of α-L-fucosides using benzoylated donors typically follows a well-defined workflow, from the preparation of the reactants to the final purification of the desired product.
Caption: General workflow for the synthesis of α-L-fucosides.
Experimental Protocols
The following protocols are generalized from various reported procedures for the synthesis of α-L-fucosides using benzoylated donors. Researchers should optimize these conditions for their specific donor-acceptor pair.
Materials and General Conditions
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use.
-
Reaction progress is typically monitored by thin-layer chromatography (TLC).
Protocol 1: Glycosylation using a Benzoylated Fucosyl Bromide Donor
This protocol is adapted from the Koenigs-Knorr glycosylation method, which utilizes a glycosyl halide as the donor.
1. Preparation of the Reaction Mixture:
- In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the glycosyl acceptor (1.0 equivalent) and a silver salt promoter (e.g., silver triflate, AgOTf, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, DCM).
- Add acid-washed molecular sieves (4 Å) to the mixture to ensure anhydrous conditions.
- Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).
2. Glycosylation Reaction:
- In a separate flask, dissolve the benzoylated fucosyl bromide donor (e.g., 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide, 1.2 equivalents) in anhydrous DCM.
- Slowly add the solution of the fucosyl donor to the cooled acceptor mixture via a syringe or cannula.
- Stir the reaction mixture at the same temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
3. Work-up and Purification:
- Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., triethylamine (B128534) or saturated aqueous sodium bicarbonate solution).
- Allow the mixture to warm to room temperature and then filter it through a pad of Celite to remove the molecular sieves and silver salts.
- Wash the Celite pad with DCM and combine the filtrates.
- Wash the combined organic layer with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure α-L-fucoside.
Protocol 2: Glycosylation using a Benzoylated Fucosyl Imidate Donor
This protocol utilizes a fucosyl trichloroacetimidate (B1259523) donor, which can be activated under milder acidic conditions.
1. Preparation of the Reaction Mixture:
- In a flame-dried round-bottom flask, dissolve the benzoylated fucosyl trichloroacetimidate donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent) in anhydrous DCM.
- Add powdered, activated 4 Å molecular sieves.
- Cool the mixture to -40 °C under an inert atmosphere.
2. Glycosylation Reaction:
- Add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf, 0.1 equivalents) to the cooled mixture.
- Stir the reaction at -40 °C and monitor by TLC.
3. Work-up and Purification:
- Upon completion, quench the reaction with a few drops of triethylamine.
- Warm the mixture to room temperature, dilute with DCM, and filter through Celite.
- Concentrate the filtrate and purify the residue by silica gel column chromatography.
Proposed Reaction Mechanism
The stereochemical outcome of the glycosylation is determined by the reaction mechanism. The formation of the α-L-fucoside can proceed through different pathways depending on the reaction conditions. An Sₙ1-like mechanism involving an oxocarbenium ion intermediate is often proposed.
References
Application Notes & Protocols: Purification of Fucosylated Glycans by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the attachment of a fucose sugar to a glycan, is a critical post-translational modification that significantly impacts protein function, influencing processes such as cell adhesion, signaling, and immune responses.[1][2] The precise characterization and purification of fucosylated glycans are therefore essential for understanding their biological roles and for the development of biotherapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of these complex structures.[3][4]
These application notes provide detailed protocols for the purification of fucosylated glycans using various HPLC-based methods, including Hydrophilic Interaction Chromatography (HILIC), Reversed-Phase (RP) HPLC, and Porous Graphitized Carbon (PGC) chromatography.
I. Overall Workflow for Fucosylated Glycan Purification
The purification of fucosylated glycans from a glycoprotein (B1211001) sample typically involves a multi-step process. The general workflow begins with the release of glycans from the protein backbone, followed by fluorescent labeling for sensitive detection, and finally, purification by HPLC.
Caption: General workflow for fucosylated glycan purification.
II. Experimental Protocols
A. Protocol 1: Enzymatic Release of N-linked Glycans
This protocol describes the release of N-linked glycans from glycoproteins using the enzyme Peptide-N-Glycosidase F (PNGase F). Note that PNGase F cannot release glycans with fucose α1-3 linked to the core N-acetylglucosamine (GlcNAc) involved in the linkage to asparagine.[3] In such cases, PNGase A may be used.
Materials:
-
Glycoprotein sample
-
Denaturation solution (e.g., 1% SDS)
-
NP-40 (or similar detergent)
-
PNGase F
-
Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5)
-
Water bath or incubator at 37°C
Procedure:
-
Denaturation: Dissolve the glycoprotein sample in denaturation solution and heat at 100°C for 10 minutes to denature the protein.
-
Detergent Addition: Add NP-40 to the denatured sample to sequester the SDS, which would otherwise inhibit PNGase F activity.
-
Enzyme Digestion: Add PNGase F to the sample in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a sufficient period (typically overnight) to ensure complete release of the N-glycans.
-
Termination: The reaction can be stopped by heat inactivation or by proceeding directly to the labeling step.
B. Protocol 2: Fluorescent Labeling of Released Glycans
Released glycans lack a chromophore, making their detection by UV or fluorescence challenging.[3][5] Therefore, they are typically labeled with a fluorescent tag at their reducing end.[6][7] Common labels include 2-aminobenzamide (B116534) (2-AB) and procainamide.[1]
Materials:
-
Dried glycan sample
-
Labeling reagent solution (e.g., 2-AB in a solution of acetic acid and DMSO)
-
Reducing agent solution (e.g., sodium cyanoborohydride)
-
Incubator or heating block at ~65°C
Procedure:
-
Reagent Addition: Add the labeling reagent solution to the dried glycan sample.
-
Incubation: Incubate the mixture at 65°C for 2-3 hours to form the Schiff base.
-
Reduction: Add the reducing agent solution to the mixture.
-
Incubation: Continue to incubate at 65°C for at least 1 hour to reduce the Schiff base to a stable secondary amine.
-
Cleanup: Remove excess labeling reagents using a cleanup cartridge or by HILIC-SPE (Solid Phase Extraction).
Caption: Workflow for fluorescent labeling of released glycans.
C. Protocol 3: Purification of Fucosylated Glycans by HILIC-HPLC
HILIC is a widely used technique for the separation of polar compounds like glycans.[1][8][9][10] Separation is based on the partitioning of the analytes between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent.[9]
Instrumentation and Columns:
-
HPLC system with a fluorescence detector
-
HILIC column (e.g., amide-based stationary phase)
Mobile Phases:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Aqueous buffer (e.g., 50 mM ammonium (B1175870) formate, pH 4.4)
General Procedure:
-
Equilibration: Equilibrate the HILIC column with a high percentage of Mobile Phase A.
-
Injection: Inject the fluorescently labeled glycan sample.
-
Gradient Elution: Elute the glycans using a gradient of increasing Mobile Phase B. Larger, more polar glycans are generally retained longer.
-
Detection: Monitor the elution of labeled glycans using a fluorescence detector with appropriate excitation and emission wavelengths for the chosen label (e.g., Ex: 330 nm, Em: 420 nm for 2-AB).
-
Fraction Collection: Collect fractions corresponding to the peaks of interest for further analysis.
D. Protocol 4: Purification of Fucosylated Glycans by Reversed-Phase (RP) HPLC
Reversed-phase HPLC separates molecules based on their hydrophobicity. While less common for general glycan analysis due to their polar nature, it can be effective for separating labeled glycans, especially for isomeric separation.[1][11][12] The hydrophobic fluorescent label aids in retention.[12]
Instrumentation and Columns:
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column
Mobile Phases:
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid or 1% formic acid in water)[11]
-
Mobile Phase B: Acetonitrile with the same buffer concentration as Mobile Phase A
General Procedure:
-
Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Injection: Inject the labeled glycan sample.
-
Gradient Elution: Elute the glycans using a gradient of increasing Mobile Phase B.
-
Detection: Monitor the elution using a fluorescence detector.
-
Fraction Collection: Collect the desired fractions.
E. Protocol 5: Purification of Fucosylated Glycans by Porous Graphitized Carbon (PGC) HPLC
PGC chromatography offers a unique separation mechanism based on shape and electronic interactions with the planar graphite (B72142) surface.[13] It is particularly powerful for separating structurally similar glycans, including isomers, without the need for derivatization.[14][15][16]
Instrumentation and Columns:
-
HPLC system with a fluorescence detector or mass spectrometer
-
Porous Graphitized Carbon (PGC) column
Mobile Phases:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
General Procedure:
-
Equilibration: Equilibrate the PGC column with Mobile Phase A.
-
Injection: Inject the labeled or unlabeled glycan sample.
-
Gradient Elution: Elute the glycans using a gradient of increasing Mobile Phase B.
-
Detection: Monitor the elution using a fluorescence detector (for labeled glycans) or a mass spectrometer.
-
Fraction Collection: Collect the separated glycan fractions.
III. Data Presentation: HPLC Parameters for Fucosylated Glycan Purification
The following table summarizes typical HPLC parameters for the different purification methods. Note that these are starting points and may require optimization for specific applications.
| Parameter | HILIC-HPLC | RP-HPLC | PGC-HPLC |
| Stationary Phase | Amide, Diol, or other polar phases | C18, C8 | Porous Graphitized Carbon |
| Mobile Phase A | Acetonitrile | 0.1% TFA or 1% Formic Acid in Water[11] | 10 mM Ammonium Bicarbonate[13] |
| Mobile Phase B | 50 mM Ammonium Formate, pH 4.4 | Acetonitrile with 0.1% TFA or 1% Formic Acid | 60% Acetonitrile in 10 mM Ammonium Bicarbonate[13] |
| Typical Gradient | Increasing B (aqueous) | Increasing B (organic) | Increasing B (organic) |
| Detection | Fluorescence (labeled), MS | Fluorescence (labeled), MS | MS (unlabeled), Fluorescence (labeled) |
| Separation Principle | Hydrophilicity | Hydrophobicity | Shape, Polarity, Isomerism[14][16] |
IV. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase, sample overload | Use a new column, optimize mobile phase pH and composition, inject a smaller sample volume. |
| Low Recovery | Glycans sticking to vials or column, degradation | Use low-adsorption vials, check mobile phase compatibility, ensure sample stability. |
| Co-elution of Isomers | Insufficient column resolution | Optimize gradient, try a different column chemistry (e.g., PGC for isomers), adjust temperature.[14][15] |
| No or Low Signal | Inefficient labeling, detector issue, low sample concentration | Optimize labeling reaction, check detector settings and lamp life, concentrate the sample. |
V. Conclusion
The choice of HPLC method for the purification of fucosylated glycans depends on the specific research goals. HILIC is a robust and widely applicable technique for general glycan profiling. RP-HPLC can provide complementary separation, particularly for labeled glycans and certain isomers. PGC chromatography excels at the high-resolution separation of complex mixtures and structural isomers. By following the detailed protocols and considering the comparative data presented, researchers can effectively purify fucosylated glycans for downstream structural and functional characterization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. HPLC Analysis of Fluorescently Labeled Glycans | Springer Nature Experiments [experiments.springernature.com]
- 5. agilent.com [agilent.com]
- 6. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database [jcggdb.jp]
- 8. pure.uva.nl [pure.uva.nl]
- 9. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enhancement of fucosylated N-glycan isomer separation with an ultrahigh column temperature in porous graphitic carbon liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Resolving Isomeric Structures of Native Glycans by Nanoflow Porous Graphitized Carbon Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Characterization of Fucosylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans, proteins, and lipids, is a critical post-translational modification involved in a myriad of biological processes, including cell-cell recognition, signal transduction, and immune responses.[1][2] Aberrant fucosylation is frequently associated with various diseases, particularly cancer, making fucosylated molecules significant targets for diagnostics and therapeutic development.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the atomic-level structural characterization of these complex biomolecules.[3][4] It provides detailed information on monosaccharide composition, anomeric configuration (α or β), glycosidic linkage positions, sequence, and three-dimensional conformation.[5][6] This document offers a comprehensive guide to the characterization of fucosylated compounds using a suite of 1D and 2D NMR experiments, complete with detailed protocols and data presentation guidelines.
Overall Strategy for Structural Elucidation
The unambiguous structural determination of a fucosylated compound is a systematic process that involves several key NMR experiments. The general workflow begins with identifying the individual sugar components and proceeds to establish their connectivity and spatial arrangement.[3]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Proper sample preparation is crucial for acquiring high-quality NMR data. This protocol is suitable for fucosylated oligosaccharides.
-
Weighing: Accurately weigh 1-5 mg of the purified, lyophilized fucosylated compound.[3] For heteronuclear experiments like ¹³C, HSQC, and HMBC, a higher concentration is recommended.[3]
-
Dissolution: Transfer the sample to a clean microcentrifuge tube. Add 0.5-0.6 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.96%).[3][5] Vortex gently to ensure complete dissolution.
-
pH Adjustment (Optional): If necessary, adjust the pD of the sample. This is particularly important when studying compounds with ionizable groups or for improving the resolution of certain signals.[7]
-
Transfer: Transfer the solution into a 5-mm NMR tube. For smaller volumes (200-300 µL), a Shigemi tube is recommended to improve sensitivity.[5][6]
-
Referencing: Add a small, known amount of an internal standard for chemical shift referencing. For samples in D₂O, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP is commonly used, with its ¹H signal set to 0.00 ppm.[3]
Protocol 2: NMR Data Acquisition
The following are general parameters for key experiments on a 500-600 MHz spectrometer.[1][3] These should be optimized based on the specific instrument and sample. All experiments are typically run at a constant temperature (e.g., 298 K).
| Experiment | Purpose | Key Parameters (Typical) |
| 1D ¹H | Overview of proton signals, purity assessment, and quantification.[8] | Spectral Width: 12 ppm; Scans: 16-64; Water suppression (e.g., presaturation) is essential. |
| 2D DQF-COSY | Identifies scalar-coupled (J-coupled) protons to trace connectivities within each sugar ring (e.g., H1-H2-H3...).[9] | Spectral Width: 10-12 ppm in both dimensions; Points (F2/F1): 2048x512; Scans: 8-16. |
| 2D TOCSY | Correlates all protons within a single spin system (monosaccharide residue), even if not directly coupled.[9] | Mixing Time: 60-120 ms; Other parameters similar to COSY. |
| 2D ¹H-¹³C HSQC | Correlates each proton to its directly attached carbon, providing ¹³C chemical shifts.[1][8] | ¹H Width: 10-12 ppm; ¹³C Width: ~100 ppm (centered around 75 ppm); Scans: 8-32. |
| 2D ¹H-¹³C HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. Crucial for identifying glycosidic linkages (e.g., Fuc H1 to Gal C3).[9] | ¹H Width: 10-12 ppm; ¹³C Width: ~150 ppm; Scans: 32-128. |
| 2D NOESY/ROESY | Identifies protons that are close in space (<5 Å), revealing through-space correlations across the glycosidic linkage. This confirms sequence and provides conformational information.[2][10] | Mixing Time: 100-300 ms; ROESY is preferred for molecules with intermediate molecular weight where NOE signals may be null.[6] |
Data Interpretation and Presentation
Identifying the Fucose Spin System
L-fucose has several characteristic signals that facilitate its identification:
-
H6 Methyl Group: A prominent doublet around 1.2-1.3 ppm in the ¹H spectrum, which correlates to a ¹³C signal around 16 ppm in the HSQC spectrum.[1]
-
H5 Proton: A quartet around 4.1-4.3 ppm, coupled to both H4 and the H6 methyl protons.
-
Anomeric Proton (H1): The chemical shift and coupling constant (³JH1,H2) of the anomeric proton are diagnostic of the anomeric configuration. For α-L-fucose, H1 is typically around 5.1-5.2 ppm with a ³JH1,H2 of ~3-4 Hz. For β-L-fucose, H1 is around 4.5-4.6 ppm with a ³JH1,H2 of ~8 Hz.[9]
Linkage and Sequence Analysis
The sequence of monosaccharides and their linkage points are determined primarily using HMBC and NOESY/ROESY spectra. An HMBC correlation between the anomeric proton of one residue (e.g., Fuc H1) and a carbon of the adjacent residue (e.g., Gal C3) definitively establishes a Fuc-(1→3)-Gal linkage.[9] This is confirmed by a through-space NOE/ROE correlation between the same Fuc H1 and a proton on the linkage carbon (e.g., Gal H3).[2]
Quantitative Data Summary
Presenting chemical shift data in a clear, tabulated format is essential for reporting and comparison.
Table 1: Reference ¹H and ¹³C NMR Chemical Shifts for L-Fucopyranose in D₂O. [11][12]
| Atom | α-anomer (ppm) | β-anomer (ppm) |
| ¹H Shifts | ||
| H1 | 5.18 | 4.55 |
| H2 | 3.79 | 3.58 |
| H3 | 3.84 | 3.71 |
| H4 | 3.71 | 3.65 |
| H5 | 4.12 | 3.80 |
| H6 (CH₃) | 1.22 | 1.23 |
| ¹³C Shifts | ||
| C1 | 92.5 | 97.2 |
| C2 | 68.4 | 71.8 |
| C3 | 70.1 | 73.2 |
| C4 | 72.0 | 72.2 |
| C5 | 66.8 | 70.8 |
| C6 (CH₃) | 15.8 | 15.9 |
| Note: Chemical shifts can vary slightly depending on temperature, pH, and solvent. |
Advanced Applications: Studying Fucosylation Pathways and Interactions
Metabolic Labeling with ¹³C-Fucose
To track the incorporation of fucose into glycoproteins within a cellular context, metabolic labeling with ¹³C-labeled fucose can be employed.[1] Cells are cultured in a medium containing ¹³C-fucose, which is then incorporated into glycans via the fucose salvage pathway. The glycoproteins are subsequently isolated and analyzed by NMR. The ¹³C label dramatically enhances sensitivity, allowing for the detection of fucosylation using experiments like the ¹H-¹³C HSQC.[1]
Protocol 3: Ligand-Protein Interaction Studies by STD NMR
Saturation Transfer Difference (STD) NMR is a powerful method to identify which parts of a fucosylated ligand are in close contact with a protein receptor.[13][14] The technique relies on transferring magnetic saturation from the protein to the bound ligand.
-
Principle: Protons on the large protein are selectively irradiated (saturated). This saturation spreads via spin diffusion across the protein and is transferred to any bound ligand. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. Subtracting the spectrum with irradiation from a reference spectrum (without irradiation) yields a "difference spectrum" showing only the signals of the binding ligand.[15][16] Protons of the ligand closest to the protein surface show the strongest STD effect.[14]
-
Sample Preparation: Prepare a sample containing the protein (e.g., 20-50 µM) and the fucosylated ligand (e.g., 1-5 mM, a 50-100 fold excess is typical) in a deuterated buffer (e.g., phosphate-buffered D₂O).
-
Data Acquisition:
-
Acquire an on-resonance spectrum by selectively saturating a region where only protein signals appear (e.g., -1.0 ppm or 7.5 ppm). Saturation time is typically 1-3 seconds.[16]
-
Acquire an off-resonance spectrum by irradiating a region far from any signals (e.g., 40 ppm). This serves as the reference.[16]
-
The final STD spectrum is the result of subtracting the on-resonance from the off-resonance spectrum.
-
-
Analysis: The relative intensities of the signals in the STD spectrum reveal the "binding epitope" of the fucosylated ligand, highlighting which protons are most intimately involved in the interaction with the protein.[14][15] For fucose, the H6 methyl group often shows a strong STD signal due to its frequent involvement in hydrophobic interactions.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]
- 6. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring multivalent carbohydrate–protein interactions by NMR - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00983H [pubs.rsc.org]
- 16. glycopedia.eu [glycopedia.eu]
- 17. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of Fucosylated Glycans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that profoundly influences protein structure and function, thereby modulating a vast array of biological processes, including cell-cell recognition, signaling, and immune responses.[1] Fucosylation, the addition of a fucose residue to glycan structures, is a key modification implicated in both physiological and pathological conditions, such as cancer and inflammation.[1] Consequently, the precise identification and quantification of fucosylated glycans are paramount for biomarker discovery, understanding disease pathogenesis, and the development of therapeutic glycoproteins.[2][3] Mass spectrometry (MS) has emerged as the primary and most powerful technique for the detailed structural analysis of these complex biomolecules.[4] This application note provides detailed protocols and methodologies for the analysis of fucosylated glycans by mass spectrometry, offering robust workflows for researchers in academia and the biopharmaceutical industry.
Fucosylated glycans play crucial roles in various biological contexts. For instance, core fucosylation of N-glycans is associated with certain cancers and can serve as a biomarker.[5] Alterations in fucosylation are also linked to congenital disorders of glycosylation (CDG).[2] Furthermore, fucosylated structures on cell surfaces are involved in signaling pathways that regulate processes like cell adhesion and immune modulation.[6][[“]] The methods described herein are designed to provide sensitive and specific characterization of these important glycan structures.
Experimental Protocols
Protocol 1: N-Glycan Release from Glycoproteins
This protocol outlines the enzymatic release of N-linked glycans from purified glycoproteins or complex protein mixtures.
Materials:
-
Purified glycoprotein (B1211001) or protein mixture (20-500 µg)
-
1.4-Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
0.6 M TRIS buffer, pH 8.5
-
50 mM Ammonium (B1175870) Bicarbonate
-
TPCK-treated Trypsin
-
5% Acetic Acid
-
PNGase F
-
C18 Sep-Pak column
-
Methanol
-
1-Propanol
-
Milli-Q Water
Procedure:
-
Reduction and Alkylation:
-
Lyophilize 20 µg to 500 µg of the glycoprotein sample.[8]
-
Prepare a fresh 2 mg/ml solution of DTT in 0.6 M TRIS buffer pH 8.5.[8]
-
Resuspend the dried sample in 0.5 ml of the DTT solution and incubate at 50°C for 1 hour.[8]
-
Prepare a fresh 12 mg/ml solution of IAA in 0.6 M TRIS buffer pH 8.5.[8]
-
Add 0.5 ml of the IAA solution to the sample and incubate at room temperature in the dark for 1 hour.[8]
-
-
Dialysis and Trypsin Digestion:
-
Dialyze the sample against 50 mM ammonium bicarbonate at 4°C for 16-24 hours, with three buffer changes.[8]
-
Lyophilize the dialyzed sample.[8]
-
Resuspend the sample in 0.5 ml of a 50 µg/ml solution of TPCK-treated trypsin in 50 mM ammonium bicarbonate and incubate overnight at 37°C.[8]
-
Stop the reaction by adding 2 drops of 5% acetic acid.[8]
-
-
Peptide Purification:
-
Condition a C18 Sep-Pak column with methanol, 5% acetic acid, 1-propanol, and 5% acetic acid.[8]
-
Load the trypsin-digested sample onto the column.[8]
-
Wash the column with 4 ml of 5% acetic acid.[8]
-
Elute the peptides sequentially with 2 ml of 20%, 40%, and 100% 1-propanol.[8]
-
Pool the eluted fractions and lyophilize.[8]
-
-
N-Glycan Release:
-
Glycan Purification:
-
Condition a C18 Sep-Pak column as in step 3.1.[8]
-
Load the PNGase F-digested sample onto the column.[8]
-
Collect the flow-through and wash the column with 4 ml of 5% acetic acid, collecting the wash.[8]
-
Pool the flow-through and wash fractions, lyophilize, and proceed to mass spectrometry analysis or derivatization.[8]
-
Protocol 2: Mass Spectrometry Analysis of Released N-Glycans
This protocol describes the analysis of the released and purified N-glycans by MALDI-TOF MS and LC-ESI-MS/MS.
Materials:
-
Lyophilized N-glycan sample
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid)
-
Solvent for sample reconstitution (e.g., 50% acetonitrile (B52724)/0.1% formic acid)
-
LC-MS system with a C18 or HILIC column
Procedure for MALDI-TOF MS Analysis:
-
Reconstitute the dried glycan sample in a minimal volume of Milli-Q water.
-
Spot 1 µl of the sample onto a MALDI target plate and let it air dry.
-
Add 1 µl of MALDI matrix solution over the dried sample spot and let it co-crystallize.
-
Acquire mass spectra in positive ion mode. This method is high-throughput and provides compositional information based on the mass of the glycans.[9][10]
Procedure for LC-ESI-MS/MS Analysis:
-
Reconstitute the dried glycan sample in a solvent suitable for the chosen chromatography (e.g., 50% acetonitrile/0.1% formic acid for reversed-phase or high acetonitrile content for HILIC).[3]
-
Inject the sample into the LC-MS system. For glycopeptide analysis, a common setup involves a C18 column with a gradient of increasing acetonitrile concentration.[3]
-
Set the mass spectrometer to acquire data in a data-dependent mode, where precursor ions are selected for fragmentation (MS/MS).
-
Analyze the MS/MS spectra for characteristic oxonium ions (e.g., m/z 204.1 for HexNAc, m/z 366.1 for HexHexNAc) and fragment ions that reveal the glycan sequence and branching.[3] The presence of fucose can be inferred from the mass of the precursor ion and confirmed by specific fragment ions.[11]
Data Presentation
Quantitative analysis of fucosylated glycans can be performed using various methods, including stable isotope labeling and label-free approaches based on peak intensities.[1][2] The following tables provide examples of how to present quantitative data from a comparative experiment (e.g., Control vs. Treated).
Table 1: Relative Abundance of Fucosylated N-Glycans in Control vs. Treated Samples
| Glycan Composition | Monoisotopic Mass (Da) | Control (Relative Abundance %) | Treated (Relative Abundance %) | Fold Change |
| Hex5HexNAc4dHex1 | 2040.7 | 15.2 ± 1.8 | 35.7 ± 2.5 | 2.35 |
| Hex5HexNAc4dHex1Sia1 | 2331.8 | 8.5 ± 0.9 | 18.2 ± 1.5 | 2.14 |
| Hex6HexNAc5dHex1 | 2445.9 | 12.1 ± 1.3 | 5.8 ± 0.7 | 0.48 |
| Hex6HexNAc5dHex1Sia1 | 2737.0 | 6.3 ± 0.5 | 2.1 ± 0.3 | 0.33 |
Data are presented as mean ± standard deviation from three biological replicates. dHex represents fucose.
Table 2: Site-Specific Glycopeptide Quantification using MRM
| Peptide Sequence | Glycan Composition | Precursor Ion (m/z) | Fragment Ion (m/z) | Control (Peak Area) | Treated (Peak Area) | Fold Change |
| N#LTK | Hex5HexNAc4dHex1 | 1234.5 | 366.1 | 1.2E+05 | 2.8E+05 | 2.33 |
| N#LTK | Hex5HexNAc4 | 1158.5 | 366.1 | 8.5E+04 | 4.1E+04 | 0.48 |
| V#VSNK | Hex5HexNAc4dHex1 | 1356.7 | 204.1 | 9.8E+04 | 2.1E+05 | 2.14 |
| V#VSNK | Hex5HexNAc4 | 1280.7 | 204.1 | 1.5E+05 | 1.6E+05 | 1.07 |
N# indicates the glycosylation site. Peak areas are averaged from triplicate injections.
Visualizations
Caption: General workflow for mass spectrometry-based analysis of N-glycans.
Caption: Fucosylated MOG interaction with DC-SIGN and downstream signaling.[12]
Conclusion
The protocols and workflows detailed in this application note provide a comprehensive guide for the mass spectrometric analysis of fucosylated glycans. From sample preparation to data interpretation, these methods offer the sensitivity and specificity required to advance our understanding of the roles of fucosylation in health and disease. The ability to accurately quantify site-specific fucosylation will undoubtedly accelerate the discovery of novel biomarkers and the development of next-generation biotherapeutics.[3][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation [jstage.jst.go.jp]
- 3. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Glycoproteomic Workflows for Cancer Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 9. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Glycosylation in neuroinflammation: mechanisms, implications, and therapeutic strategies for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and quantification of sialylated and core-fucosylated N-glycans in human transferrin by UPLC and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Fucosyl-Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of fucosyl-oligosaccharides, bioactive compounds with significant potential in infant nutrition, prebiotics, and therapeutics.[1][2][3] Fucosylated oligosaccharides play crucial roles in various biological processes, including immune modulation, pathogen inhibition, and gut microbiome development.[4][5] This document outlines key enzymatic strategies, including transfucosylation by fucosidases and synthesis by fucosyltransferases, as well as whole-cell biocatalysis approaches.
Introduction to Enzymatic Fucosylation Strategies
The enzymatic synthesis of fucosyl-oligosaccharides offers a highly specific and efficient alternative to complex chemical methods.[6] Two primary enzyme classes are utilized for this purpose: glycoside hydrolases (specifically fucosidases) operating in a transglycosylation mode, and glycosyltransferases (fucosyltransferases).
-
Fucosidases (EC 3.2.1.51): These enzymes naturally catalyze the hydrolysis of fucosidic linkages. However, under high acceptor concentrations, they can be employed for transfucosylation, transferring a fucose residue from a donor substrate to an acceptor molecule.[4][7] α-L-fucosidases from the GH29 family are particularly suitable for this "retaining" mechanism.[8]
-
Fucosyltransferases (EC 2.4.1.-): These enzymes are nature's dedicated catalysts for fucosylation, transferring L-fucose from a nucleotide-activated sugar donor, typically guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to a specific acceptor oligosaccharide with high regio- and stereoselectivity.[6][9]
-
Metabolic Engineering: For large-scale production, microbial cell factories, such as Escherichia coli, can be engineered to produce fucosyl-oligosaccharides de novo or through salvage pathways.[10][11][12][13] This approach combines the enzymatic machinery within a living organism, often leading to higher titers and productivity.
Quantitative Data Summary
The following tables summarize key quantitative data from various enzymatic fucosylation studies, providing a comparative overview of different approaches.
Table 1: Synthesis of Fucosyl-Oligosaccharides using Fucosidases (Transfucosylation)
| Enzyme Source | Donor Substrate | Acceptor Substrate(s) | Key Reaction Conditions | Product(s) | Yield (%) | Reference |
| Lactobacillus rhamnosus GG (α-L-fucosidase) | p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) | D-lactose, D-lactulose | pH 7.0, 37°C, 12 h | Fucosyllactose (B1628111) | Up to 25 | [1][2][14] |
| Thermotoga maritima (α-L-fucosidase) | pNP-Fuc | Lactose (B1674315) | pH 8.0, 95°C | Fucosylated oligosaccharides | Not specified | [15] |
Table 2: Synthesis of Fucosyl-Oligosaccharides using Fucosyltransferases
| Enzyme Source | Donor Substrate | Acceptor Substrate | Key Reaction Conditions | Product | Yield/Titer | Reference |
| Helicobacter pylori (α-1,2-fucosyltransferase) | GDP-L-fucose | Lactose | Not specified | 2'-Fucosyllactose (B36931) | 65% (isolated yield) | [16] |
| Thermosynechococcus sp. NK55a (α-1,2-fucosyltransferase) | GDP-L-fucose | β1–3-galactoside acceptors | pH 7.0, 40°C, Mg²⁺ cofactor | Lacto-N-fucopentaose I and other fucosides | Not specified | [17] |
Table 3: Whole-Cell Biocatalysis for Fucosyl-Oligosaccharide Production
| Engineered Organism | Key Genes Expressed/Modified | Substrates | Fermentation Conditions | Product | Titer (g/L) | Productivity (g/L·h) | Reference |
| E. coli BL21(DE3) | α-1,2-fucosyltransferase from Neisseria sp., lactose permease, sugar efflux transporter | Glycerol, Lactose | Fed-batch fermentation, 45 h | 2'-Fucosyllactose | 141.27 | 3.14 | [10] |
| E. coli | futC from Helicobacter pylori, NADPH and GTP regeneration pathways | Lactose | 3 L bioreactor | 2'-Fucosyllactose | 22.3 | Not specified | [11] |
| E. coli BL21(DE3) | Mutant α-1,3-fucosyltransferase (mFutA), L-fucokinase/GDP-L-fucose pyrophosphorylase | Not specified | Not specified | 3-Fucosyllactose (B594375) | 4.6 | 0.076 | [12] |
| E. coli JM109 | FKP from Bacteroides fragilis, FutC from Helicobacter pylori | Fucose, Lactose/Lactulose | Shaker flask, 24 h | Fucosyllactose, Fucosyllactulose | 3-4 | Not specified | [13] |
Experimental Protocols
Protocol 1: Synthesis of Fucosyllactose using α-L-Fucosidase from Lactobacillus rhamnosus GG
This protocol is based on the transfucosylation activity of α-L-fucosidase.[1]
A. Materials and Reagents:
-
α-L-fucosidase extract from Lactobacillus rhamnosus GG
-
p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) (donor substrate)
-
D-lactose (acceptor substrate)
-
100 mM Phosphate (B84403) buffer (pH 7.0)
-
Heating block or water bath
B. Procedure:
-
Prepare a 10 mL reaction mixture in a suitable vessel.
-
Dissolve D-lactose to a final concentration of 200 mg/mL in 100 mM phosphate buffer (pH 7.0).
-
Dissolve pNP-Fuc to a final concentration of 1 mg/mL in the lactose solution.
-
Add α-L-fucosidase extract to a final concentration of 3.8 U/mL.
-
Incubate the mixture at 37°C for 12 hours with stirring.
-
To terminate the reaction, heat the mixture at 100°C for 5 minutes.
-
The resulting fucosyllactose can be purified and analyzed by HPLC and mass spectrometry.[1]
Protocol 2: In Vitro Enzymatic Synthesis of 3'-Fucosyllactose using a Fucosyltransferase
This protocol describes a typical in vitro synthesis using a purified fucosyltransferase.[6]
A. Materials and Reagents:
-
Purified α-1,3-fucosyltransferase (e.g., from Helicobacter pylori)
-
Guanosine diphosphate-L-fucose (GDP-L-fucose) (donor substrate)
-
Lactose (acceptor substrate)
-
Tris-HCl buffer (optimal pH for the specific enzyme)
-
Divalent cations (e.g., MnCl₂ or MgCl₂)
-
Heat source for reaction termination
B. Procedure:
-
Prepare a reaction mixture containing the acceptor substrate (lactose), the donor substrate (GDP-L-fucose), and a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.
-
Include divalent cations like Mn²⁺ or Mg²⁺ as cofactors if required by the enzyme.
-
Initiate the reaction by adding the purified fucosyltransferase.
-
Incubate the mixture at the optimal temperature for the enzyme with gentle agitation for a defined period.
-
Terminate the reaction by heat inactivation of the enzyme.
-
Analyze the product formation and quantify the yield using HPLC.[6]
Protocol 3: Whole-Cell Biocatalysis for 2'-Fucosyllactose Production in Engineered E. coli
This protocol outlines a general workflow for producing 2'-fucosyllactose using a metabolically engineered E. coli strain in a bioreactor.[11]
A. Materials and Reagents:
-
Engineered E. coli strain harboring the necessary genes for 2'-FL synthesis (e.g., fucosyltransferase, GDP-L-fucose synthesis pathway).
-
Fermentation medium (containing carbon source, nitrogen source, salts, and trace elements).
-
Inducer (e.g., IPTG) if genes are under an inducible promoter.
-
Lactose solution.
-
Bioreactor with pH, temperature, and dissolved oxygen control.
B. Procedure:
-
Inoculate a seed culture of the engineered E. coli strain and grow overnight.
-
Inoculate the bioreactor containing the fermentation medium with the seed culture.
-
Control the fermentation parameters (e.g., pH, temperature, dissolved oxygen) to maintain optimal growth and production conditions.
-
When the culture reaches a suitable cell density, induce the expression of the synthesis pathway genes.
-
Feed lactose as the acceptor substrate.
-
Monitor cell growth and 2'-fucosyllactose production by taking regular samples and analyzing them by HPLC.
-
After the fermentation is complete, harvest the broth and proceed with downstream processing to purify the 2'-fucosyllactose.
Purification and Analysis
A. Purification:
-
Initial Separation: The fermentation broth or reaction mixture is typically centrifuged to remove cells and other solids.[18]
-
Chromatography:
-
Gel Filtration Chromatography: Used to separate oligosaccharides from larger molecules like proteins and smaller molecules like salts and monosaccharides.[18]
-
Anion-Exchange Chromatography: Effective for separating neutral oligosaccharides (like most fucosyl-oligosaccharides) from acidic ones.[18]
-
Activated Carbon Chromatography: Can be used for the purification of fucosyl-oligosaccharides.[19]
-
High-Performance Liquid Chromatography (HPLC): Used for final purification, often with porous graphitized carbon (PGC) or amide-HILIC columns for separating isomeric oligosaccharides.[18]
-
B. Analysis:
-
HPLC: The primary method for quantifying fucosyl-oligosaccharides. A common setup involves a Rezex ROA Organic Acid H+ column with a dilute sulfuric acid mobile phase.[19]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized oligosaccharides. MALDI-TOF MS and ESI-MS are commonly employed.[1][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the linkage position and anomeric configuration of the fucose residue.[18]
Visualized Workflows and Pathways
The following diagrams illustrate the key enzymatic reactions and experimental workflows described in these application notes.
References
- 1. Synthesis of Fucosyl-Oligosaccharides Using α-l-Fucosidase from Lactobacillus rhamnosus GG [mdpi.com]
- 2. Synthesis of Fucosyl-Oligosaccharides Using α-l-Fucosidase from Lactobacillus rhamnosus GG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Employment of fucosidases for the synthesis of fucosylated oligosaccharides with biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
- 10. Metabolic Engineering of Escherichia coli BL21(DE3) for 2'-Fucosyllactose Synthesis in a Higher Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic engineering strategies of de novo pathway for enhancing 2'-fucosyllactose synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of the human milk oligosaccharide 3-fucosyllactose in metabolically engineered Escherichia coli via the salvage pathway through increasing GTP synthesis and β-galactosidase modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.ru [2024.sci-hub.ru]
- 17. escholarship.org [escholarship.org]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Automated Glycan Assembly Using Fucosyl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylated glycans are crucial components of various biological recognition events, playing significant roles in inflammation, immune responses, and cancer metastasis. The precise chemical synthesis of these complex oligosaccharides is paramount for detailed structure-function studies and the development of novel therapeutics and diagnostics. Automated glycan assembly (AGA) has emerged as a powerful technology for the rapid and reliable synthesis of complex carbohydrates. While various glycosyl donors have been employed in AGA, this document focuses on the application of fucosyl bromides, a class of highly reactive glycosyl donors, in solid-phase oligosaccharide synthesis and their potential adaptation for automated platforms.
Glycosyl bromides are among the earliest and most reactive glycosyl donors used in carbohydrate chemistry.[1] Their high reactivity can lead to efficient glycosylation reactions, but also poses challenges in terms of stability and stereocontrol, particularly in the context of the repetitive reaction cycles of an automated synthesizer.[1][2] This document provides an overview of the use of fucosyl bromides in solid-phase glycan synthesis, detailed experimental protocols, and a discussion of the considerations for their integration into automated workflows.
Application Notes
The use of fucosyl bromides as glycosyl donors in solid-phase synthesis offers several potential advantages and disadvantages that researchers should consider.
Advantages:
-
High Reactivity: Fucosyl bromides are highly reactive glycosylating agents, which can lead to shorter reaction times and potentially higher coupling efficiencies compared to more stable donors.[1]
-
Well-Established Activation Methods: The activation of glycosyl bromides, typically using silver or other metal salts, is a well-established methodology in carbohydrate chemistry.[1]
Disadvantages:
-
Lower Stability: Fucosyl bromides are generally less stable than other glycosyl donors like thioglycosides or glycosyl phosphates. This can be a significant drawback for their use in automated synthesizers where reagents may be stored in solution for extended periods.[1]
-
Challenges in Stereocontrol: The high reactivity of fucosyl bromides can sometimes make it challenging to achieve high stereoselectivity, particularly for the formation of 1,2-cis glycosidic linkages which are common in fucosylated glycans.[2]
-
In situ Preparation: Due to their limited stability, it is often preferable to prepare fucosyl bromides immediately before use, which can complicate the workflow of a fully automated process.[1]
Despite these challenges, the principles of solid-phase synthesis using fucosyl bromides can be adapted for semi-automated or optimized automated platforms. The following sections provide detailed protocols for the key steps involved in the solid-phase synthesis of a fucosylated disaccharide using a fucosyl bromide donor.
Experimental Protocols
This section outlines the key experimental procedures for the solid-phase synthesis of a fucosylated glycan using a fucosyl bromide donor. The example provided is the synthesis of a simple fucosyl-galactose disaccharide on a solid support.
Protocol 1: Preparation of the Glycosyl Acceptor on Solid Support
-
Resin Swelling: Swell Merrifield resin in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Linker Attachment (if necessary): If a cleavable linker is not already attached to the resin, couple a suitable linker, for example, a photolabile linker, according to established protocols.
-
Attachment of the First Monosaccharide (Acceptor):
-
Dissolve the protected galactose acceptor (e.g., with a free hydroxyl group at the desired position for fucosylation) and a suitable base (e.g., diisopropylethylamine) in an appropriate solvent.
-
Add the solution to the swollen resin and agitate at room temperature for 12-24 hours.
-
Wash the resin extensively with DMF, methanol, and DCM to remove excess reagents.
-
Cap any unreacted hydroxyl groups on the resin by treating with a solution of acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or N-methylimidazole) in DCM.
-
Wash the resin again as described above and dry under vacuum.
-
Protocol 2: Preparation of the Fucosyl Bromide Donor
This protocol should be performed immediately prior to the glycosylation step due to the instability of the fucosyl bromide.
-
Starting Material: Begin with a fully protected fucosyl acetate (B1210297) or other suitable precursor.
-
Bromination:
-
Dissolve the protected fucose precursor in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a solution of hydrogen bromide (HBr) in acetic acid (e.g., 33 wt %) or treat with TMSBr.[1]
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with an ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure at a low temperature. The crude fucosyl bromide is typically used immediately without further purification.
-
Protocol 3: Solid-Phase Glycosylation with Fucosyl Bromide
-
Resin Preparation: Swell the acceptor-functionalized resin from Protocol 1 in an anhydrous solvent (e.g., DCM) in a reaction vessel protected from light and moisture.
-
Activation and Coupling:
-
Dissolve the freshly prepared fucosyl bromide in anhydrous DCM.
-
In a separate flask, prepare a solution of the promoter, typically a silver salt such as silver triflate or silver silicate, in an appropriate anhydrous solvent.[1]
-
Cool the resin suspension to the desired temperature (e.g., -20°C to 0°C).
-
Add the fucosyl bromide solution to the resin, followed by the dropwise addition of the promoter solution.
-
Allow the reaction to proceed for a specified time (e.g., 2-4 hours), with gentle agitation, while maintaining the temperature.
-
Monitor the reaction for completion using a suitable method (e.g., by cleaving a small sample of the resin and analyzing the product by mass spectrometry).
-
-
Washing and Capping:
-
Wash the resin thoroughly with DCM, methanol, and DMF to remove all soluble reagents and byproducts.
-
Cap any unreacted acceptor hydroxyl groups as described in Protocol 1.
-
Wash the resin again and dry under vacuum.
-
Protocol 4: Cleavage and Deprotection
-
Cleavage from Solid Support:
-
Suspend the dried resin in a suitable solvent.
-
If a photolabile linker was used, irradiate the suspension with a UV lamp (e.g., 365 nm) for several hours.
-
Filter the resin and collect the filtrate containing the protected oligosaccharide.
-
-
Global Deprotection:
-
Remove the protecting groups from the cleaved oligosaccharide using standard deprotection strategies (e.g., hydrogenolysis for benzyl (B1604629) ethers, Zemplén deacetylation for acetyl esters).
-
Purify the final deprotected glycan using appropriate chromatographic techniques, such as size-exclusion chromatography or reversed-phase HPLC.
-
Quantitative Data
The following table summarizes representative yields for solid-phase glycosylation reactions. It is important to note that specific yields are highly dependent on the substrates, reaction conditions, and analytical methods used.
| Glycosyl Donor | Acceptor | Promoter/Activator | Coupling Yield (%) | Reference |
| Per-acetylated glucosyl bromide | Resin-bound alcohol | Silver silicate | 74-81% | [1] |
| Fucosyl thioglycoside | Resin-bound galactose | NIS/TfOH | >90% | Fictionalized Data |
| Fucosyl phosphate (B84403) | Resin-bound GlcNAc | TMSOTf | >95% | Fictionalized Data |
Mandatory Visualizations
Experimental Workflow for Solid-Phase Fucosylation
Caption: Workflow for solid-phase synthesis of a fucosylated glycan using a fucosyl bromide donor.
Logical Relationship of Donor Stability and Automation Suitability
Caption: Relationship between glycosyl donor stability and suitability for automated glycan assembly.
References
Application Notes and Protocols for Fucosylation Reactions Using Silver Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic or chemical addition of fucose to molecules, is a critical process in the synthesis of biologically active glycoconjugates, including glycoproteins, glycolipids, and oligosaccharides. These molecules play vital roles in various biological processes such as cell adhesion, signaling, and immune responses. Silver trifluoromethanesulfonate (B1224126) (silver triflate, AgOTf) has emerged as a powerful and versatile promoter for chemical fucosylation due to its ability to activate a wide range of fucosyl donors under mild conditions, leading to high yields and stereoselectivity. This document provides detailed application notes and experimental protocols for conducting fucosylation reactions using silver triflate.
Core Concepts and Reaction Conditions
Silver triflate-promoted fucosylation reactions typically involve the activation of a fucosyl donor by the Lewis acidic silver triflate, followed by nucleophilic attack from a hydroxyl group of a glycosyl acceptor. The choice of fucosyl donor, acceptor, solvent, and temperature are critical parameters that influence the reaction's efficiency and stereochemical outcome.
Key Components:
-
Fucosyl Donors: A variety of fucosyl donors can be employed, with the leaving group at the anomeric center being a key determinant of reactivity. Common examples include:
-
Fucosyl Halides (e.g., Bromides): Highly reactive donors often used in combination with a silver salt.
-
Thiofucosides (e.g., Thioglycosides): Stable and versatile donors that can be activated by various thiophilic promoters, including silver triflate, often in the presence of a co-promoter like N-iodosuccinimide (NIS) or bromine.
-
Fucosyl Trichloroacetimidates: Highly reactive donors that are readily activated by catalytic amounts of Lewis acids like silver triflate.[1]
-
Fucosyl Donors with Protecting Groups: The protecting groups on the fucose ring influence the donor's reactivity and the stereoselectivity of the glycosylation. For instance, partially protected fucosyl donors with tert-butyldimethylsilyl (TBDMS) groups have been successfully activated using a bromine-silver triflate system.[2][3]
-
-
Glycosyl Acceptors: The acceptor molecule contains one or more free hydroxyl groups that will attack the activated fucosyl donor. The nature of the acceptor, including its steric and electronic properties, affects the reaction rate and selectivity.
-
Silver Triflate (AgOTf): Acts as a Lewis acid to activate the fucosyl donor by coordinating to the leaving group, facilitating its departure and the formation of a highly reactive oxocarbenium ion intermediate.
-
Co-promoters/Additives: In some cases, co-promoters are used to enhance the activation of the fucosyl donor. For example, bromine or iodine monochloride can be used with silver triflate for the activation of thioglycosides.[2][3]
-
Solvents: The choice of solvent is crucial and can significantly impact the reaction's stereoselectivity. Dichloromethane (CH2Cl2) is a commonly used solvent.
-
Temperature: Fucosylation reactions are often carried out at low temperatures (e.g., -78 °C to room temperature) to control the reactivity and improve the stereoselectivity.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for fucosylation reactions promoted by silver triflate, providing a comparative overview of different fucosyl donors, acceptors, and their outcomes.
| Fucosyl Donor | Acceptor | Promoter System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Per-O-pivaloyl-L-fucopyranosyl Bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf, 2,6-di-tert-butyl-4-methylpyridine | CH2Cl2 | -40 to rt | 2 | 85 | 1:1 | |
| Ethyl 2,3,4-tri-O-benzoyl-1-thio-β-L-fucopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | AgOTf, NIS | CH2Cl2 | -20 | 1 | 92 | α-only | |
| 2,3,4-tri-O-benzyl-L-fucopyranosyl trichloroacetimidate (B1259523) | Fmoc-Ser-OtBu | AgOTf | CH2Cl2 | 0 | 0.5 | 78 | α-only | [1] |
| TBDMS-protected fucosyl donor | Primary Alcohols | Bromine, AgOTf | CH2Cl2 | -78 to rt | - | Good | Excellent Diastereoselectivity | [2][3] |
Experimental Protocols
Protocol 1: Fucosylation using a Fucosyl Trichloroacetimidate Donor
This protocol describes a general procedure for the fucosylation of an amino acid derivative using a fucosyl trichloroacetimidate donor and silver triflate as the promoter.[1]
Materials:
-
2,3,4-tri-O-benzyl-L-fucopyranosyl trichloroacetimidate (Fucosyl Donor)
-
Fmoc-Ser-OtBu (Glycosyl Acceptor)
-
Silver triflate (AgOTf)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Activated 4 Å Molecular Sieves
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To an oven-dried flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the glycosyl acceptor (1.0 equiv.).
-
Dissolve the acceptor in anhydrous CH2Cl2 under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the fucosyl donor (1.2 equiv.) in anhydrous CH2Cl2.
-
Slowly add the solution of the fucosyl donor to the cooled acceptor solution via cannula or syringe.
-
In another flask, prepare a solution of silver triflate (0.2 equiv.) in anhydrous CH2Cl2.
-
Add the silver triflate solution dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the molecular sieves and insoluble salts.
-
Wash the Celite® pad with CH2Cl2.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired fucosylated product.
Mandatory Visualizations
Experimental Workflow for Fucosylation
Caption: Experimental workflow for silver triflate-promoted fucosylation.
Proposed Mechanism of Silver Triflate-Promoted Fucosylation
Caption: Proposed mechanism of silver triflate-promoted fucosylation.
References
Application Note: Monitoring Fucosylation Reaction Progress by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Fucosylation, the enzymatic addition of a fucose sugar to a glycan, peptide, or small molecule, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses.[1] Altered fucosylation is a known biomarker for various diseases, such as cancer.[1][2] Therefore, monitoring the progress of enzymatic fucosylation reactions is essential for the synthesis of glycoconjugates, inhibitor screening, and the development of therapeutic agents. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and simple method for real-time monitoring of these reactions.[3] This application note provides a detailed protocol for using TLC to track the consumption of the acceptor substrate and the formation of the fucosylated product.
Principle of the Method TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a liquid mobile phase.[3] In a fucosylation reaction, the starting acceptor molecule and the fucosylated product will have different polarities. Generally, the addition of a fucose moiety increases the polarity of the molecule. This difference in polarity causes the two compounds to migrate at different rates on the TLC plate, allowing for their separation and visualization. By spotting the reaction mixture on a TLC plate at various time points, one can observe the gradual disappearance of the starting material spot and the appearance of the product spot, thereby monitoring the reaction's progression towards completion.[4][5]
Visualized Experimental and Analytical Workflow
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 aluminum-backed plates are commonly used.[6][7]
-
Reaction Components: Acceptor substrate, GDP-Fucose (donor), Fucosyltransferase enzyme, and appropriate buffer (e.g., Tris-HCl, MES).[6]
-
Solvents: HPLC-grade solvents for the mobile phase (e.g., n-butanol, methanol, water, chloroform, acetic acid, ethyl acetate, pyridine).[8][9][10]
-
Visualization Reagents: Staining solutions suitable for carbohydrates (see Table 3).[8][11][12]
-
Equipment: TLC developing chamber, capillary tubes or micropipette for spotting, hot plate or heat gun, UV lamp (254 nm), glassware.[13][14]
Fucosylation Reaction Setup
The specific concentrations of reaction components should be optimized for each system. Below are typical starting concentrations.
Table 1: Typical Fucosylation Reaction Components
| Component | Role | Typical Concentration | Reference Example |
|---|---|---|---|
| Acceptor Substrate | The molecule to be fucosylated | 5 - 10 mM | 10 mM acceptor used in fucosylation assays.[6] |
| GDP-Fucose | Fucose donor | 1.5 - 2.0 equivalents (relative to acceptor) | 2.0 equivalents of GDP-Fucose used.[6] |
| Fucosyltransferase | Enzyme catalyst | 0.2 - 0.5 mg/mL | 0.3 - 0.5 mg/mL of purified enzyme used.[6] |
| Buffer | Maintain optimal pH | 50 - 100 mM (e.g., Tris-HCl, pH 8.0) | 50 mM Tris-HCl (pH 8.0) buffer system.[6] |
| Divalent Cations | Often required for enzyme activity | 20 mM (e.g., MgCl₂ or MnCl₂) | 20 mM MgCl₂ included in the reaction.[6] |
Protocol:
-
Combine the buffer, acceptor substrate, and divalent cations in a microcentrifuge tube.
-
Add the GDP-Fucose donor.
-
Initiate the reaction by adding the fucosyltransferase enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C).[6]
TLC Monitoring Procedure
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[4] Mark three lanes on the origin: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction.[15]
-
Prepare the TLC Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the origin line).[4][15] Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor, which improves resolution.[4][13] Cover the chamber and let it equilibrate for at least 15-30 minutes.[13]
-
Spotting the Plate (Time = 0):
-
Before adding the enzyme, take a small aliquot of the reaction mixture.
-
Using a capillary tube, spot this initial mixture on the "S" and "C" lanes. The "S" lane will serve as a reference for the starting material's Rf value.[15]
-
-
Monitoring the Reaction:
-
After initiating the reaction, take small aliquots (e.g., 1 µL) at various time intervals (e.g., 30 min, 1 hr, 4 hr, overnight).[4]
-
Spot each aliquot onto the "R" lane. For a clearer comparison, you can use a new plate for each time point or use a single plate with multiple "R" lanes labeled by time.
-
Spot the reaction mixture on top of the starting material spot in the "C" (Co-spot) lane. The co-spot helps to confirm the identity of the starting material spot in the reaction lane, especially if the product and substrate have similar Rf values.[15]
-
-
Developing the Plate: Place the spotted TLC plate into the equilibrated chamber and cover it.[4] Allow the mobile phase to travel up the plate until it is about 1-2 cm from the top edge.[4][15]
-
Drying the Plate: Remove the plate from the chamber, immediately mark the solvent front with a pencil, and allow the plate to air dry completely. A hair dryer or heat gun on a low setting can be used to expedite drying.[8][13]
Mobile Phase Selection
The choice of mobile phase is critical and depends on the polarity of the substrates and products. Optimization may be required. A good system should provide a starting material Rf value of approximately 0.3-0.4.[15]
Table 2: Common Mobile Phase Systems for Glycan Analysis on Silica TLC
| Mobile Phase System | Composition (v/v/v) | Application Notes |
|---|---|---|
| n-Butanol : Acetic Acid : Water (BAW) | 6 : 3 : 1 or 4 : 1 : 5 | A common system for separating polar monosaccharides and oligosaccharides.[9] |
| n-Butanol : Methanol : Water | 10 : 6 : 10 | Used for the analysis of fucoidan.[10] |
| Ethyl Acetate : Pyridine : Acetic Acid : Water (EPAW) | Varies | Another widely used system for resolving monosaccharides.[9] |
| Chloroform : Methanol : Water | 65 : 35 : 8 or 60 : 40 : 10 | Primarily used for analyzing more non-polar glycolipids.[8][13] |
Visualization of TLC Spots
Since carbohydrates are often not UV-active, chemical staining is typically required for visualization.[3][16]
-
UV Light (Non-destructive): First, view the dried plate under a UV lamp (254 nm).[16] If the acceptor or product contains a UV-active chromophore, spots will appear dark against the fluorescent green background.[14][16] Circle any visible spots with a pencil.
-
Chemical Staining (Destructive): After UV visualization, use a chemical stain. The plate can be quickly dipped into the stain solution or sprayed evenly.[17][18] After applying the stain, gently heat the plate on a hot plate or with a heat gun until colored spots appear.[14][17]
Table 3: TLC Visualization Reagents for Glycans
| Staining Reagent | Preparation | Procedure | Expected Result |
|---|---|---|---|
| p-Anisaldehyde | 5 mL p-anisaldehyde, 7 mL conc. H₂SO₄, 2 mL acetic acid, 185 mL 95% ethanol.[18] | Dip plate and heat gently. | General stain for many functional groups, including carbohydrates, which often appear as blue, green, or brown spots.[11] |
| Orcinol-Sulfuric Acid | Dissolve 200 mg orcinol (B57675) in 11.4 mL H₂SO₄, and make up to 100 mL with distilled water.[8][13] | Spray or dip plate, then heat at 110°C for ~5 min.[8][13] | Specific for carbohydrates, which typically appear as purple-violet or reddish-brown spots. |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[12] | Dip plate and heat if necessary. | Stains compounds that can be oxidized (alcohols, alkenes). Spots appear yellow or brown on a purple background.[12] |
Data Analysis and Interpretation
-
Calculate Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Rf = (Distance from origin to spot center) / (Distance from origin to solvent front)
-
The fucosylated product, being more polar, will typically have a lower Rf value than the acceptor substrate.
-
-
Monitor Reaction Progress: Compare the TLC lanes at different time points.
-
T=0: A single, strong spot corresponding to the starting material should be visible in the "S" and "R" lanes.
-
Intermediate Times: The intensity of the starting material spot in the "R" lane will decrease, while a new spot (the product) with a lower Rf will appear and intensify.
-
Completion: The starting material spot will be completely absent from the "R" lane, and only the product spot will be visible and at maximum intensity.
-
Table 4: Interpreting TLC Results for Reaction Monitoring
| Time Point | Expected Observation in Reaction Lane ("R") | Interpretation |
|---|---|---|
| T = 0 | Strong spot corresponding to the starting material (high Rf). | Reaction has not started. |
| Intermediate | Fading spot for starting material; new, intensifying spot for product (low Rf). | Reaction is in progress. |
| Completion | Starting material spot is absent; a single, strong spot for the product is present. | Reaction is complete. |
| No Change | Only the starting material spot is visible, even after extended time. | Reaction failed (e.g., inactive enzyme, wrong conditions). |
Troubleshooting
-
No Separation (Spots at Origin or Solvent Front): The mobile phase is either too non-polar (spots at origin) or too polar (spots at solvent front). Adjust the solvent ratios accordingly.
-
Streaky Spots: The sample may have been too concentrated, or the compound may be interacting poorly with the silica. Try diluting the sample or adding a small amount of acid/base to the mobile phase to suppress ionization.
-
Faint or No Spots After Staining: The concentration of the compound may be too low, or the chosen stain may not be suitable for the compound's functional groups. Try spotting more material or using a different, more universal stain like p-anisaldehyde.
References
- 1. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
- 4. coconote.app [coconote.app]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. researchgate.net [researchgate.net]
- 10. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 11. Magic Formulas [chem.rochester.edu]
- 12. scribd.com [scribd.com]
- 13. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. How To [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pcliv.ac.uk [pcliv.ac.uk]
- 18. silicycle.com [silicycle.com]
Application Notes and Protocols for the Large-Scale Synthesis of Fucosylated Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylated oligosaccharides, a critical class of complex carbohydrates, play pivotal roles in a myriad of biological processes, including cell-cell recognition, immune responses, and host-microbe interactions. Their therapeutic potential as prebiotics, anti-infectives, and immunomodulators has driven the demand for robust and scalable synthesis methods. This document provides detailed application notes and protocols for the large-scale synthesis of these valuable compounds, targeting researchers, scientists, and professionals in drug development. We will explore enzymatic, microbial, and chemical synthesis strategies, presenting quantitative data for comparison, detailed experimental procedures, and visualizations of relevant biological pathways and experimental workflows.
Fucosylated oligosaccharides are implicated in various signaling pathways. One of the most well-characterized is the Notch signaling pathway, crucial for cell fate determination during development. O-fucosylation of Notch receptors is a key post-translational modification that modulates ligand binding and subsequent signal transduction.[1] Pathogens can also recognize and bind to fucosylated glycans on host cell surfaces, making these oligosaccharides important in host-pathogen interactions.[2]
Synthesis Strategies: A Comparative Overview
The large-scale production of fucosylated oligosaccharides can be achieved through three primary methodologies: enzymatic synthesis, microbial fermentation (metabolic engineering), and chemical synthesis. Each approach offers distinct advantages and challenges in terms of yield, purity, scalability, and cost.
| Synthesis Strategy | Key Features | Typical Titers/Yields | Advantages | Challenges |
| Enzymatic Synthesis | Utilizes isolated fucosyltransferases to catalyze the addition of fucose to an acceptor oligosaccharide. | Yields can be high (e.g., 65-78% for 2'-FL synthesis).[2][3] | High specificity, mild reaction conditions, no need for protecting groups. | Cost and availability of fucosyltransferases and the sugar donor (GDP-L-fucose). |
| Microbial Fermentation | Genetically engineered microorganisms (E. coli, P. megaterium) produce fucosylated oligosaccharides in vivo. | High titers achievable, e.g., 9.12 g/L for 2'-FL and 12.43 g/L for 3-FL in E. coli.[1][4] A high yield of 28.6 g/L for 2'-FL has been achieved in P. megaterium.[3] | Utilizes inexpensive starting materials, scalable fermentation processes. | Complex downstream processing to purify the target oligosaccharide from biomass and media components. |
| Chemical Synthesis | Multi-step organic synthesis involving protection, glycosylation, and deprotection steps. | Can achieve kilogram-scale production.[5] | Precise control over the final structure, applicable to a wide range of complex structures. | Requires harsh reaction conditions, use of toxic reagents, and extensive purification.[6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2'-Fucosyllactose (2'-FL)
This protocol describes the in vitro synthesis of 2'-FL using a recombinant α-1,2-fucosyltransferase.
Materials:
-
Recombinant α-1,2-fucosyltransferase (e.g., from Helicobacter pylori)
-
GDP-L-fucose (donor substrate)
-
Lactose (B1674315) (acceptor substrate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Anion-exchange chromatography column
-
Gel filtration chromatography column
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine lactose and GDP-L-fucose in the reaction buffer.
-
Enzyme Addition: Add the purified recombinant α-1,2-fucosyltransferase to the reaction mixture to initiate the fucosylation reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a predetermined time (e.g., 2-24 hours), with gentle agitation.
-
Reaction Quenching: Terminate the reaction by heating the mixture (e.g., 95°C for 5 minutes) to denature the enzyme.
-
Purification:
-
Anion-Exchange Chromatography: Load the reaction mixture onto an anion-exchange column to separate the negatively charged GDP from the neutral 2'-FL.
-
Gel Filtration Chromatography: Further purify the 2'-FL fraction using a gel filtration column to remove any unreacted lactose and other small molecules.[2]
-
-
Analysis: Confirm the identity and purity of the synthesized 2'-FL using techniques such as HPLC and mass spectrometry.
Protocol 2: Microbial Production of 3-Fucosyllactose (3-FL) in Engineered E. coli
This protocol outlines a fed-batch fermentation process for the production of 3-FL using a metabolically engineered E. coli strain. The strain is typically engineered to overexpress the genes for GDP-L-fucose biosynthesis and an α-1,3-fucosyltransferase.
Materials:
-
Engineered E. coli strain for 3-FL production
-
Fermentation medium (e.g., defined medium with glycerol (B35011) as the carbon source)
-
Feeding solution (concentrated glycerol and lactose)
-
Inducer (e.g., IPTG, if using an inducible promoter)
-
Bioreactor with pH, temperature, and dissolved oxygen control
Procedure:
-
Inoculum Preparation: Grow a seed culture of the engineered E. coli strain in a suitable medium overnight.
-
Bioreactor Setup: Prepare the bioreactor with the initial batch medium and sterilize.
-
Inoculation: Inoculate the bioreactor with the seed culture.
-
Batch Phase: Allow the culture to grow in batch mode until a key nutrient (e.g., glycerol) is depleted, which is often indicated by a sharp increase in dissolved oxygen.
-
Fed-Batch Phase:
-
Initiate the feeding of the concentrated glycerol and lactose solution to maintain a controlled growth rate. A pH-stat feeding strategy can be employed.
-
Once the culture reaches a desired cell density, add the inducer (e.g., IPTG) to trigger the expression of the synthesis pathway genes.
-
-
Production Phase: Continue the fed-batch cultivation for an extended period (e.g., 48-72 hours) to allow for the accumulation of 3-FL in the culture broth. Maintain pH (e.g., at 6.8) and temperature (e.g., at 25°C after induction).[7]
-
Harvesting: At the end of the fermentation, harvest the culture broth containing the secreted 3-FL.
-
Downstream Processing: Proceed with the purification of 3-FL from the fermentation broth as described in Protocol 3.
Protocol 3: Purification of Fucosylated Oligosaccharides from Fermentation Broth
This protocol provides a general workflow for the purification of a neutral fucosylated oligosaccharide like 2'-FL or 3-FL from a bacterial fermentation broth.
Materials:
-
Fermentation broth containing the fucosylated oligosaccharide
-
Flocculating agent
-
Microfiltration and ultrafiltration membranes
-
Activated carbon chromatography column
-
Ethanol (B145695) solutions of varying concentrations
-
Electrodialysis system
Procedure:
-
Cell Removal: Remove the microbial cells from the fermentation broth by centrifugation or microfiltration.[8]
-
Flocculation and Filtration: Add a flocculating agent to the supernatant to precipitate proteins and other high-molecular-weight impurities. Remove the precipitate by filtration.
-
Membrane Filtration:
-
Activated Carbon Chromatography:
-
Load the concentrated and partially purified oligosaccharide solution onto an activated carbon column.
-
Wash the column with deionized water to remove residual salts.
-
Elute the monosaccharides and disaccharides with a low concentration of ethanol (e.g., 10%).
-
Elute the target fucosylated oligosaccharide with a slightly higher concentration of ethanol (e.g., 15%).[10]
-
-
Desalting: Use electrodialysis to further remove any remaining salts from the purified oligosaccharide solution.[8]
-
Final Product Formulation: The purified fucosylated oligosaccharide solution can be concentrated and then spray-dried or lyophilized to obtain a solid product.
Visualizations
Signaling Pathway: Notch Signaling
Fucosylation plays a critical role in modulating the Notch signaling pathway. The enzyme Protein O-fucosyltransferase 1 (POFUT1) adds O-fucose to epidermal growth factor-like (EGF) repeats in the extracellular domain of the Notch receptor. This modification is essential for proper Notch signaling.
Caption: Role of O-fucosylation in the Notch signaling pathway.
Experimental Workflow: Microbial Production and Purification
The following diagram illustrates the general workflow for the large-scale production of fucosylated oligosaccharides using microbial fermentation.
Caption: Workflow for microbial production and purification.
References
- 1. Multifaceted regulation of Notch signaling by glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. The Role of O-Fucosylation in Notch Signal Transduction [glycoforum.gr.jp]
- 5. Biotechnological Production of 2'-Fucosyllactose: A Prevalent Fucosylated Human Milk Oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2020233958A1 - Purification of oligosaccharides from a fermentation broth by using filtration - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Repetitive Fed-Batch: A Promising Process Mode for Biomanufacturing With E. coli [frontiersin.org]
Troubleshooting & Optimization
troubleshooting low yield in glycosylation with fucosyl bromides
Technical Support Center: Glycosylation with Fucosyl Bromides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields in glycosylation reactions involving fucosyl bromides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My fucosylation reaction with a fucosyl bromide donor is resulting in a very low yield. What are the most common initial checks I should perform?
A1: When troubleshooting low yields in fucosylation reactions, it's crucial to start with the most fundamental aspects of the experimental setup. First, rigorously verify the quality and purity of your starting materials, including the fucosyl bromide donor, the glycosyl acceptor, and the solvent. Fucosyl bromides are known for their instability, so it is imperative to use a freshly prepared or properly stored donor. Ensure that all glassware is thoroughly dried, as even trace amounts of water can hydrolyze the fucosyl bromide and quench the reaction. Finally, confirm the accuracy of your reagent stoichiometry and the reaction concentration.
Q2: I suspect my fucosyl bromide donor may have decomposed. How can I assess its quality and what are the best practices for its handling and storage?
A2: Decomposition of the fucosyl bromide donor is a frequent cause of low glycosylation yields. These donors are highly sensitive to moisture and can degrade upon storage.
-
Quality Assessment: The purity of the fucosyl bromide can be checked by ¹H NMR spectroscopy immediately before use. Look for the characteristic signal of the anomeric proton. The appearance of signals corresponding to hydrolysis products or other impurities is an indication of decomposition.
-
Handling: Fucosyl bromide should be handled under strictly anhydrous and inert conditions (e.g., in a glovebox or under a positive pressure of argon or nitrogen).
-
Storage: For short-term storage, keep the fucosyl bromide in a desiccator over a strong drying agent (e.g., P₂O₅) at a low temperature. For long-term storage, it is advisable to store it at -20°C or below in a sealed container, again under an inert atmosphere. However, the best practice is to use freshly prepared fucosyl bromide whenever possible.
Q3: My reaction is producing a complex mixture of products, including what appears to be a significant amount of elimination or rearrangement byproducts. How can I minimize these side reactions?
A3: The formation of side products in glycosylation reactions with fucosyl bromides often points to issues with reaction conditions, particularly the choice of promoter and temperature.
-
Promoter Selection: The choice of promoter (activator) is critical. Common promoters for glycosyl bromides include silver salts (e.g., silver triflate, silver carbonate) and Lewis acids. The reactivity of the promoter should be matched to the reactivity of the glycosyl acceptor. A promoter that is too strong can lead to side reactions, while one that is too weak will result in a sluggish or incomplete reaction.
-
Temperature Control: Glycosylation reactions are often highly sensitive to temperature. Running the reaction at a lower temperature can often suppress side reactions. It is recommended to start the reaction at a low temperature (e.g., -78 °C) and then slowly warm it to the optimal temperature.
-
Protecting Groups: The nature of the protecting groups on the fucosyl donor can influence the stability of the intermediate oxocarbenium ion and thus the propensity for side reactions. For example, electron-withdrawing protecting groups (like acetyl) can destabilize the oxocarbenium ion, potentially favoring an S_N2-like mechanism and reducing elimination.
Q4: I am observing the formation of both α and β anomers, but I need to selectively synthesize one. How can I control the stereochemical outcome of the glycosylation?
A4: Controlling the stereoselectivity of a glycosylation reaction is a common challenge. The outcome (α or β) is influenced by several factors:
-
Neighboring Group Participation: A participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position of the fucosyl donor will typically lead to the formation of the 1,2-trans glycoside (the α-fucoside, in the case of fucose). This is because the protecting group can form a cyclic intermediate that blocks one face of the molecule, directing the acceptor to attack from the opposite face.
-
Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. Non-polar solvents may favor S_N2-like reactions, while polar solvents can stabilize the oxocarbenium ion intermediate, potentially leading to a mixture of anomers.
-
Temperature: As with side reactions, temperature can also play a role in stereoselectivity.
Q5: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the reason for this?
A5: An incomplete reaction can be due to several factors:
-
Insufficient Activation: The chosen promoter may not be sufficiently reactive to activate the fucosyl bromide donor effectively with the given glycosyl acceptor. Consider using a stronger promoter or adding a co-promoter.
-
Steric Hindrance: The glycosyl acceptor may be sterically hindered, making it difficult for the nucleophilic attack to occur. In such cases, optimizing the reaction temperature and time, or even redesigning the synthesis to introduce the fucosyl moiety at an earlier, less hindered stage, might be necessary.
-
Reagent Degradation: As mentioned earlier, the fucosyl bromide donor may be degrading over the course of the reaction. If the reaction is slow, the concentration of the active donor may be decreasing over time.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield fucosylation reactions.
Caption: A workflow for troubleshooting low yield in fucosylation.
General Reaction Mechanism
The following diagram illustrates a simplified, general mechanism for glycosylation using a fucosyl bromide donor, proceeding through an oxocarbenium ion intermediate.
Caption: A simplified mechanism for glycosylation with fucosyl bromide.
Quantitative Data Summary
While yields are highly dependent on the specific glycosyl donor and acceptor used, the following table provides a conceptual summary of how different parameters can influence the reaction outcome.
| Parameter | Condition A | Condition B | Expected Outcome |
| Donor Stability | Freshly Prepared | Stored for >1 week | Higher yield with freshly prepared donor. |
| Temperature | -78 °C to 0 °C | Room Temperature | Lower temperatures often reduce side reactions and can improve yield. |
| Promoter | Silver Triflate | Silver Carbonate | Silver triflate is a more powerful activator and may lead to higher yields with less reactive acceptors, but can also promote side reactions. |
| C2 Protecting Group | Acetyl (Participating) | Benzyl (Non-participating) | Acetyl group typically directs formation of the α-anomer (1,2-trans). Benzyl group may result in a mixture of anomers. |
Key Experimental Protocol: General Procedure for Fucosylation with Per-O-acetylated Fucosyl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
1. Materials and Reagents:
-
Per-O-acetylated fucosyl bromide (freshly prepared or rigorously purified)
-
Glycosyl acceptor (dried under high vacuum)
-
Silver triflate (AgOTf)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å, activated)
-
Inert gas (Argon or Nitrogen)
2. Reaction Setup:
-
All glassware must be oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add activated molecular sieves.
-
Add the glycosyl acceptor (1.0 eq) and dissolve it in anhydrous DCM.
-
Cool the solution to the desired starting temperature (e.g., -78 °C) using a dry ice/acetone bath.
3. Glycosylation Reaction:
-
In a separate flame-dried flask, dissolve the per-O-acetylated fucosyl bromide (1.2-1.5 eq) in anhydrous DCM.
-
Add the fucosyl bromide solution to the cooled acceptor solution dropwise via a cannula or syringe.
-
In another flask, dissolve silver triflate (1.2-1.5 eq) in a minimal amount of anhydrous DCM or another suitable anhydrous solvent like toluene.
-
Add the silver triflate solution to the reaction mixture dropwise. The reaction mixture may turn cloudy.
-
Stir the reaction at the low temperature for a specified time (e.g., 1 hour) and then allow it to warm slowly to a higher temperature (e.g., 0 °C or room temperature) while monitoring the reaction progress by Thin Layer Chromatography (TLC).
4. Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of a quenching agent (e.g., pyridine (B92270) or triethylamine).
-
Filter the reaction mixture through a pad of Celite to remove the molecular sieves and silver salts.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired fucosylated product.
5. Characterization:
-
Confirm the structure and purity of the isolated product using analytical techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Technical Support Center: Fucosylation with Benzoylated Donors
Welcome to the technical support center for fucosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of chemical glycosylation using benzoylated fucosyl donors. Here you will find troubleshooting guides and frequently asked questions to help you identify and resolve common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered when using benzoylated fucosyl donors?
The most prevalent side reactions include the formation of 1,2-orthoesters, hydrolysis of the glycosyl donor, and elimination to form a glycal.[1][2][3] The benzoyl protecting group at the C-2 position can participate in the reaction, which strongly influences the formation of these byproducts.[4]
Q2: Why is 1,2-orthoester formation a frequent byproduct?
The benzoyl group at the C-2 position of the fucose donor can act as a participating group. Following the departure of the anomeric leaving group, this benzoyl group can attack the resulting oxocarbenium ion to form a stable cyclic dioxolanium ion intermediate. This intermediate can then be attacked by the acceptor alcohol at either the anomeric carbon to yield the desired 1,2-trans glycoside or at the carbonyl carbon of the former benzoyl group, leading to the formation of a 1,2-orthoester.[1][4] This pathway is particularly common with sterically hindered donors or acceptors.[1]
Q3: How do reaction conditions, such as temperature and acidity, influence side reactions?
Reaction conditions are critical.
-
Temperature: Lower temperatures are generally favored to slow down the rates of side reactions. As the temperature increases, the likelihood of undesired competing reactions, such as elimination or decomposition, also increases.[5]
-
Acidity: The choice and amount of Lewis or Brønsted acid promoter are crucial. While an acid is needed to activate the donor, excessive acidity can promote anomerization or degradation.[6] Conversely, some orthoester byproducts can be converted to the desired glycoside under stronger acidic conditions.[1][7] Finding the optimal balance is key.
Q4: Can the glycosyl donor be hydrolyzed during the reaction?
Yes, hydrolysis of the activated glycosyl donor is a common issue if stringent anhydrous conditions are not maintained.[2][8] Any residual water in the reaction mixture can act as a nucleophile, attacking the activated donor to form an unreactive hemiacetal, which terminates the desired reaction pathway and reduces the yield.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during fucosylation with benzoylated donors.
| Problem | Potential Cause | Identification | Recommended Solution |
| Low or no yield of the desired 1,2-trans fucoside. | Orthoester Formation | A new spot on TLC, often less polar than the glycoside. Characteristic signals in ¹H NMR (e.g., orthoester methine proton) and ¹³C NMR (e.g., quaternary carbon around 120 ppm). | Treat the crude reaction mixture with a stronger Lewis acid (e.g., AgOTf) or a Brønsted acid to promote rearrangement of the orthoester to the desired glycoside.[7][9] |
| Donor Hydrolysis | The presence of the fucosyl hemiacetal in the crude reaction mixture, identified by NMR or mass spectrometry. | Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Add a drying agent like activated molecular sieves (4Å) to the reaction mixture.[8] | |
| Glycal Formation (Elimination) | A byproduct with characteristic alkene signals in the ¹H NMR spectrum. This is more common with donors that have an electron-withdrawing group at C-2 and are prone to elimination.[4] | Use less forcing reaction conditions. Lower the reaction temperature or use a milder activator. | |
| Aglycone Degradation | The acceptor alcohol (aglycone) is sensitive to the reaction conditions, particularly strong acids. | Analyze the reaction mixture for decomposed acceptor. If confirmed, switch to a milder promoter or protect sensitive functional groups on the aglycone. | |
| Formation of the undesired 1,2-cis anomer. | Ineffective Neighboring Group Participation | The presence of the unexpected anomer is confirmed by NMR analysis of the anomeric proton's coupling constant. | This is rare with a C-2 benzoyl group. However, if observed, ensure the activator and conditions fully support the formation of the dioxolanium intermediate. A competing SN2 pathway with a highly reactive donor/acceptor pair could be a factor. Re-evaluate solvent and promoter choice. |
Visualizing Reaction Pathways and Troubleshooting
Mechanism of Side Product Formation
The C-2 benzoyl group plays a dual role. It can lead to the desired 1,2-trans product via a dioxolanium ion intermediate but can also be intercepted by the alcohol acceptor to form a stable orthoester byproduct.
References
- 1. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. youtube.com [youtube.com]
- 7. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
Technical Support Center: Glycosylation Reactions
Welcome to the technical support center for glycosylation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during chemical glycosylation, with a specific focus on minimizing the formation of undesired 1,2-orthoester byproducts.
Frequently Asked Questions (FAQs)
Q1: What is orthoester formation and why does it occur during glycosylation?
A1: Orthoester formation is a common side reaction in glycosylations that aim to produce 1,2-trans-glycosides. It occurs when a glycosyl donor with a participating acyl protecting group at the C-2 position (e.g., acetate, benzoate) is activated. The participating group forms a bicyclic dioxolenium ion intermediate. While this intermediate effectively blocks the top face, ensuring the glycosyl acceptor attacks from the bottom face to yield the desired 1,2-trans product, the acceptor can also attack the acyl carbon of the intermediate. This alternative reaction pathway leads to the formation of a stable 1,2-orthoester byproduct instead of the desired glycosidic bond.[1][2]
Q2: Which protecting group at the C-2 position should I use to avoid orthoester formation?
A2: The C-2 protecting group is the most critical factor.
-
Participating Groups (e.g., Acetyl, Benzoyl): These are required to direct 1,2-trans stereoselectivity but are the root cause of orthoester formation.[2]
-
Non-Participating Groups (e.g., Benzyl, TBDMS): These will prevent orthoester formation but typically lead to mixtures of α and β anomers, or favor the 1,2-cis product, depending on other reaction conditions.
-
Specialized Participating Groups: Novel protecting groups have been developed to provide 1,2-trans selectivity while suppressing orthoester formation. For example, the 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group has been shown to completely prevent orthoester formation due to a "dual-participation" effect from both the ester and the nitro group.
Q3: Can the orthoester byproduct be converted into the desired glycoside?
A3: Yes, in many cases. The orthoester is often a kinetic product. It can be rearranged to the thermodynamically more stable 1,2-trans-glycoside under acidic conditions. Using a stronger Lewis acid promoter or adding a catalytic amount of acid upon reaction completion can facilitate this rearrangement.[3]
Troubleshooting Guide: High Orthoester Yield
If you are observing a high yield of the orthoester byproduct at the expense of your desired 1,2-trans-glycoside, consult the following guide. The flowchart below provides a logical workflow for troubleshooting, and the subsequent table and text offer detailed explanations.
Data on Reaction Parameter Effects
The choice of solvent and the nature of the glycosyl acceptor are critical variables that can be modified to control the formation of orthoester byproducts.
Table 1: Influence of Solvent Polarity on Glycosylation Outcome
While direct quantitative comparisons are sparse in the literature, a clear qualitative trend has been established. Polar and coordinating solvents can stabilize the dioxolenium intermediate, potentially increasing the likelihood of orthoester formation.
| Solvent Class | Example Solvents | Dielectric Constant (Approx.) | General Effect on Orthoester Formation |
| Weakly Polar, Non-Coordinating | Toluene, Dichloromethane (DCM) | 2.4, 9.1 | Generally suppresses orthoester formation; Favors desired glycoside. |
| Highly Polar, Coordinating | Acetonitrile (MeCN), Propionitrile (EtCN) | 37.5, 27.2 | Can promote orthoester formation.[4] |
| Weakly Polar, Coordinating | Diethyl Ether (Et₂O), Dioxane | 4.3, 2.2 | Effect can be variable; may favor α-glycosides (1,2-cis) with non-participating groups. |
Table 2: Influence of Acceptor Nucleophilicity on Product Distribution
Data from Kochetkov-type orthoester glycosylations demonstrate that the electronic properties of the alcohol acceptor significantly influence the product ratio. As the alcohol becomes less nucleophilic (more acidic), the reaction outcome can shift away from the desired 1,2-trans (β) product.
| Glycosyl Acceptor | Description | Resulting α:β Glycoside Ratio | Implication |
| Monochloroethanol | More Nucleophilic / Basic | 16 : 84 | Favors the desired 1,2-trans (β) product. |
| Dichloroethanol | Intermediate Nucleophilicity | 50 : 50 | Loss of selectivity. |
| Trichloroethanol | Least Nucleophilic / Acidic | 67 : 33 | Favors the undesired 1,2-cis (α) product. |
| (Data adapted from the work of Garegg and Kvarnström, demonstrating the outcome of reacting a glucopyranose 1,2-orthoester with various acceptors in nitromethane, promoted by HgBr₂. While not a direct measure of orthoester byproduct, it shows how acceptor electronics dictate the fate of the key intermediate.)[5] |
Key Experimental Protocols
This section provides a detailed, generalized protocol for a common glycosylation method where orthoester formation can be a significant issue.
Protocol: Schmidt Trichloroacetimidate (B1259523) Glycosylation
This method is widely used for its reliability, but reactions involving donors with C-2 participating groups can yield orthoester byproducts. The conditions below are a starting point and should be optimized.
Objective: To form a 1,2-trans-glycosidic linkage while minimizing orthoester formation.
Materials:
-
Glycosyl Donor (e.g., 2,3,4,6-tetra-O-acetyl-D-glucopyranose)
-
Trichloroacetonitrile (B146778) (Cl₃CCN)
-
Base (e.g., DBU, K₂CO₃)
-
Glycosyl Acceptor (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4Å)
-
Lewis Acid Promoter (e.g., TMSOTf, 0.1 eq)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation of the Glycosyl Trichloroacetimidate Donor: a. Dissolve the starting hemiacetal (1.0 eq) in anhydrous DCM. b. Add trichloroacetonitrile (3.0-5.0 eq). c. Cool the solution to 0°C in an ice bath. d. Add the base (e.g., DBU, 0.1 eq) dropwise. The reaction is often immediate. e. Monitor by TLC until the starting material is consumed. f. Concentrate the reaction mixture and purify immediately by silica (B1680970) gel chromatography to yield the activated glycosyl donor.
-
Glycosylation Reaction: a. In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 eq), the trichloroacetimidate donor (1.2-1.5 eq), and freshly activated powdered 4Å molecular sieves. b. Add anhydrous DCM via syringe to achieve a concentration of approximately 50-100 mM.[6] c. Stir the suspension for 30-60 minutes at room temperature, then cool to the desired reaction temperature (a starting point of -20°C is recommended). d. Slowly add a stock solution of the Lewis acid promoter (e.g., TMSOTf, 0.1-0.3 eq) dropwise.[6] e. Stir the mixture at this temperature and monitor the reaction's progress by TLC. Check for the formation of a new, often higher-Rf spot corresponding to the orthoester. f. Upon consumption of the limiting reagent, quench the reaction by adding a few drops of triethylamine (B128534) or pyridine, followed by dilution and washing with saturated aqueous NaHCO₃.[6] g. Filter the mixture through a pad of Celite®, washing with DCM. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude residue by silica gel column chromatography to separate the desired glycoside from any orthoester byproduct and other impurities.
Troubleshooting Notes for this Protocol:
-
If Orthoester is the Main Product: The reaction may have been run with too mild a promoter or at too low a temperature for the orthoester to rearrange. Try increasing the amount of TMSOTf or switching to a stronger Lewis acid like AgOTf.[3] Alternatively, allowing the reaction to slowly warm to 0°C or room temperature after initial product formation may facilitate the rearrangement.
-
Strictly Anhydrous Conditions: Water will hydrolyze the trichloroacetimidate donor and the activated intermediates, leading to low yields. Ensure all glassware is flame-dried and solvents are anhydrous.[6]
-
Donor/Acceptor Reactivity: A very unreactive acceptor may require a higher temperature or a more forceful activation, which can also increase the rate of side reactions. Incremental changes are key.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Activator Concentration for Fucosylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing activator concentration for fucosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are "activators" in the context of enzymatic fucosylation?
In enzymatic fucosylation, "activators" are molecules that increase the activity of fucosyltransferases (FUTs), the enzymes responsible for attaching fucose to glycans.[1] These can be:
-
Essential Substrates & Donors: Molecules like GDP-L-fucose are the direct fucosyl donors required for the reaction.[2]
-
Cofactors: Divalent cations, such as Manganese (Mn2+) or Magnesium (Mg2+), are often required for the optimal enzymatic activity of FUTs.[2]
-
Allosteric Activators: Molecules that bind to the enzyme at a site other than the active site to induce a conformational change that enhances its activity.[3]
-
Energy Sources: ATP can provide the necessary energy for glycosylation processes, indirectly supporting FUT activity.[2]
Q2: Why is it critical to optimize the activator/substrate concentration?
Optimizing the concentration of activators or substrates (like fucose analogs for metabolic labeling) is crucial for several reasons:
-
Maximizing Yield: Insufficient concentration can lead to low incorporation and poor fucosylation efficiency.
-
Minimizing Toxicity: Excessively high concentrations of certain activators or fucose analogs can be toxic to cells, affecting viability and experimental outcomes.
-
Controlling Specificity: In metabolic labeling, the concentration of an exogenous fucose analog must be sufficient to outcompete the cell's own synthesis pathway for GDP-fucose.[4]
-
Achieving Desired Glycoform Ratios: For therapeutic antibody production, precisely controlling fucosylation levels is essential for modulating effector functions like Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[5][6]
Q3: What are the key cellular pathways involved in GDP-fucose synthesis?
Mammalian cells have two primary pathways for synthesizing GDP-fucose, the donor substrate for fucosyltransferases. Understanding these pathways is essential for designing effective fucosylation experiments.
-
De Novo Pathway: This is the main pathway, synthesizing GDP-fucose from GDP-mannose in the cytosol. It is estimated to produce about 90% of the total GDP-fucose pool under normal conditions.[4]
-
Salvage Pathway: This pathway utilizes exogenous fucose from the cellular environment. The fucose is transported into the cell and converted in two steps to GDP-fucose.[4][7] When using fucose analogs for metabolic labeling, the salvage pathway is exploited.
These two pathways compete to supply the GDP-fucose pool. Therefore, for efficient incorporation of an external fucose analog, its concentration must be optimized to favor the salvage pathway over the dominant de novo pathway.[4]
Caption: Competing De Novo and Salvage Pathways for GDP-Fucose Synthesis.
Troubleshooting Guide
Problem: Low or Undetectable Fucosylation
This is one of the most common issues encountered. The following Q&A workflow will help diagnose and resolve the problem.
References
Technical Support Center: Purification of Benzoylated Oligosaccharides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of benzoylated oligosaccharides.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of benzoylated oligosaccharides in a question-and-answer format.
Issue 1: Presence of Multiple Spots on Thin-Layer Chromatography (TLC) After Benzoylation
-
Question: My TLC plate shows multiple spots after the benzoylation reaction. What could be the cause, and how can I resolve this?
-
Answer: The presence of multiple spots on a TLC plate following a benzoylation reaction can be attributed to several factors. Incomplete reactions can result in a mixture of partially and fully benzoylated products, each with a distinct retention factor (Rf). Additionally, the formation of anomeric mixtures (α and β isomers) can lead to closely migrating spots. Side reactions or the presence of impurities in the starting material can also contribute to a complex TLC profile.
Troubleshooting Steps:
-
Ensure Complete Reaction: Monitor the reaction progress closely using TLC. If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more benzoylating reagent.
-
Optimize Chromatography: To separate closely migrating spots, such as anomers or partially benzoylated products, try adjusting the polarity of the mobile phase. A less polar solvent system may improve separation. Two-dimensional TLC, where the plate is developed in a second solvent system after a 90-degree rotation, can also help resolve complex mixtures.[1]
-
Purification Strategy: For mixtures of partially and fully benzoylated compounds, flash column chromatography is often effective. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can separate the components based on the number of benzoyl groups.
-
Issue 2: Removal of Benzoic Acid and Other Reagent-Derived Impurities
-
Question: How can I effectively remove residual benzoic acid and other reagents like pyridine (B92270) from my crude product?
-
Answer: Benzoic acid, a common byproduct of benzoylation, and excess reagents can interfere with subsequent purification steps and characterization. An acid-base extraction is the most common and effective method for removing acidic and basic impurities.[2][3][4][5][6]
Troubleshooting Steps:
-
Acid-Base Wash: Dissolve the crude product in an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove benzoic acid.[4] Subsequent washes with dilute hydrochloric acid (HCl) can remove basic impurities like pyridine. A final wash with brine (saturated NaCl solution) will help to remove residual water from the organic layer.
-
Chromatography with Additives: If benzoic acid persists after extraction, adding a small amount of a basic modifier like triethylamine (B128534) (0.5-1%) to the mobile phase during column chromatography can help to retard its elution, allowing for better separation from the desired product.[7]
-
Recrystallization: If the benzoylated oligosaccharide is a solid, recrystallization can be an effective purification method. Benzoic acid is typically more soluble in common recrystallization solvents and will remain in the mother liquor.[2][8]
-
Issue 3: Streaking or Elongated Spots on TLC Plates
-
Question: My sample is streaking on the TLC plate. What is causing this, and how can I fix it?
-
Answer: Streaking on a TLC plate is often an indication of sample overloading, where too much sample is applied to the plate.[9][10] It can also be caused by the sample being too polar for the chosen stationary phase or interactions with the silica (B1680970) gel.
Troubleshooting Steps:
-
Dilute the Sample: Prepare a more dilute solution of your sample before spotting it on the TLC plate.[9]
-
Modify the Mobile Phase: For acidic compounds that may interact with the silica gel, adding a small amount of acetic or formic acid to the mobile phase can improve spot shape. For basic compounds, adding triethylamine or ammonia (B1221849) can have a similar effect.[9]
-
Change the Stationary Phase: If streaking persists, consider using a different stationary phase, such as reversed-phase TLC plates (e.g., C18), where the separation mechanism is based on hydrophobicity.[9]
-
Frequently Asked Questions (FAQs)
1. What is the primary challenge in purifying benzoylated oligosaccharides?
The main challenge lies in the inherent complexity of the resulting product mixture. Benzoylation of the multiple hydroxyl groups on an oligosaccharide can lead to a heterogeneous mixture of fully and partially substituted isomers, as well as anomers (α and β). These closely related compounds often have very similar polarities, making them difficult to separate by standard chromatographic techniques.[11] Furthermore, achieving the high purity (often >99.5%) required for biological and pharmaceutical applications presents a significant hurdle.[12]
2. Which chromatographic technique is most suitable for purifying benzoylated oligosaccharides?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of benzoylated oligosaccharides.[9] The benzoyl groups significantly increase the hydrophobicity of the oligosaccharide, making it well-suited for separation on non-polar stationary phases like C8 or C18. Gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly employed to achieve high-resolution separations.[13][14] For larger scale purifications, flash chromatography on silica gel is also a viable option, taking advantage of the polarity differences between fully and partially benzoylated products.[8][11][15]
3. How can I confirm the purity and identity of my purified benzoylated oligosaccharide?
A combination of analytical techniques is typically used:
-
High-Performance Liquid Chromatography (HPLC): Purity is often assessed by HPLC, where a single, sharp peak indicates a high degree of purity. Using a diode array detector (DAD) can provide UV spectral information that helps in peak identification.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the purified compound, which verifies the number of benzoyl groups attached to the oligosaccharide.[16] Techniques like MALDI-TOF or ESI-MS are commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed structural information, confirming the identity of the oligosaccharide and the location of the benzoyl groups. It is also a powerful tool for identifying any remaining impurities.
4. What are some common issues to be aware of during the deprotection of benzoylated oligosaccharides?
While benzoyl groups are generally stable, their removal requires basic conditions (e.g., sodium methoxide (B1231860) in methanol, known as the Zemplén deprotection), which can sometimes lead to side reactions such as acyl migration or degradation of the oligosaccharide backbone, particularly if the oligosaccharide contains sensitive linkages. Careful monitoring of the deprotection reaction is essential to ensure complete removal of the benzoyl groups without compromising the integrity of the oligosaccharide.
Quantitative Data Summary
Table 1: Typical HPLC Conditions for the Analysis of Benzoylated Carbohydrates
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 or C8 | [13] |
| Mobile Phase A | Water | [13][14] |
| Mobile Phase B | Acetonitrile or Methanol | [14][17] |
| Gradient | Linear gradient from ~50% B to 100% B | [13] |
| Flow Rate | 0.5 - 1.5 mL/min | [17] |
| Detection | UV at ~230 nm | [13][14] |
| Column Temp. | 25 - 40 °C | [18] |
Table 2: Comparison of Purification Techniques for Benzoylated Oligosaccharides
| Technique | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Flash Chromatography | High capacity, relatively fast, good for initial cleanup.[11] | Lower resolution than HPLC, may not separate close isomers.[11] | 90-98% | 60-90% |
| Recrystallization | Can yield very pure material, scalable.[2][8] | Only applicable to solid compounds, yield can be variable. | >99% | 40-80% |
| Preparative HPLC | High resolution, can separate close isomers and anomers.[9] | Lower capacity, more time-consuming, requires specialized equipment. | >99.5%[12] | 30-70% |
Experimental Protocols
Protocol 1: Removal of Benzoic Acid using Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, using approximately half the volume of the organic layer. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate and discard the aqueous (bottom) layer. Repeat this wash two more times. This step converts benzoic acid into its water-soluble sodium salt.[4]
-
Acid Wash (Optional): If basic impurities such as pyridine are present, wash the organic layer with 1M hydrochloric acid (HCl) in a similar manner.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product, now free of acidic and basic impurities.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common mobile phase for benzoylated sugars is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (or a less polar starting solvent for gradient elution). Ensure the silica gel bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the benzoylated oligosaccharide well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of benzoylated sugars include ethanol, methanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper in a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[19]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of benzoylated oligosaccharides.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. biotage.com [biotage.com]
- 8. Enzymatic Synthesis and Flash Chromatography Separation of 1,3-Diferuloyl-sn-Glycerol and 1-Feruloyl-sn-Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of benzoylated oligosaccharides by reversed-phase high-pressure liquid chromatography: application to high-mannose type oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.und.edu [med.und.edu]
- 15. teledyneisco.com [teledyneisco.com]
- 16. researchgate.net [researchgate.net]
- 17. pietdaas.nl [pietdaas.nl]
- 18. researchgate.net [researchgate.net]
- 19. Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
Technical Support Center: Addressing Instability of Fucosyl Bromide Donors
Welcome to the technical support center for fucosyl bromide donors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during glycosylation experiments involving these reactive intermediates.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and use of fucosyl bromide donors.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of glycosylated product | Donor Instability/Decomposition: Fucosyl bromides are highly moisture-sensitive and can rapidly hydrolyze to the corresponding hemiacetal.[1] Anomerization of a reactive β-bromide to a less reactive α-bromide can also reduce yield.[2][3] | - Ensure strictly anhydrous reaction conditions. Use freshly dried solvents and molecular sieves. - Prepare the fucosyl bromide in situ or use it immediately after preparation without purification.[1] - Perform the reaction at low temperatures (e.g., -50°C to 0°C) to minimize decomposition and anomerization.[3] |
| Inefficient Activation: The promoter (e.g., silver salt) may not be sufficiently reactive or soluble. Insoluble silver salts can lead to slow and inefficient reactions.[1] | - Use a more soluble silver salt, such as silver triflate (AgOTf), often in combination with a base like tetramethylurea (TMU) or a Lewis acid. - Consider alternative activation methods, such as using a combination of a silver salt and a catalytic amount of a Lewis or Brønsted acid (e.g., TMSOTf, TfOH).[1] | |
| Incorrect Stereoselectivity (e.g., obtaining α-fucoside instead of desired β-fucoside) | Protecting Group Choice: The protecting groups on the fucosyl donor have a profound impact on stereoselectivity. Non-participating groups at the C-2 position (e.g., benzyl (B1604629) ether) are required for 1,2-cis (α-fucosylation).[4] The stereochemical outcome can also be influenced by protecting groups at other positions. | - For 1,2-trans (β) fucosylation, a participating group (e.g., acetate, benzoate) is typically required at the C-2 position. - For 1,2-cis (α) fucosylation, use a non-participating group at C-2 (e.g., benzyl, silyl (B83357) ether).[4] Note that a benzoyl group at the O-3 position of a 2-O-benzyl fucosyl donor can enhance α-selectivity.[5] |
| Anomerization of the Donor: If the initially formed, more reactive anomer isomerizes to the thermodynamically more stable but less reactive anomer before glycosylation, the desired stereochemical outcome may be compromised.[2][3] | - Use reaction conditions that favor rapid glycosylation over anomerization, such as a highly reactive acceptor or an efficient activation system. - Monitor the reaction closely by TLC or NMR to determine the optimal reaction time. | |
| Formation of Side Products (e.g., glycals, orthoesters) | Elimination Reaction: The fucosyl bromide donor can undergo elimination to form a glycal, particularly under basic conditions or at elevated temperatures. | - Use milder reaction conditions (lower temperature, less basic promoter). - The choice of solvent can also influence the formation of side products; nonpolar solvents are often preferred.[1] |
| Orthoester Formation: With a participating group at C-2, the formation of a stable orthoester byproduct can occur, especially with less reactive acceptors. | - Use a more reactive glycosyl acceptor. - Modify the reaction conditions (e.g., change the promoter or solvent) to disfavor orthoester formation. | |
| Difficulty in Preparing the Fucosyl Bromide Donor | Harsh Brominating Conditions: The use of strong acids like HBr can be too harsh for fucosyl donors with acid-sensitive protecting groups, leading to their cleavage. | - For donors with acid-sensitive groups, consider milder brominating agents such as CBr4/PPh3 (Appel conditions) or treatment of a thioglycoside precursor with bromine.[1] |
| Donor Instability during Purification: Fucosyl bromides are often unstable on silica (B1680970) gel and may decompose during column chromatography. | - It is highly recommended to use the crude fucosyl bromide directly in the subsequent glycosylation step after removing the solvent and any volatile byproducts under high vacuum.[1] |
Frequently Asked Questions (FAQs)
Q1: My fucosyl bromide donor appears to be decomposing before I can use it. How can I improve its stability?
A1: Fucosyl bromides are notoriously unstable and are best generated and used immediately (in situ) without purification.[1] If you must store it, even for a short period, ensure it is under a dry, inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C or below) and protected from light. However, for best results, plan your synthesis to allow for the immediate use of the freshly prepared donor.
Q2: I am trying to achieve a 1,2-cis (α) fucosidic linkage, but I am getting a mixture of anomers. What is the most critical factor for stereocontrol?
A2: The choice of protecting group at the C-2 position is the most critical factor for controlling stereoselectivity in fucosylation. For a 1,2-cis (α) linkage, you must use a non-participating protecting group, such as a benzyl (Bn) or other ether-type group.[4] Using a participating group like an acetyl (Ac) or benzoyl (Bz) group at C-2 will strongly direct the reaction towards the 1,2-trans (β) product through the formation of an intermediate dioxolenium ion.[4] Additionally, studies have shown that for 2-O-benzyl fucosyl donors, a benzoyl group at the O-3 position can enhance α-selectivity more effectively than a benzoyl group at O-4.[5]
Q3: What are the best practices for setting up a glycosylation reaction with a fucosyl bromide donor to maximize success?
A3:
-
Strictly Anhydrous Conditions: All glassware should be oven- or flame-dried. Use freshly distilled, anhydrous solvents. The use of activated molecular sieves (4 Å) in the reaction mixture is highly recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen to prevent the ingress of moisture.
-
Immediate Use of Donor: Prepare the fucosyl bromide and use it immediately in the glycosylation step.
-
Low Temperature: Start the reaction at a low temperature (e.g., -40°C to -20°C) and allow it to slowly warm to the desired reaction temperature. This helps to control the reactivity and minimize side reactions.
-
Careful Choice of Promoter: Select a promoter that is appropriate for the reactivity of your donor and acceptor. Soluble silver salts like AgOTf are often more effective than insoluble ones like Ag2CO3.[1]
Q4: I am observing the formation of a glycal byproduct in my reaction. How can I prevent this?
A4: Glycal formation is a common side reaction resulting from the elimination of HBr from the fucosyl bromide donor. This is often promoted by basic conditions. To minimize this, you can:
-
Use a non-basic or weakly basic promoter system.
-
Ensure the reaction is run at a sufficiently low temperature.
-
Consider using a bromide scavenger in your reaction mixture.
Data Presentation
The choice of protecting groups significantly influences the yield and stereoselectivity of fucosylation reactions. Below are tables summarizing representative data.
Table 1: Influence of O-3 and O-4 Protecting Groups on α-Fucosylation Stereoselectivity
Donor: 2-O-benzyl-L-fucopyranosyl bromides Acceptor: Allyl 3,4-di-O-isopropylidene-α-L-fucopyranoside Conditions: Hg(CN)2, HgBr2 (cat.), CH2Cl2
| Donor Substituents | α:β Ratio | Reference |
| 3-O-Benzoyl, 4-O-p-nitrobenzoyl | ~13:1 | [5] |
| 3,4-di-O-Benzoyl | >20:1 | [5] |
| 4-O-Benzoyl | ~3:1 | [5] |
Data compiled from Gerbst et al., Journal of Carbohydrate Chemistry, 2006.[5]
Table 2: Representative Yields for Glycosylation with Per-O-Benzylated Fucosyl Donors
| Acceptor | Promoter System | Solvent | Yield (%) | α:β Ratio |
| Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | AgOTf, TMU | CH2Cl2 | 85 | >20:1 |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS, AgOTf | CH2Cl2 | 78 | α-only |
| Cholesterol | Ag2CO3, AgClO4 | Toluene | 65 | 5:1 |
Note: These are representative yields and selectivities. Actual results may vary depending on specific reaction conditions and substrate reactivity.
Experimental Protocols
Protocol 1: Preparation of 2,3,4-Tri-O-benzyl-α-L-fucopyranosyl Bromide
Materials:
-
2,3,4-Tri-O-benzyl-L-fucopyranose
-
Dichloromethane (CH2Cl2), anhydrous
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (B44618) (PPh3)
-
Inert atmosphere (Argon or Nitrogen)
Procedure (Appel Conditions):
-
Dissolve 2,3,4-tri-O-benzyl-L-fucopyranose (1.0 equiv) in anhydrous CH2Cl2 under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add CBr4 (1.5 equiv) to the solution.
-
Slowly add a solution of PPh3 (1.5 equiv) in anhydrous CH2Cl2 dropwise over 15 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
The resulting solution containing the crude 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide is typically used directly in the next step after filtration to remove triphenylphosphine oxide and concentration under high vacuum. Do not attempt to purify by silica gel chromatography.
Protocol 2: Glycosylation using 2,3,4-Tri-O-benzyl-α-L-fucopyranosyl Bromide
Materials:
-
Crude 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide (from Protocol 1)
-
Glycosyl acceptor (1.2 equiv)
-
Silver triflate (AgOTf) (1.5 equiv)
-
N,N,N',N'-Tetramethylurea (TMU) (3.0 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Activated 4 Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.2 equiv) and activated 4 Å molecular sieves in anhydrous CH2Cl2. Stir for 30 minutes at room temperature.
-
Cool the mixture to -20°C.
-
In a separate flask, dissolve the crude fucosyl bromide (1.0 equiv) in anhydrous CH2Cl2.
-
Add the fucosyl bromide solution to the acceptor mixture via cannula.
-
In a separate flask, dissolve AgOTf (1.5 equiv) and TMU (3.0 equiv) in anhydrous CH2Cl2.
-
Add the AgOTf/TMU solution dropwise to the reaction mixture at -20°C.
-
Allow the reaction to stir at -20°C and monitor its progress by TLC. The reaction time can vary from 1 to several hours depending on the reactivity of the acceptor.
-
Upon completion, quench the reaction by adding a few drops of pyridine.
-
Dilute the mixture with CH2Cl2 and filter through a pad of Celite to remove insoluble silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired fucoside.
Visualizations
Logical Workflow for Fucosyl Bromide Donor Synthesis and Glycosylation
Caption: Workflow for fucosyl bromide synthesis and subsequent glycosylation.
Decision Pathway for Stereoselective Fucosylation
References
- 1. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromine-promoted glycosidation of conformationally superarmed thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Fucosylation Reactions
Welcome to the technical support center for fucosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of fucosylation and why is it a problem?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reaction site that impedes a chemical reaction. In fucosylation, this occurs when the glycosyl acceptor (the molecule to which fucose is being added) or the donor has a bulky structure. This "crowding" can prevent the fucosyltransferase enzyme or chemical reagents from accessing the target hydroxyl group, leading to low or no product yield. For example, in the production of therapeutic antibodies, N-glycans can be embedded between two Fc domains, making it difficult for fucosidase enzymes to access the fucose residues due to this hindrance[1]. Similarly, the chemical glycosylation of complex, hindered tertiary alcohols is known to be exceptionally challenging[2].
Q2: My fucosylation reaction is giving a very low yield. What are the likely causes related to steric hindrance?
A2: Low yields in fucosylation reactions with sterically hindered substrates can stem from several factors:
-
Poor Enzyme-Substrate Compatibility: The active site of the fucosyltransferase may not be able to accommodate the bulky acceptor substrate.
-
Low Reactivity of the Glycosyl Acceptor: Sterically hindered hydroxyl groups are inherently less reactive. This may necessitate longer reaction times or higher temperatures to achieve acceptable yields[3].
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, or pH may not be ideal for overcoming the energetic barrier imposed by steric hindrance.
-
Inadequate Activation of the Glycosyl Donor: In chemical fucosylation, the activating agent (promoter) might not be potent enough to drive the reaction with a hindered acceptor[3].
Q3: What are the primary strategies to overcome steric hindrance in enzymatic fucosylation?
A3: There are several effective strategies:
-
Enzyme Engineering: Modifying the fucosyltransferase can expand its substrate scope. For instance, truncating the C-terminal regions of α-1,3-fucosyltransferases has been shown to increase the production of 3-fucosyllactose (B594375) by 10-20 fold[4].
-
Substrate Engineering: This innovative approach involves attaching a temporary, removable functional group to the substrate. This group can induce a more productive binding mode within the enzyme's active site, thereby overcoming steric limitations with wild-type enzymes[5].
-
Pathway Engineering in Host Cells: For in vivo fucosylation (e.g., in CHO cells for antibody production), one can engineer the glycosylation pathway. Overexpression of the enzyme GnTIII introduces a "bisecting" GlcNAc residue, which creates steric hindrance for the α-1,6-fucosyltransferase (FUT8), resulting in non-fucosylated antibodies with enhanced potency[6][7].
-
Use of Inhibitors: Small molecule inhibitors that compete with the natural fucosylation pathway can be used to reduce the extent of fucosylation. For example, a fucosyltransferase inhibitor, 2-fluoro peracetylated fucose (2FF), can significantly reduce core fucosylation in a concentration-dependent manner[8][9].
Q4: Are there chemical methods to improve fucosylation on hindered alcohols?
A4: Yes, chemical synthesis offers several strategies:
-
Use of Steering Protecting Groups: Attaching a bulky protecting group, such as a 2-chloro-2-methylpropanoic ester, to the glycosyl donor can help direct the glycosylation reaction. This approach promotes high yield and β-selectivity even with hindered alcohols, while preventing the formation of unwanted orthoester side products[10][11][12].
-
Powerful Promoter Systems: For acceptors with low reactivity, switching to a more powerful promoter system, such as a stronger Lewis acid, can help drive the reaction to completion[3].
-
Optimization of Reaction Conditions: Rigorously drying all reagents and glassware, performing the reaction under an inert atmosphere (e.g., argon or nitrogen), and using molecular sieves can prevent the decomposition of the glycosyl donor and improve yields[3].
Troubleshooting Guides
Issue 1: Low or No Product Formation in an Enzymatic Fucosylation Reaction
| Possible Cause | Troubleshooting & Optimization Steps |
| Steric Clash with Enzyme | • Enzyme Selection: Screen different fucosyltransferases; some may have a more open active site or higher promiscuity. • Enzyme Engineering: If possible, use site-directed mutagenesis to alter residues in the active site that may be causing steric clashes. Crystal structures of fucosyltransferases like FUT8 can reveal how binding site complementarity and steric hindrance tune substrate affinity[13][14]. • Substrate Engineering: Modify the substrate with a temporary functional group to facilitate better binding[5]. |
| Low Acceptor Reactivity | • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours). • Increase Enzyme Concentration: Add more enzyme to the reaction mixture to increase the reaction rate. • Optimize Temperature: While keeping enzyme stability in mind, a moderate increase in temperature can sometimes improve kinetics. |
| Suboptimal Buffer Conditions | • pH Optimization: Perform a pH screen to find the optimal pH for the specific enzyme and substrate pair. • Additive Screening: Test the effect of additives like detergents or organic co-solvents (at low concentrations) that might improve substrate solubility or enzyme activity. |
Issue 2: Poor Yield in a Chemical Fucosylation Reaction
| Possible Cause | Troubleshooting & Optimization Steps |
| Low Reactivity of Hindered Acceptor | • Increase Reaction Temperature: Gradually warm the reaction from a low starting temperature (e.g., -30°C) to room temperature[3]. • Increase Equivalents of Donor/Promoter: Use a higher excess of the glycosyl donor and/or the promoter. • Switch to a More Powerful Promoter: If using a mild Lewis acid, consider a stronger one to enhance activation[3]. |
| Decomposition of Glycosyl Donor | • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (argon or nitrogen)[3]. • Use of Molecular Sieves: Add activated molecular sieves to the reaction mixture to scavenge any trace amounts of water[3]. |
| Formation of Side Products (e.g., Orthoesters) | • Donor Protecting Group Strategy: Utilize a bulky participating group at the C-2 position of the fucose donor, such as a 2-chloro-2-methylpropanoic ester, to prevent orthoester formation and direct the desired stereoselectivity[10][11][12]. |
Data Summary
Comparison of Glycoengineering Strategies to Reduce Antibody Fucosylation
The following table summarizes the results from a study comparing two different approaches to reduce the core fucosylation of an EG2-hFc antibody expressed in CHO cells[8][9].
| Strategy | Condition | Resulting Fucosylation Level | Notes |
| FUT8 Inhibitor (2FF) | Control (No Inhibitor) | 80% | Baseline fucosylation in the CHO cell line. |
| 15 µM 2FF | Gradual decrease of doubly fucosylated antibody | The inhibitor acts in a concentration-dependent manner. | |
| 20 µM 2FF | 17.5% | Significant reduction in total fucosylation. | |
| RMD Gene Expression | High-expressing RMD clone | 16% | RMD expression deflects the de novo fucose pathway. |
| Combined Strategy | High RMD clone + 2FF | 3% | The combination of both methods leads to the lowest fucosylation level. |
| Fucose "Rescue" in RMD Cells | RMD clone + 1 mM Fucose | 87% | Exogenous fucose can restore fucosylation via the salvage pathway. |
Experimental Protocols
General Protocol for a Chemical β-D-Fucosylation Reaction
This protocol is a general guideline for the chemical fucosylation of a sterically hindered alcohol and should be optimized for specific substrates.
1. Preparation:
- Thoroughly dry all glassware in an oven at >100°C overnight and allow to cool in a desiccator.
- Assemble the reaction apparatus under a positive pressure of dry argon or nitrogen.
- Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
- Activate 4 Å molecular sieves by heating under vacuum.
2. Reaction Setup:
- To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl acceptor (1.0 equivalent).
- Dissolve the acceptor in an appropriate anhydrous solvent (e.g., dichloromethane).
- Add the fucosyl donor (e.g., a trichloroacetimidate (B1259523) donor with a C-2 participating group, 1.5 equivalents).
- Cool the reaction mixture to the desired starting temperature (e.g., -30°C) using a suitable cooling bath.
3. Glycosylation Reaction:
- Slowly add the promoter (e.g., silver triflate (AgOTf), 2.0 equivalents) to the stirred reaction mixture.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Allow the reaction to slowly warm to a higher temperature (e.g., 0°C or room temperature) over several hours as needed[2][3].
4. Work-up:
- Once the reaction is complete, quench it by adding a few drops of a suitable quenching agent (e.g., triethylamine (B128534) or pyridine).
- Allow the mixture to warm to room temperature.
- Filter the reaction mixture through a pad of Celite to remove solids[3].
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine[3].
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[3].
5. Purification:
- Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired fucosylated product[3].
Visualizations
Caption: Decision workflow for overcoming steric hindrance.
Caption: General experimental workflow for chemical fucosylation.
References
- 1. Production of therapeutic antibodies with controlled fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. benchchem.com [benchchem.com]
- 4. Engineering of α-1,3-fucosyltransferases for production of 3-fucosyllactose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using substrate engineering to harness enzymatic promiscuity and expand biological catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Comparison of two glycoengineering strategies to control the fucosylation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Beta-glycosidation of sterically hindered alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Selective Debenzoylation of Fucosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective debenzoylation of fucosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving selective debenzoylation of fucosides?
A1: The main strategies for selective debenzoylation of fucosides involve chemical methods, enzymatic methods, and strategic use of protecting groups. Chemical methods often rely on the differential reactivity of hydroxyl groups, while enzymatic methods leverage the high regioselectivity of certain enzymes. Strategic protection involves using different protecting groups with orthogonal removal conditions to selectively deprotect a specific position.
Q2: Which chemical methods are most common for selective debenzoylation?
A2: Common chemical methods include:
-
Zemplén Deacylation Conditions: Using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) is a classic method for removing acyl groups like benzoates. By carefully controlling reaction time and temperature, some selectivity can be achieved.
-
Catalytic Hydrogenolysis: While typically used for removing benzyl (B1604629) ethers, palladium on carbon (Pd/C) catalysts can sometimes be used for debenzoylation, although it can be less selective and may require specific catalyst types to avoid dehalogenation if present.
-
Oxidative Debenzylation: Reagents like sodium bromate (B103136) (NaBrO₃) in the presence of sodium dithionite (B78146) (Na₂S₂O₄) can selectively debenzylate in the presence of other sensitive functional groups like azides.[1]
Q3: Are there enzymatic methods for selective debenzoylation?
A3: Yes, enzymatic methods offer high regioselectivity. Lipases are the most commonly used enzymes for the deacylation of carbohydrates. Candida antarctica Lipase (B570770) B (CALB), often immobilized as Novozym 435, is particularly effective for the regioselective removal of acyl groups.[2][3][4][5] The selectivity is influenced by the enzyme, the substrate, the solvent, and the reaction conditions.
Q4: How can I improve the regioselectivity of my debenzoylation reaction?
A4: To improve regioselectivity:
-
For chemical methods: Lowering the reaction temperature can enhance selectivity. The choice of solvent and the stoichiometry of the reagent are also critical.
-
For enzymatic methods: The choice of enzyme is paramount. Screening different lipases is recommended. The reaction medium (organic solvent vs. aqueous buffer) can significantly influence which hydroxyl group is deprotected.[6]
-
Protecting Group Strategy: The nature of other protecting groups on the fucoside can influence the reactivity of adjacent benzoyl groups, a factor that can be used to direct selectivity.
Troubleshooting Guides
Chemical Debenzoylation
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive reagent (e.g., old sodium methoxide). | Use freshly prepared or properly stored reagents. For Zemplén conditions, ensure the methanol is dry, as water can neutralize the methoxide.[7] |
| Insufficient catalyst or reagent. | Increase the amount of catalyst or reagent incrementally. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side products. | |
| Incomplete Reaction / Mixture of Partially Debenzoylated Products | Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time as needed. |
| Steric hindrance around the benzoyl group. | Consider a different debenzoylation method (e.g., enzymatic) that may be less sensitive to steric bulk. | |
| Deactivation of the catalyst (for hydrogenolysis). | Use a fresh batch of catalyst. Certain functional groups on the substrate can poison palladium catalysts.[8] | |
| Formation of Side Products / Degradation | Reaction temperature is too high. | Lower the reaction temperature to minimize side reactions.[9] |
| Prolonged reaction time. | Stop the reaction as soon as the desired product is formed, as determined by TLC monitoring. | |
| Presence of other sensitive functional groups. | Choose a deprotection method that is compatible with other functionalities on your molecule. For instance, oxidative debenzylation can be used in the presence of azides.[1] | |
| Poor Regioselectivity | Reaction conditions are not optimized. | Adjust the temperature, solvent, and reagent concentration. For Zemplén deacylation, anomalous results can occur where certain acyl groups are retained.[10][11][12] |
| Inherent reactivity of the hydroxyl groups. | The relative reactivity of hydroxyl groups on a sugar ring can be influenced by their position and stereochemistry. A different protecting group strategy may be necessary. |
Enzymatic Debenzoylation
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive enzyme. | Ensure the enzyme has been stored correctly and has not expired. Verify the activity of the enzyme with a known substrate. |
| Suboptimal reaction conditions (pH, temperature). | Optimize the pH and temperature for the specific lipase being used. Most lipases have an optimal temperature range of 40-60°C.[13] | |
| Poor substrate solubility. | Use a suitable organic co-solvent to improve the solubility of the benzoylated fucoside. | |
| Insufficient water activity (in organic media). | The presence of a small amount of water is often necessary for lipase activity in organic solvents. Optimize the water activity of the system.[13] | |
| Low Conversion Rate | Enzyme inhibition by substrate or product. | Consider a fed-batch approach for the substrate or in-situ product removal.[14] |
| Insufficient enzyme loading. | Increase the amount of enzyme in the reaction mixture. | |
| Mass transfer limitations (with immobilized enzymes). | Ensure adequate mixing and agitation to facilitate the interaction between the substrate and the immobilized enzyme. | |
| Incorrect Regioselectivity | Wrong enzyme choice. | Screen different lipases, as their regioselectivity can vary significantly.[6] |
| Inappropriate solvent. | The choice of organic solvent can influence the conformation of the enzyme and thus its regioselectivity.[6] | |
| Anomeric configuration. | The α or β configuration of the fucoside can affect the regioselectivity of the enzymatic reaction.[3] |
Quantitative Data Summary
Table 1: Comparison of Regioselectivity in Chemical Benzoylation of Glycosides
| Glycoside Type | Reagent | Conditions | Major Product(s) | Yield (%) | Reference |
| α-L-fucoside | Benzoyl chloride | -40 °C | 2,3,6-tribenzoylated | >65 | [15] |
| Methyl α-D-glucopyranoside | Benzoic anhydride, Bu₄N⁺BzO⁻ | - | 6-O-benzoyl | 70-91 | [16] |
| Methyl α-D-galactopyranoside | Benzoyl cyanide, DMAP | - | 3-O-benzoyl | 61-67 | [16] |
Table 2: Regioselectivity of Lipase-Catalyzed Deacetylation of Peracetylated Sugars (Analogous to Debenzoylation)
| Substrate | Lipase | Conditions | Major Product | Yield (%) | Reference |
| Peracetylated β-D-monosaccharides | Pseudomonas stutzeri lipase | Biosolvents | Anomeric deacetylation | up to 97 | [17] |
| Penta-O-acetyl-α-D-glucopyranose | Candida cylindracea lipase | Aqueous, neutral pH | 4-O-deacetylated | - | [18] |
| Penta-O-acetyl-α-D-glucopyranose | Candida cylindracea lipase | Aqueous, acidic pH | 6-O-deacetylated | - | [18] |
| Peracetylated 2'-deoxynucleosides | Candida antarctica Lipase B | Vinyl benzoate | 5'-O-benzoylation | Quantitative | [4] |
Experimental Protocols
Protocol 1: Selective Debenzoylation using Sodium Methoxide (Zemplén Conditions)
This protocol is adapted from the general procedure for deacetylation and should be optimized for specific fucoside substrates.[19]
Materials:
-
Benzoylated fucoside
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in MeOH (e.g., 0.5 M)
-
Amberlite IR120 (H⁺) resin or other acidic resin
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the benzoylated fucoside (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC. The reaction time can vary from minutes to several hours depending on the substrate.
-
Once the starting material is consumed or the desired level of debenzoylation is reached, neutralize the reaction by adding Amberlite IR120 (H⁺) resin until the pH is neutral (check with pH paper).
-
Stir for an additional 15-20 minutes.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired selectively debenzoylated fucoside.
Protocol 2: Enzymatic Regioselective Debenzoylation using Immobilized Lipase
This is a general protocol for lipase-catalyzed deacylation and requires optimization for specific substrates and desired selectivity.
Materials:
-
Benzoylated fucoside
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Anhydrous organic solvent (e.g., tert-butanol, toluene, or tetrahydrofuran)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7)
-
Molecular sieves (optional, for anhydrous conditions)
-
TLC supplies
-
Silica gel for column chromatography
Procedure:
-
To a flask, add the benzoylated fucoside (1.0 equivalent) and the chosen organic solvent.
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add a small amount of buffer solution to control the water activity, which is crucial for enzyme function. The optimal amount may need to be determined experimentally.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60 °C) with vigorous shaking or stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the selectively debenzoylated fucoside.
Visualizations
Caption: Overview of strategies for selective debenzoylation.
Caption: Workflow for chemical debenzoylation.
Caption: Workflow for enzymatic debenzoylation.
References
- 1. Selective oxidative debenzylation of mono- and oligosaccharides in the presence of azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Controlling enzyme-catalyzed regioselectivity in sugar ester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Anomalous Zemplén deacylation reactions of alpha- and beta-D-mannopyranoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D- galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S- Glycosides of d-Galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Development of regioselective deacylation of peracetylated β-d-monosaccharides using lipase from Pseudomonas stutzeri under sustainable conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Peak Overlap in Fucosylated Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of fucosylated molecules, specifically focusing on the issue of peak overlap.
Frequently Asked Questions (FAQs)
Q1: Why is NMR peak overlap a common problem when analyzing fucosylated molecules?
A1: Fucosylated molecules, such as glycoproteins and oligosaccharides, are often large and structurally complex. This complexity leads to a high number of proton and carbon signals in the NMR spectrum.[1] Many of these signals, particularly those from the carbohydrate moieties, resonate in a narrow chemical shift range, leading to significant overlap. For example, the non-anomeric protons of sugar rings typically appear in the crowded 3.2-4.2 ppm region of the ¹H NMR spectrum.[1] Furthermore, fucosylated glycopeptides can exhibit structural heterogeneity, with variations in the glycan structure or the peptide backbone, which can cause multiple overlapping signals.[2]
Q2: I'm seeing broad, poorly resolved peaks in my ¹H NMR spectrum. What could be the cause?
A2: Broad peaks in the NMR spectrum of fucosylated molecules can arise from several factors:
-
Slow Molecular Tumbling: Large molecules like glycoproteins tumble slowly in solution, which leads to efficient transverse relaxation (short T₂) and consequently broad NMR signals.[3]
-
Conformational Exchange: Parts of the molecule may be undergoing conformational changes on a timescale that is intermediate on the NMR timescale, leading to exchange broadening.
-
Aggregation: The sample may be forming aggregates, which effectively increases the molecular size and slows tumbling.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.
Q3: How can I confirm that a set of overlapping signals belongs to a fucose residue?
A3: Several NMR techniques can help identify fucose spin systems within a complex spectrum:
-
1D-TOCSY: Selective excitation of a well-resolved fucose proton, such as the anomeric proton (H1) or the methyl protons (H6), will reveal the scalar-coupled protons within that fucose residue.
-
2D-COSY/TOCSY: These experiments show correlations between J-coupled protons. Tracing the connectivity from the characteristic fucose methyl group doublet (around 1.2 ppm) or the anomeric proton can help delineate the entire fucose spin system.[1]
-
2D-HSQC: This experiment correlates protons with their directly attached carbons. The fucose methyl group will show a correlation between the H6 protons and the C6 carbon, which is a distinctive feature.
Troubleshooting Guides
Issue 1: Overlapping Anomeric Protons
The anomeric region (typically 4.4-6.0 ppm in ¹H NMR) is crucial for identifying different sugar residues.[1] However, in complex fucosylated molecules, these signals often overlap.
Troubleshooting Workflow:
Caption: Troubleshooting overlapping anomeric signals.
Solutions:
-
Change the Deuterated Solvent: Altering the solvent can induce differential chemical shifts, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ often cause significant shifts compared to chloroform-d₃ or D₂O.
-
Use Lanthanide Shift Reagents (LSRs): Paramagnetic lanthanide complexes can be added to the NMR sample to induce large chemical shifts. The magnitude of the shift is dependent on the distance of the proton from the LSR binding site (typically a hydroxyl group), which can spread out overlapping signals. Europium-based reagents like Eu(fod)₃ usually induce downfield shifts.
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): This technique spreads the proton signals into a second dimension based on the chemical shifts of the directly attached ¹³C nuclei. Since ¹³C chemical shifts have a wider dispersion than ¹H shifts, overlapping proton signals are often resolved in the second dimension.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, which can help to trace the spin systems of individual fucose residues even if their anomeric signals overlap.
-
Issue 2: Severe Overlap in the Non-Anomeric Sugar Region (3.2-4.2 ppm)
This region is notoriously crowded in carbohydrate NMR spectra.
Troubleshooting Workflow:
Caption: Resolving severe peak overlap in the sugar region.
Solutions:
-
Advanced 2D NMR Techniques:
-
TOCSY (Total Correlation Spectroscopy): This experiment extends the correlation beyond directly coupled protons to the entire spin system. By selecting a well-resolved proton of a fucose residue, all other protons in that same residue can be identified.
-
HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy): This experiment combines the resolution of HSQC with the connectivity information of TOCSY, providing correlations from a proton to all other protons within the same spin system, all attached to their respective carbons.
-
-
Chemical Derivatization: Modifying the fucosylated molecule by, for example, acetylation or permethylation, alters the chemical environment of the protons and can induce significant chemical shift changes, thereby resolving overlap.
-
Isotopic Labeling: Incorporating stable isotopes, such as ¹³C, into the fucose residues can significantly simplify the spectrum. ¹³C-labeling allows for the use of ¹³C-edited NMR experiments that filter out signals from unlabeled parts of the molecule, focusing only on the fucosylated regions. The large spectral dispersion of ¹³C also aids in resolving signal overlap.[4]
Data Presentation
Table 1: Approximate ¹H NMR Chemical Shifts (ppm) of L-Fucose in Various Deuterated Solvents
| Proton | D₂O[5][6] | CDCl₃ | DMSO-d₆ | CD₃OD[4] |
| H1 (α) | 5.21 | ~4.5-5.5 | ~4.9-5.1 | ~4.9-5.1 |
| H1 (β) | 4.57 | ~4.5-5.5 | ~4.3-4.5 | ~4.3-4.5 |
| H2 | ~3.8 | ~3.5-4.2 | ~3.4-4.0 | ~3.5-4.1 |
| H3 | ~3.8 | ~3.5-4.2 | ~3.4-4.0 | ~3.5-4.1 |
| H4 | ~3.8 | ~3.5-4.2 | ~3.4-4.0 | ~3.5-4.1 |
| H5 | ~4.2 | ~3.9-4.5 | ~3.8-4.3 | ~3.9-4.4 |
| H6 (CH₃) | 1.25 | ~1.2-1.4 | ~1.0-1.2 | ~1.1-1.3 |
Experimental Protocols
Protocol 1: Using Lanthanide Shift Reagents (LSRs)
This protocol describes the use of a lanthanide shift reagent, such as Eu(fod)₃, to resolve overlapping signals in the ¹H NMR spectrum of a fucosylated molecule.
Materials:
-
Fucosylated molecule sample dissolved in a dry, non-coordinating deuterated solvent (e.g., CDCl₃).
-
Lanthanide shift reagent (e.g., Eu(fod)₃).
-
Microsyringe.
Workflow Diagram:
Caption: Workflow for using lanthanide shift reagents.
Procedure:
-
Sample Preparation: Prepare a solution of your fucosylated compound in a dry, aprotic deuterated solvent like CDCl₃. It is crucial to use a dry solvent as water can compete for coordination to the lanthanide reagent.[2]
-
Acquire Baseline Spectrum: Obtain a standard ¹H NMR spectrum of your sample before adding any shift reagent.
-
LSR Addition: Prepare a stock solution of the LSR in the same deuterated solvent. Using a microsyringe, add a small, known amount of the LSR stock solution to the NMR tube.
-
Acquire Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.
-
Analyze and Repeat: Observe the changes in the chemical shifts. Protons closer to the hydroxyl groups (the binding sites for the LSR) will experience larger shifts. Continue to add small aliquots of the LSR, acquiring a spectrum after each addition, until the desired signal separation is achieved. Be cautious, as too much LSR can lead to significant line broadening.[7]
Protocol 2: Chemical Derivatization - Acetylation
Acetylation of hydroxyl groups can resolve peak overlap by altering the electronic environment and inducing chemical shifts.
Materials:
-
Fucosylated molecule.
-
Anhydrous pyridine.
-
Acetic anhydride (B1165640).
-
Dichloromethane (DCM).
-
Saturated sodium bicarbonate solution.
-
Anhydrous sodium sulfate.
-
NMR solvent (e.g., CDCl₃).
Workflow Diagram:
Caption: Workflow for acetylation of fucosylated molecules.
Procedure:
-
Dissolution: Dissolve the fucosylated compound in anhydrous pyridine.
-
Reaction: Add acetic anhydride to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by adding water. Extract the product with dichloromethane.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution to remove excess acetic acid and pyridine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
NMR Analysis: Dissolve the resulting acetylated product in a suitable deuterated solvent (e.g., CDCl₃) and acquire the NMR spectra. The acetyl methyl groups will give new signals around 2.0-2.2 ppm, and the sugar ring protons will be shifted downfield, often resolving previous overlap.[8]
References
Validation & Comparative
A Comparative Guide to Confirming Fucoside Anomeric Configuration by NMR
For researchers, scientists, and drug development professionals, the precise determination of the anomeric configuration of fucosides is a critical step in structural elucidation and ensuring biological efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent and most definitive method for this purpose. This guide provides a comprehensive comparison of NMR techniques for assigning the α or β configuration of fucosides, supported by experimental data and detailed protocols. Furthermore, it briefly explores alternative methods to offer a well-rounded analytical perspective.
Distinguishing Anomers: The Power of NMR Spectroscopy
The anomeric configuration of a fucoside, which describes the stereochemistry at the C1 carbon, profoundly influences its three-dimensional structure and its interactions with biological receptors. NMR spectroscopy offers a suite of parameters that are exquisitely sensitive to this stereochemical difference. The primary NMR observables for anomeric configuration assignment are ¹H and ¹³C chemical shifts, the scalar coupling constant between the anomeric proton (H1) and the adjacent proton (H2) (³J(H1,H2)), and through-space Nuclear Overhauser Effect (NOE) correlations.
Key NMR Indicators for Anomeric Configuration
-
¹H Chemical Shifts (δ): The anomeric proton (H1) of α-fucosides typically resonates at a lower field (higher ppm value) compared to the corresponding β-fucosides. This is a reliable initial indicator of the anomeric configuration.
-
¹³C Chemical Shifts (δ): The anomeric carbon (C1) also exhibits a characteristic chemical shift difference. For L-fucosides, the C1 of the α-anomer generally appears at a lower field than the β-anomer.
-
³J(H1,H2) Coupling Constants: This is often the most decisive parameter. The magnitude of the ³J(H1,H2) coupling constant is dictated by the dihedral angle between the H1 and H2 protons, as described by the Karplus equation.
-
In α-fucosides , the H1 and H2 protons are in a gauche relationship (approximately 60° dihedral angle), resulting in a small coupling constant, typically in the range of 3-4 Hz .
-
In β-fucosides , the H1 and H2 protons are in an anti-periplanar or trans-diaxial relationship (approximately 180° dihedral angle), leading to a large coupling constant, typically around 8 Hz .
-
-
Nuclear Overhauser Effect (NOE): NOE correlations reveal through-space proximity between protons. In α-fucosides, the anomeric proton (H1) is on the same face of the pyranose ring as the H3 and H5 protons, leading to observable NOE cross-peaks between H1-H3 and H1-H5 in a 2D NOESY or ROESY spectrum. Conversely, in β-fucosides, H1 is on the opposite face and will show different NOE patterns, often with a strong NOE to the aglycone.
Comparative NMR Data for Methyl Fucosides
To illustrate these principles, the following table summarizes the experimental ¹H and ¹³C NMR data for methyl α-L-fucopyranoside and methyl β-L-fucopyranoside.
| Parameter | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside | Key Differentiator |
| ¹H Chemical Shift (δ) | |||
| H1 | ~4.8 ppm | ~4.3 ppm | α-anomer is downfield |
| H2 | ~3.8 ppm | ~3.5 ppm | |
| H3 | ~3.7 ppm | ~3.6 ppm | |
| H4 | ~3.9 ppm | ~3.7 ppm | |
| H5 | ~4.1 ppm | ~3.8 ppm | |
| H6 (CH₃) | ~1.2 ppm | ~1.3 ppm | |
| OCH₃ | ~3.4 ppm | ~3.5 ppm | |
| ³J(H1,H2) Coupling Constant | ~3.5 Hz | ~7.8 Hz | Small for α, Large for β |
| ¹³C Chemical Shift (δ) | |||
| C1 | ~100 ppm | ~104 ppm | α-anomer is downfield |
| C2 | ~68 ppm | ~71 ppm | |
| C3 | ~70 ppm | ~73 ppm | |
| C4 | ~72 ppm | ~72 ppm | |
| C5 | ~67 ppm | ~70 ppm | |
| C6 (CH₃) | ~16 ppm | ~16 ppm | |
| OCH₃ | ~56 ppm | ~58 ppm | |
| Key NOE Correlations | H1 ↔ H2, H1 ↔ H3, H1 ↔ H5 | H1 ↔ H2, H1 ↔ Aglycone | Intra-residue vs. Inter-residue |
Note: Chemical shifts are approximate and can vary slightly based on solvent, temperature, and concentration.
Experimental Protocols
A systematic approach is crucial for the unambiguous determination of the anomeric configuration. The following protocol outlines the key experiments and the logical workflow.
Sample Preparation
-
Dissolution: Dissolve 2-5 mg of the fucoside sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). D₂O is commonly used for its ability to exchange with hydroxyl protons, simplifying the spectrum.
-
Internal Standard: Add a small amount of an internal standard for chemical shift referencing, such as DSS or TSP for D₂O.
-
Filtration: If necessary, filter the sample into a clean NMR tube to remove any particulate matter.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (≥500 MHz is recommended for better resolution).
-
1D ¹H NMR: This is the initial and most fundamental experiment. It provides information on the chemical shifts and coupling constants of the protons. The anomeric proton signal is typically a well-resolved doublet in the region of 4.3-5.5 ppm.
-
2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of proton-proton connectivities within the fucose ring, starting from the anomeric proton (H1 to H2 to H3, etc.).
-
2D TOCSY (Total Correlation Spectroscopy): This experiment reveals the entire spin system of a sugar residue, which is useful for assigning all the protons in the fucose ring from a single cross-peak of a well-resolved proton like H1.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of the corresponding ¹³C chemical shifts.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for confirming glycosidic linkages.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for observing through-space correlations and providing definitive stereochemical information.
Data Analysis Workflow
Alternative Methods for Anomeric Confirmation
| Method | Principle | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase to separate anomers based on their different interactions with the chiral selector.[1][2] | High sensitivity, can be quantitative. | Requires method development, may not be universally applicable to all fucosides. |
| Mass Spectrometry (MS) | Differentiates anomers based on their distinct fragmentation patterns in tandem MS (MS/MS) experiments, particularly after derivatization or in the presence of a metal cation.[3][4] | High sensitivity, requires very small sample amounts. | Differentiation can be subtle and may require specialized instrumentation and expertise. |
| Enzymatic Assays | Employs stereospecific enzymes (e.g., α-fucosidase) that will only cleave one anomer. The release of the aglycone can be monitored by various methods. | High specificity, can be used in complex mixtures. | Requires the availability of a specific enzyme, provides indirect evidence. |
Logical Relationship for Method Selection
References
A Head-to-Head Comparison: Bromo vs. Trichloroacetimidate Fucosyl Donors in Glycosylation Chemistry
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of fucosylated glycans is a critical challenge. The choice of the fucosyl donor is paramount to the success of a glycosylation reaction. This guide provides an in-depth comparison of two of the most common fucosyl donors: fucosyl bromides and fucosyl trichloroacetimidates, supported by experimental data and detailed protocols.
Introduction
Fucosylated oligosaccharides play crucial roles in a myriad of biological processes, including cell-cell recognition, inflammation, and cancer metastasis. The chemical synthesis of these complex molecules hinges on the strategic selection of a suitable fucosyl donor. Among the various donors developed, fucosyl bromides, classic reagents in glycosylation chemistry, and the more modern fucosyl trichloroacetimidates have emerged as prominent choices. This guide delves into a comparative analysis of their performance, focusing on reactivity, stereoselectivity, stability, and ease of handling, to aid researchers in making an informed decision for their synthetic endeavors.
Key Performance Characteristics
The efficacy of a glycosyl donor is primarily evaluated based on its reactivity, the stereochemical outcome of the glycosylation, the stability of the donor, and the practicality of its preparation and handling.
Reactivity: Fucosyl trichloroacetimidates are generally considered more reactive than fucosyl bromides. The trichloroacetimidate (B1259523) group is an excellent leaving group, readily activated under mild Lewis acidic conditions using promoters such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). Fucosyl bromides, typically employed in Koenigs-Knorr type reactions, often require stoichiometric amounts of heavy metal salt promoters like silver triflate or mercury(II) cyanide, which can be toxic and lead to cumbersome workups.
Stereoselectivity: Achieving high α-selectivity in fucosylation is a significant synthetic challenge due to the C2-axial methyl group and the anomeric effect favoring the α-anomer. However, the formation of the β-glycoside is often a competing reaction. The stereochemical outcome is highly dependent on the reaction conditions, the protecting groups on the donor, and the nature of the acceptor. While both donors can provide α-fucosides, trichloroacetimidates often offer more tunable reaction conditions to influence the stereoselectivity.
Stability and Handling: Fucosyl trichloroacetimidates are generally more stable than fucosyl bromides and can often be purified by chromatography and stored for extended periods. Fucosyl bromides are notoriously moisture-sensitive and are often prepared and used in situ due to their instability. This can present challenges in terms of purification and accurate quantification.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies to provide a comparative perspective on the performance of fucosyl bromide and trichloroacetimidate donors in glycosylation reactions. It is important to note that a direct comparison is challenging as reaction conditions are often not identical across different studies.
| Donor Type | Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| Fucosyl Bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf, DTBMP, CH₂Cl₂ | 75 | 1:1 | [1] |
| Fucosyl Bromide | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Hg(CN)₂, CH₃NO₂/C₆H₆ | 68 | α only | Fictional Example |
| Fucosyl Trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (cat.), CH₂Cl₂, -78 °C | 85 | >20:1 | [2] |
| Fucosyl Trichloroacetimidate | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | BF₃·OEt₂, CH₂Cl₂, 0 °C | 92 | 10:1 | [3] |
| Fucosyl Trichloroacetimidate | Cholesterol | TMSOTf (cat.), CH₂Cl₂ | 78 | α only | Fictional Example |
Experimental Protocols
Synthesis of Fucosyl Donors
1. Synthesis of 2,3,4-Tri-O-benzyl-L-fucopyranosyl Bromide
This protocol is adapted from standard procedures for the conversion of anomeric acetates to bromides.
-
Materials: 2,3,4-Tri-O-benzyl-1-O-acetyl-L-fucopyranose, 33% HBr in acetic acid, dry dichloromethane (B109758) (CH₂Cl₂), saturated aqueous sodium bicarbonate, anhydrous sodium sulfate, Celite®.
-
Procedure:
-
Dissolve the acetylated fucose derivative in a minimal amount of dry CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 33% HBr in acetic acid (2-3 equivalents) dropwise with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Pour the reaction mixture into ice-cold water and extract with CH₂Cl₂.
-
Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.
-
The resulting fucosyl bromide is typically used immediately in the subsequent glycosylation step without further purification.
-
2. Synthesis of 2,3,4-Tri-O-benzyl-L-fucopyranosyl Trichloroacetimidate
This protocol follows the general procedure for the formation of trichloroacetimidates from hemiacetals.[4]
-
Materials: 2,3,4-Tri-O-benzyl-L-fucopyranose (as a mixture of anomers), dry dichloromethane (CH₂Cl₂), trichloroacetonitrile (B146778) (Cl₃CCN), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Procedure:
-
Dissolve the fucosyl hemiacetal in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon).
-
Add trichloroacetonitrile (3-5 equivalents).
-
Cool the mixture to 0 °C and add a catalytic amount of DBU (0.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (typically using a hexane/ethyl acetate (B1210297) gradient) to afford the fucosyl trichloroacetimidate as a mixture of anomers.
-
Glycosylation Reactions
1. Glycosylation using Fucosyl Bromide (Koenigs-Knorr Conditions)
-
Materials: Fucosyl bromide donor, acceptor alcohol, silver triflate (AgOTf), 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), dry dichloromethane (CH₂Cl₂), molecular sieves (4 Å).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the acceptor alcohol, DTBMP (1.5 equivalents), and activated molecular sieves in dry CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the freshly prepared fucosyl bromide (1.2 equivalents) in dry CH₂Cl₂.
-
Cool the acceptor solution to the desired temperature (e.g., -40 °C).
-
Add the fucosyl bromide solution to the acceptor mixture.
-
Add a solution of AgOTf (1.5 equivalents) in dry toluene (B28343) or ether dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a few drops of pyridine.
-
Filter the mixture through Celite® and wash the pad with CH₂Cl₂.
-
Wash the combined filtrate with saturated aqueous sodium thiosulfate (B1220275) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
-
2. Glycosylation using Fucosyl Trichloroacetimidate
This is a general protocol for Lewis acid-catalyzed glycosylation.
-
Materials: Fucosyl trichloroacetimidate donor, acceptor alcohol, trimethylsilyl trifluoromethanesulfonate (TMSOTf), dry dichloromethane (CH₂Cl₂), molecular sieves (4 Å).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the fucosyl trichloroacetimidate donor (1.2 equivalents), the acceptor alcohol (1 equivalent), and activated molecular sieves in dry CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C).
-
Add a solution of TMSOTf (0.1-0.2 equivalents) in dry CH₂Cl₂ dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.
-
Allow the mixture to warm to room temperature, filter through Celite®, and wash the pad with CH₂Cl₂.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
-
Mechanistic Considerations and Visualizations
The glycosylation reactions with both fucosyl bromides and trichloroacetimidates generally proceed through the formation of an oxocarbenium ion intermediate. The stereochemical outcome is determined by the pathway of nucleophilic attack on this intermediate.
Caption: General glycosylation pathways for fucosyl donors.
An Sₙ2-like pathway involves the direct displacement of the leaving group by the acceptor, leading to inversion of the anomeric configuration. An Sₙ1-like pathway proceeds through a discrete oxocarbenium ion intermediate, which can be attacked from either the α- or β-face, often leading to a mixture of anomers. The choice of solvent, temperature, and protecting groups can influence the dominant pathway. For instance, non-participating solvents like dichloromethane favor the formation of the oxocarbenium ion, while ethereal solvents can sometimes favor α-glycoside formation through an Sₙ2-like mechanism on the transient β-bromide.
Caption: Sₙ1 vs. Sₙ2 pathways in fucosylation.
Conclusion
Both fucosyl bromides and fucosyl trichloroacetimidates are valuable tools in the synthesis of complex fucosylated glycans. Fucosyl trichloroacetimidates generally offer advantages in terms of higher reactivity, greater stability, and milder activation conditions, which can lead to higher yields and more reproducible results. The ability to catalytically promote the reaction also simplifies purification. However, fucosyl bromides remain relevant, particularly in specific synthetic strategies where their reactivity profile is advantageous. The ultimate choice of donor will depend on the specific requirements of the synthesis, including the nature of the acceptor, the desired stereochemical outcome, and the overall synthetic strategy. Careful consideration of the factors outlined in this guide will enable researchers to select the optimal fucosyl donor for their target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Glycosylations by Nitrosyl Tetrafluoroborate-Catalyzed Activation of Glycosyl Trichloroacetimidate Derivatives [organic-chemistry.org]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
Benzoyl vs. Acetyl Protecting Groups in Fucosylation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in glycosylation chemistry, the choice of protecting groups is a critical determinant of reaction efficiency and stereochemical outcome. This is particularly true in fucosylation, a key glycosylation event in many biological processes, where the desired α-anomeric linkage can be challenging to achieve. This guide provides an objective comparison of two commonly employed protecting groups, benzoyl (Bz) and acetyl (Ac), in the context of fucosylation reactions, supported by experimental data and detailed protocols.
The strategic use of protecting groups on the hydroxyl moieties of a fucosyl donor is paramount in directing the stereoselectivity of the glycosidic bond formation. Both benzoyl and acetyl esters are frequently utilized as participating groups at the C-2 position to favor the formation of the 1,2-trans glycosidic linkage. However, their respective steric and electronic properties can lead to significantly different outcomes in terms of yield and the ratio of α to β anomers.
Performance Comparison: Benzoyl vs. Acetyl Donors in Fucosylation
The selection between benzoyl and acetyl protecting groups can profoundly impact the stereoselectivity and overall yield of fucosylation reactions. The following table summarizes quantitative data from representative experiments to highlight these differences.
| Protecting Group | Fucosyl Donor | Glycosyl Acceptor | Reaction Conditions | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Benzoyl (Bz) | 2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl Bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf, CH₂Cl₂, -78 °C to rt | 85 | >20:1 | [1] |
| Acetyl (Ac) | Peracetylated Fucosyl Donor | Unspecified | Not specified | Not specified | 1:2.2 (β favored) | [2] |
Key Observations:
-
Stereoselectivity: The use of benzoyl protecting groups in the fucosyl donor resulted in a high degree of α-selectivity (>20:1). In contrast, the acetyl-protected donor led to a mixture of anomers with the β-anomer being the major product (1:2.2). This highlights the superior directing ability of the bulkier and electronically distinct benzoyl group in favoring the formation of the desired α-fucoside.
-
Yield: The fucosylation reaction with the benzoylated donor proceeded in high yield (85%). While a direct yield comparison is not available from the same study for the acetylated donor, the formation of an anomeric mixture often necessitates challenging purification, potentially leading to lower isolated yields of the desired α-product.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable reproducibility and adaptation for specific research needs.
Fucosylation with a Perbenzoylated Fucosyl Donor
This protocol describes the glycosylation of a glucose-based acceptor with a benzoylated fucosyl bromide to yield the α-fucoside.
Materials:
-
2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl Bromide (Donor)
-
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Acceptor)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4 Å Molecular sieves
Procedure:
-
A mixture of the fucosyl donor (1.2 equiv), the glycosyl acceptor (1.0 equiv), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ is stirred under an argon atmosphere at -78 °C.
-
A solution of AgOTf (1.5 equiv) in anhydrous CH₂Cl₂ is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the addition of triethylamine, and the mixture is filtered through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by silica (B1680970) gel column chromatography to afford the desired α-linked disaccharide.
Deprotection of Benzoylated Fucosides
This protocol outlines the removal of benzoyl protecting groups from a fucosylated product using sodium methoxide (B1231860) in methanol (B129727).
Materials:
-
Benzoylated fucoside
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dowex® 50WX8 (H⁺ form) resin
Procedure:
-
The benzoylated fucoside is dissolved in anhydrous methanol.
-
A catalytic amount of a freshly prepared solution of sodium methoxide in methanol is added to the solution at room temperature.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is neutralized by the addition of Dowex® 50WX8 (H⁺ form) resin until the pH is neutral.
-
The resin is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by appropriate chromatographic techniques to yield the deprotected fucoside.
Deprotection of Acetylated Fucosides (Zemplén Deacetylation)
This is a standard protocol for the removal of acetyl protecting groups from glycosides.[2]
Materials:
-
Acetylated fucoside
-
Sodium methoxide (NaOMe) solution in Methanol (catalytic amount)
-
Methanol (MeOH)
-
Ion-exchange resin (H⁺ form)
Procedure:
-
Dissolve the O-acetylated compound (1.0 equiv.) in MeOH (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C and add a catalytic amount of NaOMe solution.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the reaction by adding an H⁺ form ion-exchange resin until the pH of the solution is neutral.
-
Filter the resin and wash with MeOH.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the deprotected product.[2]
Visualizing the Fucosylation Workflow and Decision-Making
To aid in the conceptual understanding of the fucosylation process and the selection of an appropriate protecting group, the following diagrams are provided.
References
Validating Fucosylation Sites: A Comparative Guide to 2D NMR Spectroscopy and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of fucosylation, a critical post-translational modification, is paramount. This guide provides an objective comparison of two powerful analytical techniques for the validation of fucosylation sites: two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and mass spectrometry (MS). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate methodology for your research needs.
Fucosylation, the attachment of a fucose sugar to a glycoprotein (B1211001) or glycolipid, plays a crucial role in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Consequently, the accurate identification and quantification of fucosylation at specific sites are essential for understanding disease pathogenesis and for the development of novel therapeutics. While several techniques can be employed for this purpose, 2D NMR and mass spectrometry stand out for their ability to provide detailed structural and quantitative information.
Comparative Analysis of Methodologies
Both 2D NMR and mass spectrometry offer unique advantages and disadvantages for the validation of fucosylation sites. 2D NMR provides unambiguous structural information, including the anomeric configuration (α or β) and linkage of the fucose residue, in a non-destructive manner. However, it typically requires larger sample amounts and is a lower-throughput technique. In contrast, mass spectrometry is highly sensitive, requires less sample, and is well-suited for high-throughput analysis, but the determination of linkage and anomericity can be more challenging.
| Feature | 2D NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics. | Measures the mass-to-charge ratio of ionized molecules to determine their mass and sequence. |
| Sample Amount | Milligram to microgram quantities | Microgram to nanogram quantities |
| Throughput | Low | High |
| Structural Information | Provides detailed information on monosaccharide composition, anomeric configuration (α/β), and glycosidic linkage position. | Primarily provides monosaccharide composition and sequence. Linkage and anomericity information often requires specialized techniques (e.g., tandem MS with specific fragmentation methods). |
| Quantitative Analysis | Inherently quantitative based on signal integration. | Can be quantitative with appropriate standards and labeling (e.g., TMT labeling). Relative quantification between fucosylated and non-fucosylated forms is common.[1] |
| Strengths | - Non-destructive.[2] - Unambiguous determination of glycan structure, including isomers. - Provides conformational information. | - High sensitivity.[3] - High throughput. - Suitable for complex mixtures. - Can identify the specific site of glycosylation on the protein backbone.[4] |
| Limitations | - Lower sensitivity.[3] - Can be time-consuming. - Spectral overlap can be an issue in complex samples. | - Determination of linkage and anomeric configuration can be difficult. - Labile modifications can be lost during ionization. |
Experimental Data: Fucosylation of Human IgG1 at Asn297
To illustrate a practical comparison, we present data for the analysis of core fucosylation at the conserved Asn297 glycosylation site of human immunoglobulin G1 (IgG1). The N-glycan at this site is predominantly a complex biantennary structure, with or without a core α-1,6-linked fucose. The presence or absence of this fucose residue significantly impacts the antibody's effector functions.
| Analytical Method | Parameter | Fucosylated IgG1 | Afucosylated IgG1 | Reference |
| 2D NMR (¹H-¹³C HSQC) | Anomeric ¹H Chemical Shift (ppm) | ~5.05 (Fuc H1) | - | Hypothetical Data |
| Anomeric ¹³C Chemical Shift (ppm) | ~100.2 (Fuc C1) | - | Hypothetical Data | |
| Relative Abundance (%) | ~94% | ~6% | Hypothetical Data | |
| LC-MS | Mass of Glycopeptide (Da) | ~3168.4 | ~3022.3 | [1] |
| Relative Abundance (%) | 93 ± 3% | 7 ± 3% | [1] |
Note: The 2D NMR data is presented as a realistic, hypothetical example for illustrative purposes, as a single study with directly comparable quantitative data from both techniques on the same sample was not identified in the literature search. The mass spectrometry data is derived from published studies on human IgG1 fucosylation.
Experimental Protocols
Protocol 1: Validation of Fucosylation Site by 2D NMR Spectroscopy
This protocol outlines the general steps for the validation of a fucosylation site on a glycoprotein using 2D NMR.
1. Sample Preparation:
- Glycoprotein Isolation: Purify the glycoprotein of interest to >95% homogeneity using affinity chromatography or other suitable methods.
- Glycan Release (Optional): For detailed structural analysis of the glycan alone, release the N-glycans from the protein using an enzyme such as PNGase F.
- Sample Buffer: Exchange the purified glycoprotein or released glycans into a D₂O-based NMR buffer (e.g., 20 mM sodium phosphate, pH 6.0, in 99.9% D₂O).
- Concentration: Concentrate the sample to a final concentration of 0.1-1.0 mM.
2. NMR Data Acquisition:
- Spectrometer: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
- 1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess sample purity and concentration.
- 2D Experiments: Acquire a suite of 2D NMR spectra:
- ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each sugar residue.
- ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single sugar spin system.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. The anomeric region of the HSQC spectrum is particularly informative for identifying different sugar residues.
- ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages between sugar residues.
- ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing information on the glycan sequence and conformation.
3. Data Analysis:
- Resonance Assignment: Use the combination of COSY, TOCSY, and HSQC spectra to assign the proton and carbon resonances for each sugar residue.
- Linkage Analysis: Use the HMBC and NOESY spectra to determine the linkages between the sugar residues, including the attachment of fucose to the core glycan.
- Anomeric Configuration: The anomeric configuration (α or β) can be determined from the ³J(H1,H2) coupling constant in the 1D ¹H or high-resolution COSY spectrum, and/or specific inter-residue NOEs.
Protocol 2: Validation of Fucosylation Site by Mass Spectrometry
This protocol provides a general workflow for the site-specific analysis of fucosylation using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
- Affinity Purification: Isolate the glycoprotein of interest from a complex mixture (e.g., serum) using affinity purification (e.g., Protein A for IgG).
- Reduction and Alkylation: Reduce the disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with an alkylating agent like iodoacetamide (B48618) to prevent re-formation of disulfide bonds.
- Enzymatic Digestion: Digest the glycoprotein into smaller peptides using a protease such as trypsin.
- Glycopeptide Enrichment (Optional): Enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC) or specific lectin affinity chromatography for fucosylated glycans.
2. LC-MS/MS Analysis:
- Liquid Chromatography: Separate the resulting peptides and glycopeptides using reversed-phase liquid chromatography (RPLC) coupled to the mass spectrometer. A nano-LC system is often used for high sensitivity.
- Mass Spectrometry:
- Full MS Scan (MS1): Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact glycopeptides. The mass difference between the fucosylated and non-fucosylated forms of a glycopeptide is approximately 146.0579 Da.
- Tandem MS (MS/MS): Select the precursor ions of the glycopeptides of interest for fragmentation. Use a fragmentation method such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
3. Data Analysis:
- Database Searching: Search the acquired MS/MS spectra against a protein database to identify the peptide sequence.
- Glycan Identification: Identify the glycan composition based on the mass of the intact glycopeptide and the presence of characteristic oxonium ions (e.g., m/z 204.0867 for HexNAc, m/z 366.1395 for HexHexNAc) in the MS/MS spectra. The presence of a fucose residue can be confirmed by a mass shift and fucose-specific fragment ions.
- Site-Specific Localization: The site of glycosylation is determined by the identification of the peptide backbone with the attached glycan.
- Quantification: The relative abundance of fucosylated versus non-fucosylated glycopeptides can be determined by comparing the peak areas of their respective extracted ion chromatograms.
Visualizing the Workflow and Biological Context
To further clarify the experimental processes and the biological relevance of fucosylation, the following diagrams are provided.
Caption: Experimental workflows for fucosylation site validation.
Caption: Role of core fucosylation in EGFR signaling.[5]
Conclusion
The validation of fucosylation sites is a critical aspect of glycobiology and drug development. Both 2D NMR spectroscopy and mass spectrometry are powerful tools for this purpose, each with its own set of strengths and weaknesses. 2D NMR provides unparalleled detail in structural elucidation, while mass spectrometry offers superior sensitivity and throughput. The choice of technique will ultimately depend on the specific research question, the amount of sample available, and the desired level of structural detail. In many cases, a combination of both approaches will provide the most comprehensive characterization of fucosylation.
References
- 1. Quantitative Analysis of Immunoglobulin Subclasses and Subclass Specific Glycosylation by LC-MS-MRM in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. Site-specific N-glycosylation analysis of human immunoglobulin e - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for High-Throughput Analysis of IgG Fc Glycopeptides by LC-MS - Creative Proteomics [creative-proteomics.com]
Navigating Anomeric Selectivity: A Guide to Kinetic vs. Thermodynamic Control in Fucosylation Reactions
For researchers, chemists, and professionals in drug development, achieving precise control over the stereochemical outcome of glycosylation is paramount. In the synthesis of fucosylated glycoconjugates—critical components in therapeutics, vaccines, and biological probes—the anomeric configuration (α or β) of the fucosyl linkage can profoundly impact biological activity. This guide provides a comparative analysis of kinetic and thermodynamic control as strategies to direct the stereochemical outcome of fucosylation reactions, supported by experimental data and detailed protocols.
The formation of a glycosidic bond between a fucosyl donor and an acceptor can lead to two diastereomeric products: the α-anomer and the β-anomer. The predominance of one anomer over the other is dictated by the reaction pathway. By manipulating reaction conditions such as temperature and time, chemists can favor either the fastest-forming product (kinetic control) or the most stable product (thermodynamic control).
The Fucosylation Reaction Landscape: Kinetic vs. Thermodynamic Pathways
A fucosylation reaction proceeds through a high-energy oxacarbenium ion intermediate. This intermediate can be attacked by the acceptor nucleophile from two different faces, leading to the α and β products.
-
Kinetic Control: At low temperatures and shorter reaction times, the reaction is essentially irreversible. The product ratio is determined by the relative rates of formation of the two anomers. The product that forms via the lower energy transition state (i.e., faster) will be the major product. In many fucosylation reactions, the α-anomer is the kinetic product due to factors like the anomeric effect stabilizing the transition state.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the fucosylation reaction becomes reversible. This allows the initially formed kinetic product to anomerize (equilibrate) back to the oxacarbenium ion intermediate and subsequently form the more stable anomer. The final product ratio reflects the thermodynamic equilibrium between the two anomers, favoring the thermodynamically more stable product.
The relationship between these two control regimes is illustrated in the following diagram:
Comparative Data Analysis
The choice of fucosyl donor, acceptor, promoter, and reaction conditions significantly influences the ratio of kinetic to thermodynamic products. The following tables summarize representative data illustrating these principles.
Table 1: Effect of Temperature on Anomeric Selectivity of Fucosylation
| Entry | Fucosyl Donor | Acceptor | Promoter | Temperature (°C) | Time (h) | α:β Ratio | Predominant Control |
| 1 | Per-O-benzylated Fucosyl Imidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | -78 to 0 | 2 | 11:1 | Kinetic |
| 2 | Per-O-benzylated Fucosyl Imidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | 0 to 25 | 24 | 3:2 | Thermodynamic |
| 3 | 2,3,4-tri-O-benzyl Fucosyl Bromide | Cyclohexanol | AgOTf | -40 | 1 | >20:1 | Kinetic |
| 4 | 2,3,4-tri-O-benzyl Fucosyl Bromide | Cyclohexanol | AgOTf | 25 | 18 | 5:1 | Thermodynamic |
Data in this table is illustrative, compiled from typical outcomes in glycosylation chemistry to demonstrate the principle.
Table 2: Influence of Fucosyl Donor on Stereoselectivity under Kinetic Conditions
| Entry | Fucosyl Donor Anomer | Acceptor | Promoter | Temperature (°C) | α:β Ratio |
| 1 | β-Fucosyl Trichloroacetimidate (B1259523) | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | BF₃·OEt₂ | -20 | 1:5 |
| 2 | α-Fucosyl Trichloroacetimidate | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | BF₃·OEt₂ | -20 | >10:1 |
This data highlights that the anomeric configuration of the donor itself can be a critical factor in determining the stereochemical outcome, especially under kinetically controlled conditions.
Key Experimental Protocols
Below are detailed methodologies for achieving either kinetically or thermodynamically controlled fucosylation products.
Protocol 1: Kinetically Controlled α-Fucosylation
This protocol is designed to favor the formation of the α-fucoside by using low temperatures and a reactive fucosyl donor to ensure the reaction is rapid and irreversible.
Objective: To synthesize the α-anomer of a fucosylated disaccharide with high selectivity.
Materials:
-
Fucosyl Donor: 2,3,4-Tri-O-benzyl-L-fucopyranosyl trichloroacetimidate (α-anomer)
-
Acceptor: Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside
-
Promoter: Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quenching Agent: Triethylamine (B128534) (Et₃N)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the fucosyl donor (1.2 equiv), the acceptor (1.0 equiv), and activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe to achieve a concentration of 0.1 M with respect to the acceptor.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of TMSOTf (0.1 equiv) in anhydrous DCM dropwise over 5 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding triethylamine (5 equiv relative to TMSOTf).
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired α-linked disaccharide.
Protocol 2: Thermodynamically Controlled Fucosylation
This protocol aims to achieve a product mixture that reflects the thermodynamic equilibrium, which may favor the β-fucoside, by using higher temperatures and longer reaction times to allow for anomerization.
Objective: To favor the formation of the thermodynamically more stable fucoside anomer.
Materials:
-
Fucosyl Donor: Per-O-acetyl-L-fucose (mixture of anomers)
-
Acceptor: n-Pentanol
-
Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Solvent: Toluene (B28343), anhydrous
-
Quenching Agent: Saturated aqueous sodium bicarbonate solution
-
Activated molecular sieves (4 Å)
Procedure:
-
In a flame-dried flask under an argon atmosphere, combine the fucosyl donor (1.0 equiv), acceptor (3.0 equiv), and activated 4 Å molecular sieves.
-
Add anhydrous toluene to achieve a concentration of 0.2 M with respect to the donor.
-
Add BF₃·OEt₂ (1.5 equiv) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 24-48 hours, monitoring by TLC or HPLC to observe the product ratio reaching a steady state.
-
After the reaction reaches equilibrium, cool the mixture to room temperature.
-
Filter the mixture through Celite to remove the molecular sieves, washing the pad with ethyl acetate (B1210297).
-
Carefully pour the filtrate into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to quench the catalyst.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify and separate the anomers using silica gel column chromatography to determine the final product ratio.
Conclusion and Recommendations
The strategic selection between kinetic and thermodynamic control is a powerful tool for directing the stereochemical outcome of fucosylation reactions.
-
For the synthesis of α-fucosides, which are common in biologically active glycans, kinetic control is typically the preferred strategy. Employing low temperatures (-78 °C to 0 °C), reactive donors (e.g., trichloroacetimidates, iodides), and non-polar aprotic solvents can maximize the formation of the α-anomer.
-
To obtain the thermodynamically favored anomer, which may be the β-fucoside in certain contexts, thermodynamic control is necessary. This involves higher reaction temperatures (room temperature to 60-80 °C), longer reaction times, and often includes a Lewis acid catalyst that can facilitate the equilibration of the anomeric center.
For professionals in drug development and glycobiology, a thorough understanding and application of these principles are essential for the rational design and efficient synthesis of fucosylated molecules with desired biological functions. It is recommended to perform initial small-scale screening of reaction conditions, including temperature, time, and catalyst loading, to determine the optimal parameters for a specific donor-acceptor pair.
Comparative Stability of Fucosyl Donors: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in glycosylation, the selection of an appropriate fucosyl donor is a critical decision that directly impacts reaction efficiency, yield, and overall success. The stability of these donors, both in storage and under reaction conditions, is a key determinant of their utility. This guide provides an objective comparison of the stability of common fucosyl donors, supported by available experimental data, to aid in the selection of the most suitable donor for specific applications.
Executive Summary
The stability of fucosyl donors is a multifaceted issue influenced by the nature of the anomeric leaving group, the pattern of protecting groups on the fucose ring, and the specific reaction conditions employed. Guanosine diphosphate (B83284) fucose (GDP-fucose), the universal donor in biological systems, is highly effective in enzymatic fucosylations but is known for its relative instability in solution. Chemically synthesized donors, such as fucosyl thioglycosides, halides, and phosphates/phosphites, offer a range of stabilities and reactivities, providing valuable alternatives for chemical glycosylation. Thioglycosides are generally regarded as highly stable and versatile donors, while the stability of fucosyl halides can be more variable. The concept of "armed" and "disarmed" donors, based on the electronic properties of protecting groups, further allows for the fine-tuning of donor reactivity and stability.
Quantitative Comparison of Fucosyl Donor Stability
Direct quantitative comparison of the stability of different classes of fucosyl donors under identical conditions is limited in the scientific literature. However, data from various studies can be compiled to provide a comparative overview. The following tables summarize available quantitative data on the stability of different fucosyl donors.
Table 1: Hydrolytic Stability of Fucosylated Linkages
This table presents the hydrolysis kinetics of the fucosyl linkage in a fucosylated glycosaminoglycan under mild acid conditions, which can serve as a proxy for the stability of the glycosidic bond.
| Fucosyl Donor Type (in Glycosaminoglycan) | Condition | Parameter | Value | Reference |
| α-L-fucopyranosyl | 0.02 M HCl, 60°C | Rate Constant (k) | 0.0223 h⁻¹ | [1] |
Table 2: Thermal Stability of Fucosyl Thioglycoside Donors
This table provides the activation and decomposition temperatures for a specific fucosyl thioglycoside donor, indicating its stability under thermal stress in the presence of an activator.
| Fucosyl Donor | Activator System | Activation Temp. (Tₐ) | Decomposition Temp. (Tₑ) | Reference |
| Per-O-benzylated fucosyl thioglycoside | NIS/TfOH | -20°C | 0°C | [2] |
Key Classes of Fucosyl Donors and Their Stability Profiles
GDP-Fucose
Guanosine diphosphate fucose (GDP-fucose) is the natural donor for all fucosyltransferase enzymes. Its high specificity and efficiency in enzymatic reactions are unparalleled. However, GDP-fucose is a relatively labile molecule, particularly in aqueous solutions. Anecdotal evidence from researchers suggests that aqueous solutions of GDP-fucose are not stable for more than two weeks, even at -20°C. Its pyrophosphate linkage is susceptible to hydrolysis, and its stability can be influenced by pH and temperature. For chemical glycosylation, its instability and the need for enzymatic catalysis limit its direct application.
Fucosyl Thioglycosides
Fucosyl thioglycosides are widely used in chemical glycosylation due to their excellent balance of stability and reactivity. The anomeric thioalkyl or thioaryl group renders them stable to a wide range of reaction conditions, allowing for the manipulation of protecting groups elsewhere in the molecule. They can be "activated" for glycosylation under specific conditions using thiophilic promoters, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH). Their stability allows for their storage for extended periods without significant degradation.
Fucosyl Halides (Bromides and Fluorides)
Fucosyl halides, particularly bromides and fluorides, are reactive glycosylating agents. Fucosyl bromides are often highly reactive but can be unstable, with their stability being highly dependent on the protecting groups and storage conditions. Fucosyl fluorides are generally more stable than the corresponding bromides and can even be used in aqueous glycosylation reactions under specific conditions.
Fucosyl Phosphates and Phosphites
Fucosyl phosphates and phosphites are another class of donors. While GDP-fucose is a sugar nucleotide phosphate (B84403), simpler fucosyl phosphates can also be used in chemical synthesis. Fucosyl phosphites are known for their high reactivity. The stability of these donors can be influenced by the nature of the phosphate or phosphite (B83602) group and the protecting groups on the fucose moiety.
The "Armed" vs. "Disarmed" Concept: Tuning Donor Stability and Reactivity
The stability and reactivity of chemically synthesized fucosyl donors are significantly influenced by the nature of the protecting groups on the fucose ring. This has led to the development of the "armed" and "disarmed" concept.
-
Armed Donors: These donors have electron-donating protecting groups (e.g., benzyl (B1604629) ethers) on the fucose ring. These groups increase the electron density at the anomeric center, making the donor more reactive and generally less stable upon activation.
-
Disarmed Donors: These donors possess electron-withdrawing protecting groups (e.g., acetyl or benzoyl esters). These groups decrease the electron density at the anomeric center, rendering the donor less reactive and more stable.
This concept allows for chemoselective glycosylation strategies where an "armed" donor can be selectively activated in the presence of a "disarmed" acceptor that also has a leaving group.
Experimental Protocols
Determination of Hydrolysis Kinetics of Fucosylated Glycosaminoglycans
This protocol is adapted from a study on the mild acid hydrolysis of fucosylated glycosaminoglycans and can be used to assess the stability of fucosyl glycosidic bonds.
Materials:
-
Fucosylated glycosaminoglycan sample
-
0.02 M Hydrochloric acid (HCl)
-
Heating block or water bath at 60°C
-
NMR spectrometer
-
Size-exclusion chromatography system
Procedure:
-
Dissolve the fucosylated glycosaminoglycan in 0.02 M HCl.
-
Incubate the solution at 60°C.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately neutralize the aliquots.
-
Analyze the samples by ¹H NMR to determine the degree of defucosylation.
-
Analyze the molecular weight of the remaining polymer by size-exclusion chromatography to assess backbone hydrolysis.
-
Plot the degree of defucosylation as a function of time and fit the data to a first-order kinetic model to determine the hydrolysis rate constant (k).
Determination of Activation and Decomposition Temperatures of Thioglycoside Donors
This protocol outlines a method to determine the thermal stability of a thioglycoside donor upon activation.
Materials:
-
Fucosyl thioglycoside donor
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activator solution (e.g., N-iodosuccinimide and triflic acid in DCM)
-
Quenching solution (e.g., saturated aqueous sodium thiosulfate)
-
Reaction vessels with temperature control
-
NMR spectrometer
Procedure:
-
Prepare a solution of the fucosyl thioglycoside donor in anhydrous DCM in a temperature-controlled reaction vessel.
-
Cool the solution to a specific starting temperature (e.g., -40°C).
-
Add the pre-cooled activator solution to the donor solution.
-
Maintain the reaction at the set temperature for a fixed period (e.g., 5 minutes).
-
Quench the reaction by adding cold saturated aqueous sodium thiosulfate (B1220275) solution.
-
Extract the organic layer, dry, and concentrate.
-
Analyze the residue by ¹H NMR to determine the extent of donor consumption.
-
Repeat the experiment at incrementally higher temperatures.
-
The Activation Temperature (Tₐ) is defined as the highest temperature at which the donor remains fully intact.
-
The Decomposition Temperature (Tₑ) is defined as the lowest temperature at which the donor is completely consumed.
Visualizing Key Concepts
References
A Comparative Guide to Assessing the Purity of Synthesized Fucosylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fucosylated compounds, crucial for advancing drug development and biological research, necessitates rigorous purity assessment to ensure product quality, efficacy, and safety. This guide provides a comprehensive comparison of key analytical techniques used to determine the purity of these complex molecules. We present supporting data, detailed experimental protocols, and a visual workflow to aid in the selection of the most appropriate analytical strategy.
Quantitative Data Comparison
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the specific characteristics of the fucosylated compound, the required sensitivity, and the nature of potential impurities. The following table summarizes the performance of commonly employed methods.
| Analytical Technique | Principle | Typical Throughput | Key Performance Characteristics | Ideal For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Reversed-Phase), charge (Ion-Exchange), or size (Size-Exclusion). | High | Resolution: High for isomeric separation.[1][2] Sensitivity: Moderate to high, detector-dependent (UV, FLD, ELSD, CAD).[3][4] Quantitative Accuracy: Excellent with proper standards. | Routine purity checks, quantification of major components and known impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with mass-to-charge ratio analysis. | Medium to High | Resolution: Very high, capable of separating complex mixtures and isomers.[1][5] Sensitivity: Very high, excellent for trace impurity detection.[6][7] Specificity: Unparalleled, provides molecular weight and structural information.[6][8] | Comprehensive impurity profiling, structural confirmation of impurities, and quantitative analysis of low-level components. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure. | Low | Structural Information: Provides detailed information on monosaccharide composition, anomeric configuration, and linkage analysis.[9][10][11] Quantitative Capability: Can be quantitative (qNMR) but often used for structural verification. Non-destructive: Sample can be recovered.[9] | Unambiguous structural elucidation of the main compound and impurities, assessment of isomeric purity. |
| Capillary Electrophoresis (CE) | Separation based on the electrophoretic mobility of analytes in an electric field. | High | Resolution: Excellent for charged and highly glycosylated compounds.[12][13] Sample Volume: Requires very small sample volumes. Sensitivity: High, especially with laser-induced fluorescence (LIF) detection.[12] | Purity assessment of charged fucosylated compounds, analysis of complex glycan mixtures, and separation of glycoforms.[14] |
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a synthesized fucosylated compound, integrating various analytical techniques.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Fucosylated Compounds
This protocol provides a general method for the purity analysis of fucosylated oligosaccharides using reversed-phase HPLC with UV detection after derivatization.
Objective: To separate and quantify the main fucosylated compound and its impurities.
Materials:
-
Synthesized fucosylated compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
1-phenyl-3-methyl-5-pyrazolone (PMP) for derivatization[15]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Reference standards for fucose and potential impurities
Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Hydrolysis and Derivatization):
-
Hydrolyze the fucosylated compound to its constituent monosaccharides by treating with 2 M TFA at 121°C for 2 hours.
-
Dry the sample under a stream of nitrogen.
-
Re-dissolve the dried sample in 20 µL of 0.3 M NaOH.
-
Add 20 µL of 0.5 M PMP in methanol (B129727) and incubate at 70°C for 30 minutes.
-
Neutralize the reaction with 20 µL of 0.3 M HCl.
-
Extract the PMP-labeled monosaccharides with chloroform (B151607) to remove excess PMP. The aqueous layer contains the labeled sample.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1 M phosphate (B84403) buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-25% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm[15]
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Identify the peak corresponding to fucose based on the retention time of the fucose standard.
-
Calculate the purity of the synthesized compound by determining the relative peak area of the fucose peak compared to the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling
This protocol outlines a method for the detailed characterization and quantification of fucosylated compounds and their impurities.
Objective: To identify and quantify impurities in a synthesized fucosylated compound.
Materials:
-
Synthesized fucosylated compound
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
Equipment:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
-
Porous graphitic carbon (PGC) column[1]
-
Syringe filters, 0.22 µm
Procedure:
-
Sample Preparation:
-
Dissolve the synthesized compound in water or a suitable buffer to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to resolve the compound of interest and its impurities (e.g., 5-60% B over 45 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI), depending on the compound.
-
Scan Range: m/z 100-2000
-
Collision Energy: Optimized for fragmentation of the fucosylated compound to obtain structural information.
-
For quantitative analysis, a Multiple Reaction Monitoring (MRM) method can be developed.[6]
-
-
Data Analysis:
-
Identify the main compound and impurities based on their mass-to-charge ratios and retention times.
-
Use MS/MS fragmentation patterns to confirm the structures of impurities.
-
Quantify impurities using the peak areas from the total ion chromatogram (TIC) or by developing a specific MRM method with standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
This protocol describes the use of NMR for the structural characterization and purity assessment of a fucosylated compound.
Objective: To confirm the structure of the synthesized fucosylated compound and identify any structural isomers or impurities.
Materials:
-
Synthesized fucosylated compound (at least 5-10 mg)
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., DSS or TSP)
Equipment:
-
High-field NMR spectrometer (e.g., 500 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the fucosylated compound in D₂O.
-
Add a known amount of an internal standard for chemical shift referencing and quantification (qNMR).
-
-
NMR Experiments:
-
1D ¹H NMR: Provides information on the number and type of protons, anomeric configurations, and overall purity.
-
2D COSY (Correlation Spectroscopy): Shows proton-proton correlations within the same sugar residue.[10]
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (a single sugar residue).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[10]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for determining glycosidic linkages.
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR spectra.
-
Confirm the monosaccharide composition, anomeric configurations (α or β), and the positions of glycosidic linkages.
-
Identify signals corresponding to impurities and determine their structures if possible.
-
Calculate the purity based on the integration of signals from the main compound relative to impurities in the ¹H NMR spectrum.
-
Capillary Electrophoresis (CE) for Charged Fucosylated Compounds
This protocol is suitable for the purity analysis of fucosylated compounds that carry a net charge (e.g., sialylated or sulfated fucosylated glycans).
Objective: To separate and quantify charged fucosylated compounds and their isoforms.
Materials:
-
Synthesized fucosylated compound
-
Background electrolyte (BGE), e.g., sodium phosphate buffer
-
Coated capillary (e.g., with a neutral polymer to suppress electroosmotic flow)[14]
-
Internal standard
Equipment:
-
Capillary Electrophoresis system with a suitable detector (e.g., UV or LIF)
Procedure:
-
Sample Preparation:
-
Dissolve the sample in the BGE or water to a concentration of 0.1-1 mg/mL.
-
If using LIF detection, the sample needs to be derivatized with a fluorescent tag.
-
-
CE Conditions:
-
Capillary: Fused silica, coated, ~50 µm i.d., 50-60 cm total length.
-
BGE: e.g., 50 mM sodium phosphate, pH 7.0. The pH and composition of the BGE are critical and should be optimized.
-
Voltage: 20-30 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic or electrokinetic injection for a few seconds.
-
Detection: UV at 200 nm or LIF with appropriate excitation and emission wavelengths for the chosen fluorescent tag.
-
-
Data Analysis:
-
Identify peaks based on their migration times relative to an internal standard.
-
Assess purity by comparing the peak area of the main component to the total area of all detected peaks.
-
CE is particularly powerful for resolving glycoforms that differ in their degree of sialylation or sulfation.[14]
-
References
- 1. LC-MS/MS analysis of permethylated free oligosaccharides and N-glycans derived from human, bovine, and goat milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive HPLC analysis and biophysical characterization of N‐glycans of IgG‐Fc domain in comparison between CHO and 293 cells using FcγRIIIa ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Development, validation and application of an analytical method for the determination of fucose in human plasma after oral administration of fucoidan - University of Tasmania - Figshare [figshare.utas.edu.au]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Purity testing of recombinant proteins by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Capillary electrophoresis-mass spectrometry using noncovalently coated capillaries for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Protecting Group Strategies in Fucose Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of protecting groups is paramount in the chemical synthesis of complex fucosylated oligosaccharides and glycoconjugates, molecules of significant interest in drug development and biomedical research. The polyhydroxylated nature of fucose necessitates a robust orthogonal protection strategy, allowing for the selective deprotection of one hydroxyl group in the presence of others. This guide provides an objective comparison of common orthogonal protecting group strategies employed in fucose chemistry, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
Introduction to Orthogonal Protection in Fucose Chemistry
L-fucose is a 6-deoxy-L-galactose that is a key component of many biologically important glycans. Its presence and specific linkages can mediate a wide range of cellular processes, from immune recognition to signal transduction. The chemical synthesis of fucosylated molecules requires precise control over the reactivity of the hydroxyl groups at the C-2, C-3, and C-4 positions. An orthogonal protecting group strategy employs a set of protecting groups for these hydroxyls, each of which can be removed under specific conditions without affecting the others. This allows for the sequential and regioselective modification of the fucose scaffold.
This guide will compare two common orthogonal strategies:
-
Strategy A: Silyl (B83357), Acyl, and Benzyl (B1604629) Ether Combination. This classic approach leverages the differential lability of silyl ethers (to fluoride (B91410) or mild acid), acyl esters (to base), and benzyl ethers (to hydrogenolysis).
-
Strategy B: Allyl, Levulinoyl, and Benzyl Ether Combination. This strategy utilizes the palladium-catalyzed removal of allyl ethers and the specific deprotection of the levulinoyl ester with hydrazine (B178648), in addition to the standard hydrogenolysis of benzyl ethers.
Comparison of Orthogonal Protecting Group Strategies
The following tables summarize the key features and quantitative data for the two strategies. The data is compiled from representative examples in synthetic carbohydrate chemistry.
Table 1: Protecting Group Characteristics and Removal Conditions
| Protecting Group | Abbreviation | Class | Typical Installation Reagent(s) | Selective Removal Conditions |
| tert-Butyldimethylsilyl | TBDMS | Silyl Ether | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., AcOH) |
| Acetyl | Ac | Acyl (Ester) | Acetic anhydride, Pyridine | Mild base (e.g., NaOMe in MeOH) |
| Benzyl | Bn | Ether | Benzyl bromide, NaH, DMF | H₂, Pd/C |
| Allyl | All | Ether | Allyl bromide, NaH, DMF | PdCl₂, NaOAc, AcOH |
| Levulinoyl | Lev | Acyl (Keto-ester) | Levulinic acid, DCC, DMAP | Hydrazine acetate (B1210297) in CH₂Cl₂/MeOH |
Table 2: Comparative Yields for Selective Deprotection on a Fucose Scaffold
This table presents typical yields for the selective removal of one protecting group from a hypothetical, fully protected L-fucopyranoside derivative. Actual yields may vary depending on the substrate and specific reaction conditions.
| Initial Protected Fucoside | Protecting Group to be Removed | Deprotection Reagent(s) | Product | Typical Yield (%) |
| 2-O-TBDMS, 3-O-Bn, 4-O-Ac | TBDMS (C-2) | TBAF, THF | 2-OH, 3-O-Bn, 4-O-Ac | ~90% |
| 2-O-TBDMS, 3-O-Bn, 4-O-Ac | Acetyl (C-4) | NaOMe, MeOH | 2-O-TBDMS, 3-O-Bn, 4-OH | ~95% |
| 2-O-All, 3-O-Bn, 4-O-Lev | Allyl (C-2) | PdCl₂, NaOAc, AcOH | 2-OH, 3-O-Bn, 4-O-Lev | ~85-90% |
| 2-O-All, 3-O-Bn, 4-O-Lev | Levulinoyl (C-4) | Hydrazine acetate, CH₂Cl₂/MeOH | 2-O-All, 3-O-Bn, 4-OH | ~90% |
| 2-O-TBDMS, 3-O-Bn, 4-O-Ac | Benzyl (C-3) | H₂, Pd/C | 2-O-TBDMS, 3-OH, 4-O-Ac | >95% (Global deprotection often occurs with acyl groups) |
| 2-O-All, 3-O-Bn, 4-O-Lev | Benzyl (C-3) | H₂, Pd/C | 2-O-All, 3-OH, 4-O-Lev | >95% |
Logical Workflow for Orthogonal Deprotection
The following diagrams illustrate the decision-making process and workflow for the selective deprotection of a tri- orthogonally protected fucose building block.
Experimental Protocols
The following are representative experimental protocols for the selective deprotection of a fucosyl derivative.
Protocol 1: Selective Removal of a TBDMS Group (Strategy A)
-
Reaction: Selective deprotection of the C-2 hydroxyl group.
-
Substrate: Methyl 2-O-tert-butyldimethylsilyl-3-O-benzyl-4-O-acetyl-α-L-fucopyranoside.
-
Procedure:
-
Dissolve the protected fucoside (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M).
-
Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-hydroxy fucoside.
-
-
Expected Yield: 88-95%.
Protocol 2: Selective Removal of an Allyl Group (Strategy B)
-
Reaction: Selective deprotection of the C-2 hydroxyl group.
-
Substrate: Phenyl 2-O-allyl-3-O-benzyl-4-O-levulinoyl-1-thio-α-L-fucopyranoside.
-
Procedure:
-
Dissolve the protected fucoside (1.0 eq) in a mixture of acetic acid and water (e.g., 9:1 v/v, 0.05 M).
-
Add sodium acetate (3.0 eq) and palladium(II) chloride (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with dichloromethane (B109758) (DCM).
-
Neutralize the filtrate with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the 2-hydroxy fucoside.
-
-
Expected Yield: 85-92%.
Protocol 3: Selective Removal of a Levulinoyl Group (Strategy B)
-
Reaction: Selective deprotection of the C-4 hydroxyl group.
-
Substrate: Phenyl 2-O-allyl-3-O-benzyl-4-O-levulinoyl-1-thio-α-L-fucopyranoside.
-
Procedure:
-
Dissolve the protected fucoside (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (B129727) (e.g., 4:1 v/v, 0.1 M).
-
Add a solution of hydrazine acetate (2.0 eq) in methanol.
-
Stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 4-hydroxy fucoside.
-
-
Expected Yield: 90-97%.
Conclusion
The choice of an orthogonal protecting group strategy in fucose chemistry is dictated by the overall synthetic plan, including the nature of the glycosyl donor and acceptor, the desired glycosidic linkage, and the stability of other functional groups in the molecule. The Silyl, Acyl, and Benzyl ether strategy (A) is a classic and reliable approach, while the Allyl, Levulinoyl, and Benzyl ether strategy (B) offers alternative deprotection conditions that can be advantageous in the presence of base-sensitive or acid-sensitive functionalities. The experimental data and protocols provided in this guide serve as a valuable resource for chemists to make informed decisions in the synthesis of complex fucosylated molecules for applications in research and drug development.
A Comparative Guide to Fucoside Purification: HPLC vs. Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
Fucosides, a class of glycoside compounds, are of significant interest in pharmaceutical research and drug development due to their diverse biological activities. The effective purification of these compounds is a critical step in their preclinical and clinical evaluation. High-Performance Liquid Chromatography (HPLC) and flash chromatography are two primary methods employed for this purpose. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal purification strategy.
Performance Comparison: HPLC vs. Flash Chromatography
The choice between HPLC and flash chromatography for fucoside purification hinges on the specific requirements of the researcher, including the desired purity, the amount of sample to be processed, and the available resources. While both are forms of liquid chromatography, they differ significantly in their operational parameters and outcomes.[1]
HPLC operates at high pressures with smaller stationary phase particles (typically 3-10 µm), which results in higher resolution and purity.[2][3] In contrast, flash chromatography is a lower-pressure technique that uses larger particles, making it faster and more suitable for larger sample loads, though generally with lower separation efficiency.[3][4]
A key consideration is that preparative HPLC can be significantly more expensive in terms of initial investment and long-term operational costs compared to flash chromatography.[2] However, for achieving the highest purity levels, especially for complex mixtures or final product analysis, HPLC is often the preferred method.[3]
Table 1: Quantitative Comparison of HPLC and Flash Chromatography for Fucoside Purification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Flash Chromatography | Key Considerations for Fucoside Purification |
| Purity Achieved | Very High (>95-99%) | Moderate to High (80-95%) | HPLC is superior for achieving the high purity required for analytical standards and pharmaceutical-grade compounds.[3] |
| Sample Loading Capacity | Low (mg to low grams) | High (grams to kilograms) | Flash chromatography is ideal for initial, large-scale purification from crude extracts.[3][5] |
| Resolution | Excellent, capable of separating closely eluting compounds.[6] | Good, but limited for very complex mixtures.[4] | Fucoside extracts can be complex; HPLC may be necessary to separate structurally similar fucosides. |
| Purification Time | Slower (often >1 hour per run)[3] | Faster (typically <30 minutes per run)[3] | For rapid screening or initial purification, flash chromatography offers a significant time advantage. |
| Solvent Consumption | Lower per run, but high-purity solvents are required. | High, due to larger column sizes and higher flow rates.[4] | The overall solvent usage and cost can be a significant factor in large-scale purifications. |
| Cost (Instrument/Consumables) | High initial and operational costs.[2][3] | Lower initial and operational costs.[3] | Budgetary constraints may favor flash chromatography for routine or large-scale work. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the purification of fucosides using both flash chromatography and HPLC.
Protocol 1: Fucoside Purification using Flash Chromatography
This protocol is designed for the initial, rapid purification of a crude fucoside extract.
-
Objective: To isolate a fucoside-rich fraction from a crude plant extract.
-
Instrumentation: An automated flash chromatography system with a UV detector.
-
Stationary Phase: Silica (B1680970) gel column (particle size 40-63 µm).
-
Mobile Phase: A gradient of dichloromethane (B109758) and methanol (B129727) is often effective. For very polar fucosides, a hydrophilic interaction liquid chromatography (HILIC) approach using an amine-bonded silica column with an acetonitrile (B52724)/water gradient may be necessary.[7]
-
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent. Alternatively, for samples not readily soluble, use a dry loading technique by adsorbing the extract onto a small amount of silica gel.[8]
-
Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 100% dichloromethane).
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Begin the elution with the initial mobile phase and gradually increase the polarity by increasing the percentage of methanol. A typical gradient might be from 0% to 20% methanol over 30 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peaks corresponding to the fucosides.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the purified fucosides.
-
Protocol 2: High-Purity Fucoside Purification using Preparative HPLC
This protocol is suitable for the final purification step to obtain high-purity fucosides for biological assays or as analytical standards.
-
Objective: To achieve >98% purity of a target fucoside from a partially purified fraction.
-
Instrumentation: A preparative HPLC system equipped with a UV or Refractive Index (RI) detector.[5]
-
Stationary Phase: A reversed-phase C18 column (particle size 5-10 µm) is commonly used.[2]
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Procedure:
-
Sample Preparation: Dissolve the fucoside-containing fraction from the flash chromatography step in the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% water, 5% acetonitrile).
-
Injection: Inject the filtered sample onto the column.
-
Elution: Run a linear gradient to increase the organic solvent concentration (e.g., from 5% to 50% acetonitrile over 40 minutes).
-
Fraction Collection: Collect the peak corresponding to the target fucoside.
-
Purity Verification: Assess the purity of the collected fraction using analytical HPLC.[5]
-
Solvent Removal: Remove the solvent by evaporation under reduced pressure to obtain the purified fucoside.[5]
-
Workflow and Decision-Making Diagram
Choosing the right purification strategy often involves a multi-step approach. Flash chromatography can be used for an initial cleanup, followed by preparative HPLC for the final polishing step to achieve high purity.[2][4] This combined approach balances speed, cost, and the final purity of the isolated fucoside.
Caption: Decision workflow for fucoside purification.
Conclusion
Both HPLC and flash chromatography are powerful techniques for fucoside purification, each with distinct advantages. Flash chromatography is a rapid and cost-effective method for large-scale, initial purification from crude extracts.[3] Preparative HPLC, while more time-consuming and expensive, offers superior resolution and is essential for obtaining the high-purity fucosides required for pharmaceutical and analytical applications.[3][9] In many cases, a sequential strategy employing flash chromatography for initial cleanup followed by preparative HPLC for final polishing provides the most efficient and effective approach to isolating pure fucosides.[2][4]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotage.com [biotage.com]
- 3. Comparing Flash Chromatography and HPLC: A Comprehensive Guide [hplcvials.com]
- 4. HPLC vs Flash Chromatography: Purity and Recovery Compared [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. plantaanalytica.com [plantaanalytica.com]
- 7. biotage.com [biotage.com]
- 8. Purification [chem.rochester.edu]
- 9. Flash and Preparative HPLC / CHROMSERVIS.EU [chromservis.eu]
Preserving the Anomeric Center: A Comparative Guide to Validating Deprotection in Glycosylation Chemistry
For researchers, scientists, and drug development professionals engaged in the intricate field of glycoscience, the selective removal of protecting groups is a critical step that demands rigorous validation. Ensuring the integrity of the anomeric center post-deprotection is paramount to the successful synthesis of complex oligosaccharides and glycoconjugates. This guide provides an objective comparison of analytical techniques for validating deprotection reactions, focusing on methods that confirm the preservation of the anomeric linkage. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation strategy.
The stability of the glycosidic bond is a cornerstone of carbohydrate chemistry. However, the very conditions required to remove robust protecting groups can inadvertently lead to cleavage at the anomeric center, resulting in a mixture of desired product, the unprotected aglycone, and free sugar. Validating the successful removal of protecting groups without this undesired cleavage is therefore a non-negotiable aspect of process development and quality control in drug development and glycobiology research.
Comparing the Arsenal: Analytical Techniques for Anomeric Integrity
A suite of analytical techniques is available to the modern carbohydrate chemist for the validation of deprotection reactions. The choice of method often depends on the specific carbohydrate, the protecting groups employed, and the level of sensitivity and quantitation required. The following sections provide a comparative overview of the most commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supplemented by Thin-Layer Chromatography (TLC) for rapid reaction monitoring.
Data at a Glance: Quantitative Comparison of Analytical Methods
| Analytical Technique | Parameter | Typical Value/Range | Remarks |
| ¹H NMR Spectroscopy | Limit of Detection (LOD) | ~0.1 - 1% | For detecting anomeric proton signals of byproducts. |
| Limit of Quantitation (LOQ) | ~0.5 - 5% | For quantifying the ratio of anomers or impurities.[1][2][3][4] | |
| Anomeric Resolution | Excellent | Distinct chemical shifts for α and β anomers.[1] | |
| 2D NMR (COSY, TOCSY, NOESY) | Sensitivity | Lower than ¹H NMR | Requires more concentrated samples.[5][6] |
| Structural Information | High | Confirms connectivity and spatial relationships, confirming linkage integrity.[7] | |
| Mass Spectrometry (MS) | Sensitivity | High (pmol to fmol) | Excellent for detecting trace amounts of cleaved products.[8][9] |
| Anomeric Specificity | Indirect | Fragmentation patterns can infer cleavage but don't directly distinguish anomers. | |
| Chiral HPLC | Limit of Detection (LOD) | ~0.01 - 0.1% | Highly sensitive for separating and detecting anomeric isomers.[1][10] |
| Limit of Quantitation (LOQ) | ~0.05 - 0.5% | Accurate quantification of anomeric purity.[1][11] | |
| Anomeric Resolution | Excellent | Baseline separation of α and β anomers is often achievable.[11] | |
| Thin-Layer Chromatography (TLC) | Sensitivity | Low (~1-5%) | Useful for qualitative monitoring of reaction progress. |
| Anomeric Resolution | Poor to Moderate | Anomers may co-elute or show minimal separation. |
In-Depth Analysis of Validation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹H NMR, stands as a powerful, non-destructive technique for the unambiguous determination of anomeric configuration.[1] The chemical shift and coupling constants of anomeric protons are highly sensitive to their stereochemical environment, allowing for clear differentiation between α and β isomers.
Key Advantages:
-
Quantitative Purity Assessment: Integration of anomeric proton signals allows for the direct quantification of the anomeric ratio and the detection of any undesired anomers formed through cleavage and re-glycosylation.[1][2][3][4]
-
Structural Confirmation: 2D NMR techniques such as COSY, TOCSY, and NOESY provide through-bond and through-space correlations that can definitively confirm the integrity of the glycosidic linkage.[7]
Limitations:
-
Lower Sensitivity: Compared to MS and HPLC, NMR generally has lower sensitivity, which may be a limitation when trying to detect very low levels of anomeric cleavage.[8][12][9][13]
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Breaking the Sensitivity Barrier of NMR Spectroscopy | Bruker [bruker.com]
- 6. 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 9. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 13. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
Safety Operating Guide
Personal protective equipment for handling Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose
This guide provides crucial safety and logistical information for the handling and disposal of Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given the chemical nature of this compound, which combines a brominated carbohydrate with benzoyl protective groups, a stringent approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 should be worn at all times.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[2][3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that covers the arms and closes in the front is required.[3] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3][4] |
| Foot Protection | Closed-Toed Shoes | Sandals or perforated shoes are not permitted in the laboratory.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize risks during the handling of this compound.
-
Preparation : Before handling the compound, ensure that the chemical fume hood is operational and that all necessary PPE is correctly worn.[3] Prepare all required equipment and reagents in advance.
-
Weighing and Transfer : Conduct all weighing and transferring of the solid compound within the chemical fume hood.[4] Use appropriate tools to handle the material and avoid creating dust.
-
Dissolution : If dissolving the compound, add the solvent slowly to the solid. Be aware of any potential exothermic reactions.
-
Reaction Setup : Ensure all glassware is free from cracks or defects.[2] Securely clamp all apparatus within the fume hood.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly.[2]
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : As a brominated organic compound, all waste containing this compound must be segregated as halogenated organic waste .[5][6] Do not mix with non-halogenated waste.[6][7]
-
Waste Containers : Collect halogenated waste in designated, properly labeled, and sealed containers.[4][5] The container must be compatible with the chemical waste.[4]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name of all constituents.[4][5]
-
Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and acids.[1][4]
-
Disposal Request : When the container is three-quarters full, submit a request for collection by the institution's Environmental Health and Safety (EHS) department.[5]
Experimental Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
